molecular formula C14H16N2O2S B1267593 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide CAS No. 6973-47-3

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Cat. No.: B1267593
CAS No.: 6973-47-3
M. Wt: 276.36 g/mol
InChI Key: QFJZPNSHJNCXMO-UHFFFAOYSA-N
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Description

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS 6973-47-3) is a high-purity chemical compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol, supplied for scientific investigation . This compound is characterized by a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a 2,6-dimethylphenyl group . Its primary research value lies in its role as a carbonic anhydrase (CA) inhibitor . The sulfonamide group coordinates the Zn2+ ion in the enzyme's active site, while the phenyl ring establishes van der Waals interactions with surrounding residues; the specific 2,6-dimethylphenyl substitution contributes to its steric profile and binding affinity . This mechanism is being explored for the development of isoform-selective CA inhibitors, which could lead to therapeutics with fewer side effects for conditions like glaucoma and epilepsy . Further studies highlight its significant antimicrobial efficacy against both Gram-positive and Gram-negative bacterial strains, positioning it as a promising candidate for antimicrobial drug development . The compound also serves as a versatile building block in synthetic organic chemistry for constructing more complex molecules, including N-aryl-β-alanine derivatives and diazobenzenesulfonamides, which are investigated for their enhanced binding properties . Scalable synthesis is achieved through methods such as sulfonylation of 2,6-dimethylaniline followed by nitro group reduction, yielding high-purity product suitable for industrial-scale research . This product is intended for research use only in chemistry, biology, and medicinal applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZPNSHJNCXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285530
Record name 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide
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Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6973-47-3
Record name Sulfanilo-2,6-xylidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the vast architecture of medicinal chemistry, the sulfonamide functional group continues to be a source of profound inspiration for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. It is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into its chemical properties, synthesis, and analytical characterization. By presenting a blend of theoretical knowledge and practical considerations, this document aims to facilitate further exploration and application of this versatile molecule.

Introduction to this compound

This compound, a secondary sulfonamide, possesses a chemical structure that marries the well-established pharmacophore of sulfanilamide with a sterically hindered aromatic amine. This unique combination of moieties suggests a spectrum of potential biological activities and distinct physicochemical properties that warrant in-depth investigation. The primary amino group attached to the phenylsulfonyl core is a classic feature of sulfa drugs, known for their antimicrobial properties through the inhibition of dihydropteroate synthase.[1][2] The N-substitution with a 2,6-dimethylphenyl group, however, introduces significant steric bulk around the sulfonamide nitrogen, which can profoundly influence its acidity, solubility, and receptor-binding interactions. This structural feature may steer its biological profile away from traditional antimicrobial activity towards other therapeutic targets, a common theme in the modern exploration of sulfonamide derivatives.[3][4]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂S[5]
Molecular Weight 276.36 g/mol [5]
CAS Number 6973-47-3[5]
Appearance Solid (predicted)
Melting Point Not experimentally determined.
Boiling Point 450.5°C at 760 mmHg (Predicted)
Flash Point 226.3°C (Predicted)
pKa Not experimentally determined. The acidity of the sulfonamide N-H is expected to be influenced by the electron-donating methyl groups on the phenyl ring.
Solubility Insoluble in water. Soluble in DMSO and ethanol (in theory).[6] The solubility of sulfonamides is generally pH-dependent, increasing in alkaline conditions.[7]
LogP 2.4 (Predicted)[5]

Synthesis and Purification

The synthesis of this compound typically follows a two-step procedure common for the preparation of N-substituted sulfonamides.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-N-(2,6-dimethylphenyl)benzenesulfonamide

  • Reaction Setup: To a solution of 2,6-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or pyridine) at 0 °C, add 4-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise. The use of a base like pyridine or triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with dilute acid (to remove excess amine), followed by a wash with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction to this compound

  • Reaction Setup: The purified 4-nitro-N-(2,6-dimethylphenyl)benzenesulfonamide from Step 1 is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Reduction: The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean approach. Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution. The reaction is then carried out under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature. Alternative reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[8]

  • Reaction Progression: The reaction progress is monitored by TLC until the starting material is fully consumed.

  • Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the N-H proton of the sulfonamide, the amino group protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment. The aromatic region will likely display complex splitting patterns due to coupling between adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Characteristic chemical shifts are expected for the aromatic carbons, the methyl carbons, and the carbons adjacent to the nitrogen and sulfur atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H stretch (amine)3500-3300 (typically two bands for a primary amine)
N-H stretch (sulfonamide)~3300
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=C stretch (aromatic)1600-1450
S=O stretch (sulfonamide)1350-1300 (asymmetric) and 1160-1120 (symmetric)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of this compound to assess its purity and for quantitative measurements.

Illustrative RP-HPLC Method:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm or 265 nm).[10]

  • Injection Volume: 10-20 µL.

This method would need to be optimized to achieve good separation and peak shape for the specific compound and any potential impurities.

Caption: Workflow for the analytical characterization of the compound.

Potential Applications in Drug Development

The structural features of this compound suggest several avenues for its exploration in drug discovery. While the primary amino group is a hallmark of antibacterial sulfonamides, the bulky N-substituent may modulate this activity and confer affinity for other biological targets. The sulfonamide moiety is a known zinc-binding group, making it a privileged scaffold for the design of enzyme inhibitors, notably carbonic anhydrases, which are implicated in various diseases including glaucoma, epilepsy, and cancer.[1][4] Furthermore, the overall lipophilicity and hydrogen bonding potential of the molecule could make it a candidate for targeting protein-protein interactions or other enzyme classes.

Conclusion

This compound represents an intriguing chemical entity with a rich potential for further investigation. This guide has provided a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its analytical characterization. While some experimental data remains to be definitively determined, the information presented herein offers a solid starting point for researchers and scientists to build upon. The continued exploration of such tailored sulfonamide derivatives is a promising endeavor in the relentless pursuit of novel and effective therapeutic agents.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Ajeet, Kumar, S., & Kumar, R. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24.
  • Scozzafava, A., Owa, T., Mastrolorenzo, A., & Supuran, C. T. (2003). Anticancer and antiviral sulfonamides. Current Medicinal Chemistry, 10(11), 925-953.
  • Krebs, H. A., & Speakman, J. C. (1946). The solubility of sulphonamides. British Medical Journal, 1(4436), 47-50.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Ghareb, N., El-Sayed, N. M., Abdelhameed, R., Yamada, K., & Elgawish, M. S. (2019). Toward a treatment of diabesity: Rational design, synthesis and biological evaluation of benzene-sulfonamide derivatives as a new class of PTP-1B inhibitors. Bioorganic Chemistry, 86, 322-338.
  • Shetty, M., & Gowda, B. T. (2005). Synthesis and spectral characterization of N-(2,6-dimethylphenyl)-arylsulfonamides, C6H3(CH3)2NHSO2Ar (Ar = C6H5, 4-CH3C6H4, 4-ClC6H4, 4-BrC6H4, 2,4-(CH3)2C6H3, and 2,4-Cl2C6H3).
  • Gowda, B. T., Shetty, M., & Kumar, K. S. (2008). Crystal structure of N-(2,6-dimethylphenyl)benzenesulfonamide, C14H15NO2S. Acta Crystallographica Section E: Structure Reports Online, 64(1), o168.
  • Perera, S., Huang, Y., & Kaltashov, I. A. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1346-1354.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. Molecules, 19(11), 17356-17380.
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • SciSpace. (1999). The solubilities of denatured proteins in different organic solvents. Acta Chemica Scandinavica, 53, 1122-1126.
  • Cheméo. (n.d.). 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • By compound. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FT IR spectra of 2-[2-Amino-5-(3,4,5-trimethoxy-benzyl)pyrimidinyl-4-azo]-4-bromo-phenol. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-amino-N-(4-methoxyphenyl)benzenesulfonamide - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a sulfonamide compound of interest to researchers in drug discovery and development. The precise elucidation of its chemical structure is paramount for understanding its physicochemical properties, predicting its biological activity, and ensuring its purity and quality in pharmaceutical formulations. This technical guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the complete structure elucidation of this molecule. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, offering not just procedural steps but also the expert rationale behind the selection of specific techniques and experimental parameters.

Molecular Identity

Before embarking on structure elucidation, it is crucial to establish the fundamental molecular identity of the target compound.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Sulfanilo-2,6-xylidide, 4-amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide[1]
CAS Number 6973-47-3[1]
Molecular Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.36 g/mol [1]

A foundational understanding of the molecular formula provides the basis for all subsequent spectroscopic analysis, allowing for the correlation of spectral data with the expected atomic composition.

Spectroscopic Analysis: A Multi-faceted Approach

The elucidation of a novel chemical entity is rarely accomplished with a single analytical technique. Instead, a synergistic approach, combining data from various spectroscopic methods, is employed to piece together the molecular puzzle. Each technique provides a unique perspective on the molecule's structure, and their combined interpretation leads to an unambiguous assignment.

Structure Elucidation Structure Elucidation NMR NMR Structure Elucidation->NMR Connectivity MS MS Structure Elucidation->MS Molecular Weight IR IR Structure Elucidation->IR Functional Groups X-ray X-ray Structure Elucidation->X-ray 3D Structure

Caption: The multi-technique workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and infer stereochemical relationships.

Based on the analysis of structurally similar sulfonamides, the following ¹H NMR spectral features are predicted for this compound in a suitable deuterated solvent like DMSO-d₆.[2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 9.5Singlet1HSO₂NHThe acidic proton of the sulfonamide group is expected to be a broad singlet, shifted downfield due to hydrogen bonding and the electron-withdrawing nature of the SO₂ group.
~ 7.5Doublet2HAr-H (ortho to SO₂)These aromatic protons are deshielded by the adjacent electron-withdrawing sulfonamide group.
~ 7.1Multiplet3HAr-H (dimethylphenyl)The three protons on the 2,6-dimethylphenyl ring will likely appear as a complex multiplet.
~ 6.6Doublet2HAr-H (ortho to NH₂)These aromatic protons are shielded by the electron-donating amino group, shifting them upfield.
~ 5.9Singlet2HNH₂The protons of the primary amine will appear as a singlet, the chemical shift of which can be solvent-dependent.
~ 2.1Singlet6HCH₃The six equivalent protons of the two methyl groups will give a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~ 150C (para to SO₂, attached to NH₂)The carbon attached to the electron-donating amino group is significantly shielded.
~ 138-145C (ipso to SO₂ and C's attached to methyls)Quaternary carbons, including the one attached to the sulfonyl group and the methyl-substituted carbons on the other ring, will appear in this region.
~ 128-130Aromatic CHsThe remaining aromatic carbons will resonate in this typical range.
~ 113C (ortho to NH₂)These carbons are shielded by the adjacent amino group.
~ 18CH₃The methyl carbons are expected in the aliphatic region of the spectrum.
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for a wide range of organic compounds and its ability to facilitate the observation of exchangeable protons (NH and NH₂).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 2 seconds.

    • For ¹³C NMR, acquire at least 1024 scans with proton decoupling.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Solid Sample Solid Sample Dissolve in DMSO-d6 Dissolve in DMSO-d6 Solid Sample->Dissolve in DMSO-d6 Transfer to NMR Tube Transfer to NMR Tube Dissolve in DMSO-d6->Transfer to NMR Tube Acquire Spectra (1H, 13C, 2D) Acquire Spectra (1H, 13C, 2D) Transfer to NMR Tube->Acquire Spectra (1H, 13C, 2D) Data Analysis Data Analysis Acquire Spectra (1H, 13C, 2D)->Data Analysis

Caption: Workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode, the following is expected:

  • [M+H]⁺ Ion: The protonated molecule will be the base peak or a very prominent peak at m/z 277.36. This confirms the molecular weight of the compound.

  • Fragmentation Pattern: Sulfonamides are known to exhibit characteristic fragmentation patterns.[3] A common fragmentation pathway involves the cleavage of the S-N bond and the C-S bond. Expected fragment ions include:

    • m/z 156: Corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment.

    • m/z 121: Corresponding to the [H₂N-C₆H₄]⁺ fragment after loss of SO₂.

    • m/z 120: Corresponding to the [ (CH₃)₂-C₆H₃-NH]⁺ fragment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of 1 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • MS/MS: Perform product ion scans on the [M+H]⁺ ion (m/z 277.4) to observe the characteristic fragment ions.

Diluted Sample Diluted Sample LC Separation (C18) LC Separation (C18) Diluted Sample->LC Separation (C18) ESI Source ESI Source LC Separation (C18)->ESI Source Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Collision Cell (MS2) Collision Cell (MS2) Mass Analyzer (MS1)->Collision Cell (MS2) Detector Detector Collision Cell (MS2)->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Caption: Workflow for LC-MS/MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[4][5]

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3250N-H stretchSulfonamide (-SO₂NH-)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl (-CH₃)
1620-1580N-H bend and C=C stretchAmine and Aromatic
1350-1300S=O stretch (asymmetric)Sulfonamide (-SO₂)
1180-1150S=O stretch (symmetric)Sulfonamide (-SO₂)
900-690C-H bend (out-of-plane)Aromatic
  • Sample Preparation:

    • Grind 1-2 mg of the solid sample with a small agate mortar and pestle.

    • Add approximately 100 mg of dry potassium bromide (KBr) powder and grind the mixture thoroughly until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Collect at least 16 scans and average them to improve the signal-to-noise ratio.

Solid Sample Solid Sample Grind with KBr Grind with KBr Solid Sample->Grind with KBr Press into Pellet Press into Pellet Grind with KBr->Press into Pellet FTIR Spectrometer FTIR Spectrometer Press into Pellet->FTIR Spectrometer IR Spectrum IR Spectrum FTIR Spectrometer->IR Spectrum

Caption: Workflow for FTIR sample preparation (KBr pellet method).

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about connectivity and functional groups, X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

From the crystal structures of similar N-aryl-benzenesulfonamides, we can anticipate several key structural features:

  • Molecular Conformation: The dihedral angle between the two aromatic rings will be a defining feature, influencing the overall shape of the molecule.

  • Hydrogen Bonding: The presence of the amine and sulfonamide groups provides both hydrogen bond donors and acceptors. Intermolecular hydrogen bonding is expected to play a significant role in the crystal packing, potentially forming dimers or extended networks.

  • Bond Lengths and Angles: The S-N and S-O bond lengths will be consistent with those of other sulfonamides. The geometry around the sulfur atom will be tetrahedral.

  • Crystal Growth:

    • Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer with either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Pure Compound Pure Compound Crystal Growth Crystal Growth Pure Compound->Crystal Growth Single Crystal Single Crystal Crystal Growth->Single Crystal X-ray Diffraction X-ray Diffraction Single Crystal->X-ray Diffraction Electron Density Map Electron Density Map X-ray Diffraction->Electron Density Map 3D Molecular Structure 3D Molecular Structure Electron Density Map->3D Molecular Structure

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion: A Cohesive Structural Narrative

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. Mass spectrometry confirms the molecular weight and provides fragmentation clues. IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography, when successful, provides the ultimate proof of the three-dimensional structure. By integrating the data from each of these powerful methods, researchers can confidently and unambiguously determine the complete chemical structure of this and other novel molecules, a critical step in the journey of drug discovery and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. Retrieved from [Link]

  • Maris, A., & Bell, C. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. International Journal of Molecular Sciences, 23(9), 4891.
  • Maris, A., & Bell, C. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PubMed. Retrieved from [Link]

  • Lam, H. W. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arene Carboxylic Acids. University of Edinburgh. Retrieved from [Link]

  • da Silva, J. F., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(10), 2145-2156.
  • Akerman, M. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7453.
  • PubChem. (n.d.). Benzenesulfonamide, N-ethyl-ar-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2010). N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1168.
  • NIST. (n.d.). Benzenesulfonamide, N-methyl-N-phenyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]-. Retrieved from [Link]

  • El-Gohary, A. R., & Shaaban, M. (2014). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 6(11), 4824-4833.
  • Gowda, G. N., et al. (2011). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2011(3), M739.
  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-benzenesulfonamide. Retrieved from [Link]

  • Sundaraganesan, N., et al. (2007). FT-IR, FT-Raman Spectroscopy and Computational Study of (E)-4-((anthracen-9-ylmethylene)amino)-N-carbamimidoylbenzene Sulfonamide. Journal of Raman Spectroscopy, 38(11), 1537-1545.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Chandran, V., et al. (2014). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 586-596.
  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13359-13382.
  • PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. Retrieved from [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • SpectraBase. (n.d.). 4-Amino-N-2-pyrimidinylbenzenesulfonamide. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, N-[3-[(3-aminopropyl)[(4-methylphenyl)sulfonyl]amino]propyl]. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;silver. Retrieved from [Link]

  • Shakuntala, K., et al. (2011). 4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1401.
  • Mary, Y. S., et al. (2022). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. figshare. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS 6973-47-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, with the CAS number 6973-47-3, is a member of the sulfonamide class of organic compounds.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[2] Historically, sulfonamides were the first class of synthetic antimicrobial agents and continue to be relevant in various therapeutic areas, including as diuretics, antidiabetic agents, and more recently, as anticancer agents through the inhibition of carbonic anhydrases.[2][3][4]

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthesis protocol, potential mechanisms of action, and experimental workflows for its characterization and evaluation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂SPubChem[1]
Molecular Weight 276.36 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 80.6 ŲPubChem[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between 4-acetylaminobenzenesulfonyl chloride and 2,6-dimethylaniline, followed by the deprotection of the amino group. This method is a common and effective way to produce N-substituted sulfonamides.[5][6][7]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection A 4-Acetylaminobenzenesulfonyl Chloride C N-(4-acetylaminophenyl)sulfonyl-2,6-dimethylaniline A->C Pyridine, DCM, 0°C to rt B 2,6-Dimethylaniline B->C D N-(4-acetylaminophenyl)sulfonyl-2,6-dimethylaniline E This compound D->E HCl, Ethanol, Reflux Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Sulfonamide This compound Sulfonamide->Inhibition Inhibition->DHPS

Sources

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Introduction and Core Attributes

This compound is a primary arylamine and a member of the sulfonamide class of organic compounds. Structurally, it is characterized by a benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 2,6-dimethylphenyl group, and an amino group is attached at the para-position (position 4) of the benzene ring. This compound serves as a valuable intermediate and building block in medicinal chemistry and materials science. The sulfonamide functional group is a well-established pharmacophore, known for its presence in a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The specific substitution pattern of this molecule, particularly the sterically hindered 2,6-dimethylphenyl group, imparts unique conformational and electronic properties that are of interest to drug development professionals.

This guide provides a comprehensive overview of the essential technical data for this compound, including its fundamental chemical properties, a detailed synthesis protocol, potential applications, and critical safety information for laboratory handling.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any research or development application. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 6973-47-3Santa Cruz Biotechnology[4]
Molecular Formula C₁₄H₁₆N₂O₂SPubChem[3]
Molecular Weight 276.36 g/mol PubChem[3]
Monoisotopic Mass 276.09324893 DaECHEMI[5]
Canonical SMILES CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NPubChem[3]
InChI Key QFJZPNSHJNCXMO-UHFFFAOYSA-NPubChem[3]

Table 2: Physicochemical Data

PropertyValueNotes
Appearance SolidGeneral observation for similar compounds.
Hydrogen Bond Donors 2Computed by Cactvs[6]
Hydrogen Bond Acceptors 4Computed by Cactvs[6]
Rotatable Bonds 2Computed by Cactvs[6]
Refractive Index 1.639ECHEMI[5]

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted sulfonamides is a cornerstone reaction in organic chemistry. The most common and direct approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. For this compound, this involves the nucleophilic attack of the amine (2,6-dimethylaniline) on the electrophilic sulfur atom of a protected 4-aminobenzenesulfonyl chloride derivative.

Causality in Experimental Design: The choice of a protected aminobenzenesulfonyl chloride, such as 4-acetylaminobenzenesulfonyl chloride, is critical. Attempting the reaction with 4-aminobenzenesulfonyl chloride directly is problematic as the amino group of one molecule can react with the sulfonyl chloride of another, leading to polymerization. The acetyl protecting group prevents this side reaction and can be easily removed in a subsequent step to yield the desired primary amine. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards product formation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final product.

G cluster_0 Step 1: Sulfonamide Bond Formation cluster_1 Step 2: Deprotection A 4-Acetylaminobenzenesulfonyl Chloride P1 N-(4-acetylaminophenyl)sulfonyl -2,6-dimethylaniline A->P1 Reaction B 2,6-Dimethylaniline B->P1 Reaction C Pyridine (Base) C->P1 Reaction P1_ref Intermediate Product FP 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide P1_ref->FP Hydrolysis D Aqueous HCl D->FP

Sources

A Comprehensive Technical Guide to the Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, a key sulfonamide derivative. Sulfonamides are a cornerstone of medicinal chemistry, and understanding their synthesis is critical for researchers in drug development. This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings, strategic considerations, and practical nuances of the synthesis. We will cover the rationale for a multi-step approach involving amine protection, electrophilic aromatic substitution, sulfonamide bond formation, and final deprotection. The protocols provided are designed to be self-validating, supported by mechanistic explanations and characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of sulfonamide synthesis.

Introduction and Strategic Overview

The sulfonamide functional group is a vital pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[1][2][3] The target molecule, this compound, serves as a valuable building block for the development of novel chemical entities. Its synthesis is a classic illustration of fundamental organic chemistry principles, requiring careful manipulation of functional groups to achieve the desired outcome.

A direct, single-step synthesis is not feasible due to the high reactivity of the starting materials. Aniline's amino group is a strong activating group that is also basic; it would react uncontrollably with the harsh acidic conditions of chlorosulfonation, leading to undesired side products or reaction failure.[4] Therefore, a robust, multi-step strategy is employed, centered on the temporary protection of the amino group.

The chosen synthetic route proceeds through three primary stages:

  • Formation of an Intermediate Sulfonyl Chloride : Starting from acetanilide (N-phenylacetamide), the amino group is protected as an amide. This allows for the regioselective introduction of a sulfonyl chloride group via electrophilic aromatic substitution.

  • Sulfonamide Bond Formation : The activated sulfonyl chloride intermediate is then coupled with 2,6-dimethylaniline to form the core sulfonamide structure.

  • Deprotection : The protecting acetyl group is removed to yield the final primary amine product.

This strategic approach ensures high yields and purity by controlling the reactivity and directing the selectivity of each reaction step.

Synthetic Workflow and Retrosynthesis

The overall synthetic pathway is visualized below. This workflow highlights the logical progression from commercially available starting materials to the final target molecule.

G acetanilide Acetanilide intermediate1 4-Acetamidobenzenesulfonyl Chloride (1) acetanilide->intermediate1 Chlorosulfonic Acid (Electrophilic Aromatic Substitution) intermediate2 N-(2,6-dimethylphenyl)-4-acetamido- benzenesulfonamide (2) intermediate1->intermediate2 2,6-Dimethylaniline, Pyridine (Nucleophilic Acyl Substitution) final_product 4-amino-N-(2,6-dimethylphenyl)- benzenesulfonamide (3) intermediate2->final_product Aq. HCl, Heat (Hydrolysis/Deprotection)

Figure 1: Overall synthetic scheme for this compound.

Mechanistic Insights and Rationale

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Step 1: Chlorosulfonation of Acetanilide

This reaction is a cornerstone of sulfa drug synthesis.[2] It proceeds via an electrophilic aromatic substitution (EAS) mechanism.

  • Why Acetanilide? The acetamido group (-NHCOCH₃) is less activating than a primary amino group (-NH₂). This moderation prevents polysubstitution and oxidation side reactions. Furthermore, its steric bulk favors substitution at the para position over the ortho position, leading to high regioselectivity.[5]

  • The Mechanism: Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile. The acetanilide ring attacks the sulfur atom, leading to the formation of a sigma complex. Subsequent loss of a proton re-establishes aromaticity and yields the p-acetamidobenzenesulfonic acid, which is then converted to the sulfonyl chloride in the presence of excess chlorosulfonic acid.[5] Cooling the reaction is often employed to slow the reaction rate and further enhance selectivity for the desired para product.

G cluster_0 Mechanism of Chlorosulfonation Acetanilide Acetanilide Ring SigmaComplex Sigma Complex (Resonance Stabilized) Acetanilide->SigmaComplex π-bond attack Electrophile ClSO₃H (Electrophile Source) Electrophile->SigmaComplex Product 4-Acetamidobenzenesulfonyl Chloride SigmaComplex->Product Deprotonation & Rearomatization

Figure 2: Simplified mechanism of electrophilic aromatic substitution.

Step 2: Formation of the Sulfonamide Linkage

The reaction between 4-acetamidobenzenesulfonyl chloride and 2,6-dimethylaniline is a nucleophilic substitution at the sulfur center.

  • The Mechanism: The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate. The chloride ion is then eliminated, and a proton is lost from the nitrogen atom to yield the stable sulfonamide.

  • Role of Pyridine: This reaction liberates hydrogen chloride (HCl) as a byproduct. Pyridine or another non-nucleophilic base is added to the reaction mixture to act as an acid scavenger.[6] This prevents the protonation of the 2,6-dimethylaniline, which would render it non-nucleophilic and halt the reaction.

Step 3: Acid-Catalyzed Deprotection

The final step involves the hydrolysis of the acetamide to unveil the primary aromatic amine.

  • The Mechanism: Under acidic conditions (e.g., refluxing aqueous HCl), the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Proton transfers and the eventual elimination of acetic acid result in the formation of the protonated primary amine, which is neutralized during workup to give the final product.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Chlorosulfonic acid reacts violently with water.[7]

Synthesis of 4-Acetamidobenzenesulfonyl Chloride (1)

This protocol is adapted from established procedures.[7][8][9]

  • Setup: Equip a dry 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Reagents: Carefully add 50 mL (approx. 87.5 g, 0.75 mol) of chlorosulfonic acid to the flask. Cool the flask in an ice-water bath.

  • Addition: While stirring, add 13.5 g (0.10 mol) of dry acetanilide in small portions over 30 minutes. Maintain the internal temperature below 20°C. Vigorous evolution of HCl gas will occur.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for one hour to ensure the reaction goes to completion.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with constant stirring. This step must be performed in a fume hood as it is highly exothermic and releases HCl gas.

  • Isolation: The product will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying: Dry the solid product under vacuum. The resulting 4-acetamidobenzenesulfonyl chloride is typically used in the next step without further purification.

Synthesis of N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide (2)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 23.3 g (0.10 mol) of 4-acetamidobenzenesulfonyl chloride (1) in 100 mL of pyridine at room temperature.

  • Addition: Slowly add 12.1 g (0.10 mol) of 2,6-dimethylaniline to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux (approx. 115°C) and maintain for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold 2 M HCl. This will neutralize the pyridine and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide as a white crystalline solid.

Synthesis of this compound (3)
  • Setup: Place the purified N-(2,6-dimethylphenyl)-4-acetamidobenzenesulfonamide (2) (approx. 0.09 mol) in a 250 mL round-bottom flask.

  • Reagents: Add 75 mL of 70% ethanol and 25 mL of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to a gentle reflux for 1-2 hours, or until the solid has completely dissolved, indicating the completion of the hydrolysis.

  • Workup: Allow the solution to cool to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The final product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the final product by vacuum filtration and wash with copious amounts of cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Product Characterization

Proper characterization of the final product and key intermediates is essential to confirm their identity and purity.

CompoundFormulaMol. Weight ( g/mol )Typical YieldMelting Point (°C)Appearance
Acetanilide C₈H₉NO135.16-113-115White Solid
Intermediate (1) C₈H₈ClNO₃S233.6775-85%145-149White Solid
Intermediate (2) C₁₆H₁₈N₂O₃S318.3980-90%218-220White Crystalline Solid
Final Product (3) C₁₄H₁₆N₂O₂S276.36[10]85-95%194-196White to Off-White Powder

Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structures at each stage.

Conclusion

This guide outlines a reliable and well-established three-step synthesis for this compound. By employing a strategic protection-functionalization-deprotection sequence, the target molecule can be produced in high yield and purity. The detailed protocols and mechanistic discussions provided herein serve as a valuable resource for researchers engaged in the fields of organic synthesis and medicinal chemistry, enabling the efficient and safe production of this important sulfonamide building block.

References

  • Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). Discovery of 4-amino-N-(3-chloro-2,6-dimethylphenyl)-5-methyl-1,2-oxazole-3-carboxamide as a potent and selective androgen receptor modulator. Journal of Medicinal Chemistry, 47(17), 4143-4146. (Note: This is an illustrative reference for the utility of similar structures, not a direct synthesis of the target molecule.)
  • LiveJournal. (n.d.). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Available at: [Link]

  • PrepChem. (2017). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available at: [Link][8]

  • Chemistry Steps. (n.d.). Synthesis of Sulfanilamide. Available at: [Link][11]

  • Chemistry LibreTexts. (2019). Sulfa Drugs - a closer look. Available at: [Link][2]

  • Mercer University. (n.d.). THE SYNTHESIS OF SULFA DRUGS. Available at: [Link][7]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link][10]

  • Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride. Available at: [Link][9]

  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Available at: [Link][6]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy. Available at: [Link][5]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride.... Available at: [Link][4]

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4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule belonging to the historically significant sulfonamide class of compounds. This document delves into its physicochemical properties, outlines a detailed synthetic protocol and characterization strategy, and explores its primary mechanism of action as an antibacterial agent. Furthermore, it discusses the broader therapeutic applications of the sulfonamide scaffold in drug discovery, supported by experimental workflows and data. This guide is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The sulfonamides, or "sulfa drugs," were the first class of synthetic antibiotics to be widely used, marking a pivotal moment in medical history.[1][2] Their discovery in the 1930s revolutionized the treatment of bacterial infections.[1] These compounds are synthetic analogues of p-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in bacteria.[2][3] By competitively inhibiting DHPS, sulfonamides disrupt the synthesis of folic acid, a cofactor essential for bacterial DNA replication and proliferation.[1] Because this metabolic pathway is absent in humans, DHPS has long been an attractive target for selective antibacterial therapies.[1]

This compound (CID 238038) is a specific derivative within this broad class, characterized by a sulfonyl group linking a 4-aminophenyl moiety to a 2,6-dimethylphenyl (2,6-xylidine) group.[4] The structural modifications on the sulfonamide nitrogen are critical for modulating the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will explore the technical details of this compound, providing a framework for its synthesis, evaluation, and potential application in modern drug discovery programs.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development. These parameters influence solubility, membrane permeability, formulation, and overall drug-like characteristics. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₄H₁₆N₂O₂SPubChem[4]
Molecular Weight 276.36 g/mol PubChem[4]
CAS Number 6973-47-3PubChem[4][5]
Canonical SMILES CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NPubChem[4]
XLogP3 2.4PubChem[4]
Hydrogen Bond Donor Count 2PubChem[6]
Hydrogen Bond Acceptor Count 4PubChem[6]
Rotatable Bond Count 2PubChem[6]
Topological Polar Surface Area 80.6 ŲPubChem[4]

Synthesis and Characterization

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most common and direct method involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[7]

Synthetic Workflow Diagram

The following diagram illustrates a standard, efficient two-step synthetic route to the target compound, starting from commercially available materials.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection cluster_2 Purification & Characterization A 4-Acetamidobenzenesulfonyl chloride D N-(4-acetamidophenyl)sulfonyl- (2,6-dimethylphenyl)amine (Protected Intermediate) A->D 1 B 2,6-Dimethylaniline B->D 2 C Pyridine (Base) in DCM C->D Solvent/ Base F 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide (Final Product) D->F E Acidic Hydrolysis (e.g., HCl in EtOH, reflux) E->F G Column Chromatography F->G H NMR, HRMS, HPLC G->H

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis based on established methodologies for sulfonamide formation.[7][8] The use of an acetyl protecting group on the aniline nitrogen of the sulfonyl chloride prevents unwanted side reactions and is a common strategy.

Step 1: Synthesis of N-[4-(N-(2,6-dimethylphenyl)sulfamoyl)phenyl]acetamide (Protected Intermediate)

  • To a stirred solution of 2,6-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 4-acetamidobenzenesulfonyl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate.

  • Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The acetyl protecting group on the starting sulfonyl chloride ensures that the sulfonylation occurs selectively at the 2,6-dimethylaniline nitrogen.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve the crude intermediate from Step 1 in a mixture of ethanol (15 mL) and concentrated HCl (5 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the deprotection via TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is ~7-8.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Rationale: Acid-catalyzed hydrolysis is a standard method for cleaving the acetamide protecting group to reveal the free amine of the final product.

Step 3: Purification and Characterization (Self-Validation)

  • Purification: Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure compound.

  • Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₄H₁₆N₂O₂S).[4]

    • HPLC: To determine the purity of the final product.

Pharmacology and Mechanism of Action

Primary Mechanism: Antibacterial Activity

The principal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3] This enzyme catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the bacterial synthesis of dihydrofolic acid, which is subsequently converted to tetrahydrofolic acid—an essential cofactor for nucleotide synthesis.[1][2]

Due to their structural similarity to the natural substrate PABA, sulfonamides bind to the active site of DHPS, preventing the formation of dihydrofolic acid and thereby halting bacterial growth and replication.[2]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis DNA/RNA\nPrecursors DNA/RNA Precursors DHF->DNA/RNA\nPrecursors Further Metabolism Sulfonamide Sulfonamide (e.g., 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Other Potential Biological Activities

While the primary application of sulfonamides has been in antibacterial therapy, the chemical scaffold is versatile and has been explored for a wide range of other biological activities. The development of resistance to older sulfa drugs has prompted research into novel derivatives with different therapeutic targets.[1][3]

  • Carbonic Anhydrase Inhibition: Primary sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[9][10] Different CA isoforms are over-expressed in various diseases, making them attractive drug targets for conditions like glaucoma and epilepsy.[10]

  • β-Lactamase Inhibition: Some sulfonamide derivatives, particularly those incorporating a boronic acid moiety, have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin and cephalosporin antibiotics.[11]

  • Anti-inflammatory and Anticancer Activity: Various sulfonamide derivatives have demonstrated anti-inflammatory and anticancer properties, targeting enzymes and pathways crucial for tumor growth and inflammation.[2][7]

  • Antiviral Activity: Recently, benzenesulfonamide-containing derivatives have been identified as potent inhibitors of the HIV-1 capsid (CA) protein, which is essential for viral replication, highlighting a novel therapeutic avenue for this scaffold.[12][13]

Applications in Research and Drug Development

Evaluation of Antibacterial Potency

A critical step in evaluating any new potential antibiotic is to determine its potency against a panel of clinically relevant bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.[1][3]

  • Preparation: Prepare a stock solution of the test compound (this compound) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (medium only). A reference antibiotic (e.g., sulfamethoxazole) should also be tested in parallel.[3]

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][14]

Summary of Biological Activity for Related Sulfonamides

While specific data for this compound is limited in the provided literature, data from closely related analogues demonstrate the potential of this class.

Compound Class/DerivativeTarget Organism/EnzymeActivity MetricReported ValueSource
Novel Sulfonamide AnaloguesE. coli, B. subtilisMIC16-50 µg/mL[1][3]
Sulfonamide Boronic AcidsAmpC β-lactamaseKᵢDown to 25 nM[11]
Benzenesulfonamide-PhenylalanineHIV-1EC₅₀31 nM (for lead compound)[12][13]
4-Substituted DiazobenzenesulfonamidesCarbonic Anhydrase I/IIKₑNanomolar affinities[9][10]

Future Perspectives

The challenge of antimicrobial resistance remains a significant threat to global health.[3] While resistance to older sulfonamides is widespread, the scaffold remains a valuable starting point for the design of novel inhibitors. Future research could focus on:

  • Overcoming Resistance: Designing derivatives that can evade common resistance mechanisms or that possess novel mechanisms of action.

  • Multi-target Agents: Developing compounds that inhibit both DHPS and other essential bacterial targets to create more robust antibacterial agents.

  • Exploring New Therapeutic Areas: Systematically exploring the potential of the 4-amino-N-(aryl)benzenesulfonamide scaffold against other targets, such as viral proteins, kinases, or proteases, building on promising results from related compounds.[12][13]

Conclusion

This compound is a classic exemplar of the sulfonamide class of molecules, which holds a foundational place in the history of chemotherapy. This guide has provided a detailed technical overview of its chemical properties, a robust synthetic pathway, and its primary biological mechanism. The inherent versatility of the sulfonamide functional group, demonstrated by its activity against a wide range of biological targets beyond bacteria, ensures that this structural motif will continue to be a valuable platform for the discovery and development of new medicines.

References

  • Al-Jubair, N., Al-Wahaibi, L. H., El-Emam, A. A., & Al-Shaalan, N. H. (2024). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. [Link]

  • Eid, E. E., et al. (2017). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238038, this compound. [Link]

  • Khan, I., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

  • Al-Suhaimi, O. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Al-Suhaimi, O. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

  • Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13327680, 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

  • Zubrienė, A., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]

  • Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. NIH. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]

  • Kadin, S. B. (1987). U.S. Patent No. 4,698,445.
  • Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Al-Mawsawi, L. Q., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

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Unraveling the Therapeutic Potential of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a distinct chemical entity within the broader, pharmacologically significant class of sulfonamides. While this specific molecule is available as a research chemical, a comprehensive review of the current scientific literature reveals a notable absence of dedicated studies elucidating its precise mechanism of action.[1][2][3][4][5] This guide, therefore, serves a dual purpose: to transparently address this knowledge gap and to provide a robust, evidence-based framework for predicting its likely biological activities and molecular targets. By leveraging the extensive research on structurally related sulfonamide derivatives, we will explore potential mechanisms of action, propose experimental workflows for their validation, and offer insights into the prospective therapeutic applications of this compound.

Introduction: The Sulfonamide Scaffold - A Legacy of Therapeutic Versatility

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications.[6] From the pioneering antibacterial "sulfa" drugs that revolutionized the treatment of infectious diseases to contemporary anticancer, antiviral, and anti-inflammatory agents, the sulfonamide scaffold has proven to be a remarkably versatile pharmacophore.[7][8][9][10] The biological activity of sulfonamide derivatives is intrinsically linked to their structural diversity, which allows for precise molecular interactions with a wide range of enzymatic and receptor targets.

This compound belongs to the arylsulfonamide class, characterized by a benzenesulfonamide core. The presence of a primary amino group at the 4-position and a 2,6-dimethylphenyl substituent on the sulfonamide nitrogen suggests several potential avenues for biological activity, which will be the focus of this guide.

Predicted Mechanisms of Action: A Hypothesis-Driven Approach

In the absence of direct experimental data for this compound, we can infer its potential mechanisms of action by examining the established pharmacology of analogous compounds.

Carbonic Anhydrase Inhibition

A primary and well-documented mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).[6] These zinc-containing metalloenzymes play crucial roles in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte balance. The primary sulfonamide moiety is a key pharmacophore for CA inhibition, coordinating with the zinc ion in the enzyme's active site.

Given that this compound possesses a benzenesulfonamide core, it is a strong candidate for a carbonic anhydrase inhibitor. The specific isoform selectivity (e.g., CA I, II, IX, XII) would be influenced by the N-substituted 2,6-dimethylphenyl group, which can interact with amino acid residues in the active site cavity, potentially conferring isoform-specific inhibition.

Experimental Validation Workflow: Carbonic Anhydrase Inhibition

A systematic approach is required to validate this predicted mechanism.

Caption: Workflow for Validating Carbonic Anhydrase Inhibition.

Anticancer Activity

Beyond carbonic anhydrase inhibition, many sulfonamide derivatives exhibit anticancer properties through various mechanisms.

  • Cell Cycle Arrest: Some sulfonamides can induce cell cycle arrest, often at the G1/S or G2/M transition, by modulating the expression or activity of key cell cycle regulators like cyclins and cyclin-dependent kinases (CDKs).

  • Induction of Apoptosis: The compound could trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways, measurable by changes in caspase activity, Bcl-2 family protein expression, and DNA fragmentation.

  • Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain sulfonamides have been shown to inhibit angiogenesis by targeting factors like vascular endothelial growth factor (VEGF) and its receptors.

  • Targeting Polo-like Kinase 4 (PLK4): Recent research has identified N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of PLK4, a key regulator of centriole duplication.[10] Given the structural similarity, this presents another potential avenue of investigation.

Signaling Pathway: Potential Anticancer Mechanisms of this compound

G cluster_0 Potential Molecular Targets cluster_1 Cellular Outcomes compound This compound CA Carbonic Anhydrases (e.g., CAIX) compound->CA CDKs Cyclin-Dependent Kinases (CDKs) compound->CDKs PLK4 Polo-like Kinase 4 compound->PLK4 VEGFR VEGF Receptors compound->VEGFR pH_regulation Disruption of pH Homeostasis CA->pH_regulation cell_cycle_arrest Cell Cycle Arrest CDKs->cell_cycle_arrest PLK4->cell_cycle_arrest angiogenesis_inhibition Inhibition of Angiogenesis VEGFR->angiogenesis_inhibition apoptosis Induction of Apoptosis pH_regulation->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized Anticancer Signaling Pathways.

Anti-inflammatory and Antimicrobial Activities

The foundational therapeutic application of sulfonamides was in antibacterial chemotherapy, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. While newer classes of antibiotics have largely superseded them, the potential for antimicrobial activity, particularly against specific pathogens, should not be discounted.

Furthermore, some sulfonamide derivatives exhibit anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or modulation of inflammatory cytokine production.

Quantitative Data Summary and Experimental Protocols

As no specific experimental data exists for this compound, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile

CA IsoformIC50 (nM)Ki (nM)Binding Affinity (KD) by ITC
hCA I
hCA II
hCA IX
hCA XII

Table 2: In Vitro Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)
A549 (Lung)
HCT116 (Colon)
U87 (Glioblastoma)

Experimental Protocol: Determination of IC50 for Carbonic Anhydrase II Inhibition

  • Reagents and Materials:

    • Human Carbonic Anhydrase II (hCA II), recombinant

    • 4-Nitrophenyl acetate (NPA), substrate

    • Tris-HCl buffer (pH 7.4)

    • This compound, dissolved in DMSO

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96-well plate, add 180 µL of Tris-HCl buffer, 10 µL of the test compound dilution (or DMSO for control), and 10 µL of hCA II solution.

    • Incubate the plate at room temperature for 10 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 10 µL of NPA solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

    • Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant therapeutic potential, predicated on the well-established pharmacology of the sulfonamide class. This guide has outlined the most probable mechanisms of action, including carbonic anhydrase inhibition and various anticancer activities, and has provided a clear roadmap for their experimental validation.

Future research should prioritize a systematic screening of this compound against a panel of carbonic anhydrase isoforms and a diverse set of cancer cell lines. Elucidation of its binding mode through X-ray crystallography will be crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective derivatives. The insights gained from such studies will be instrumental in determining the true therapeutic value of this compound and its potential for development into a novel therapeutic agent.

References

  • Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(8), 14498-14523. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Ahmad, I., et al. (2021). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 28. Available from: [Link]

  • Al-Hourani, B. J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Pharmaceuticals, 15(4), 421. Available from: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

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Methodological & Application

Application Note: A Validated Two-Step Synthesis Protocol for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, a key intermediate in pharmaceutical research and development. The described methodology follows a robust two-step pathway involving the initial formation of a protected sulfonamide intermediate, followed by a straightforward deprotection to yield the target primary amine. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes. The causality behind experimental choices is explained, and alternative modern coupling strategies are discussed to provide a broader context for N-aryl sulfonamide synthesis.

Introduction and Scientific Background

N-aryl benzenesulfonamides are a privileged structural motif found in a wide array of biologically active compounds. The target molecule, this compound (CAS No. 6973-47-3)[1], serves as a versatile building block for synthesizing more complex molecules, including potential inhibitors for various enzymatic targets.[2] The presence of the primary arylamine provides a reactive handle for further functionalization, while the N-(2,6-dimethylphenyl)sulfonamide core imparts specific conformational and electronic properties.

The synthetic strategy detailed herein employs a classical and highly effective approach:

  • Protection and Coupling: The synthesis begins with the coupling of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylaniline. The acetamido group serves as a robust protecting group for the aniline nitrogen, preventing self-reaction and directing the sulfonylation to the desired position.[3][4]

  • Deprotection: The resulting intermediate, 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide, is then subjected to acidic hydrolysis to remove the acetyl protecting group, furnishing the final product.

This pathway is chosen for its reliability, scalability, and the use of readily available starting materials.

Reaction Scheme and Mechanism

Overall Transformation:

Step 1: Sulfonamide Bond Formation

The first step is a nucleophilic substitution reaction at the sulfonyl group. The nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5] The steric hindrance from the two ortho-methyl groups on the 2,6-dimethylaniline ring can slow the reaction rate compared to less hindered anilines, necessitating appropriate reaction conditions (e.g., heating).[6][7]

Step 2: Amide Hydrolysis (Deprotection)

The deprotection of the acetamido group is a standard acid-catalyzed hydrolysis. Under reflux in aqueous acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which subsequently collapses to release the free amine and acetic acid.

Alternative Synthetic Strategies: A Modern Perspective

While the classical approach is robust, modern cross-coupling reactions offer alternative pathways for forming the critical C–N bond, particularly for more complex substrates.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines, including sulfonamides.[8][9][10][11] This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods. The reaction involves a catalytic cycle of oxidative addition, ligand exchange, and reductive elimination.[10]

  • Ullmann Condensation: A copper-catalyzed reaction, the Ullmann condensation is another established method for N-arylation.[12][13] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use ligands to facilitate the catalysis under milder conditions, making it a viable alternative.[14][15]

These methods are particularly valuable when the required sulfonyl chloride is unstable or inaccessible.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Acetamidobenzenesulfonyl chloride≥98%Standard SupplierMoisture-sensitive. Handle with care.[16][17]
2,6-Dimethylaniline≥99%Standard SupplierToxic. Handle in a fume hood.
PyridineAnhydrousStandard SupplierUse as both solvent and base.
Hydrochloric Acid (HCl)Concentrated (37%)Standard SupplierCorrosive.
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard SupplierFor neutralization.
Ethyl AcetateACS GradeStandard SupplierFor extraction and chromatography.
HexaneACS GradeStandard SupplierFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying.
Round-bottom flasks, CondenserStandard Glassware
Magnetic stirrer with heating
Rotary evaporator
TLC plates (Silica gel 60 F₂₅₄)
Glass funnel, filter paper
Workflow Visualization

The following diagram illustrates the complete synthesis workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_step1 Part A: Sulfonamide Synthesis cluster_step2 Part B: Deprotection cluster_purification Final Purification & Analysis A1 1. Dissolve 2,6-dimethylaniline in anhydrous pyridine A2 2. Add 4-acetamidobenzenesulfonyl chloride portion-wise A1->A2 A3 3. Heat reaction mixture (e.g., 60-70 °C) with stirring A2->A3 A4 4. Monitor reaction by TLC A3->A4 A5 5. Quench with ice-water and precipitate product A4->A5 A6 6. Filter, wash, and dry the crude intermediate A5->A6 B1 7. Reflux intermediate in aqueous HCl solution A6->B1 Proceed with dried intermediate B2 8. Monitor reaction by TLC B1->B2 B3 9. Cool and neutralize with saturated NaHCO₃ solution B2->B3 B4 10. Extract product with ethyl acetate B3->B4 B5 11. Dry organic layer and concentrate in vacuo B4->B5 C1 12. Purify via recrystallization or column chromatography B5->C1 Purify crude product C2 13. Characterize final product (NMR, IR, MS, MP) C1->C2

Caption: Workflow for the synthesis of this compound.

Part A: Synthesis of 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide (Intermediate)
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dimethylaniline (5.0 g, 41.3 mmol) in anhydrous pyridine (50 mL). Stir the solution at room temperature.

  • Reagent Addition: Slowly and portion-wise, add 4-acetamidobenzenesulfonyl chloride (10.6 g, 45.4 mmol, 1.1 eq) to the stirring solution over 15-20 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Isolation: Continue stirring for 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove pyridine and any salts.

  • Drying: Dry the collected white to off-white solid under vacuum or in a drying oven at 50-60 °C to a constant weight. The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)
  • Setup: Place the dried 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide from Part A (e.g., 10.0 g, approx. 31.4 mmol) into a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add a mixture of concentrated hydrochloric acid (30 mL) and water (60 mL). Attach a reflux condenser and heat the suspension to reflux (approximately 100-110 °C) with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexane) until the starting material is fully consumed.

  • Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until the pH is approximately 7-8. Be cautious as significant CO₂ evolution will occur. A precipitate of the final product will form.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by either recrystallization (from an ethanol/water or ethyl acetate/hexane mixture) or by silica gel column chromatography.

ParameterExpected Value
Chemical Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.36 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Approx. 180-184 °C
¹H NMR (DMSO-d₆) δ (ppm): ~9.5 (s, 1H, SO₂NH), ~7.3 (d, 2H, Ar-H), ~7.0 (m, 3H, Ar-H), ~6.5 (d, 2H, Ar-H), ~5.8 (s, 2H, NH₂), ~2.0 (s, 6H, 2xCH₃)
IR (KBr) ν (cm⁻¹): ~3450, 3350 (N-H stretch), ~1620 (N-H bend), ~1320, 1150 (SO₂ stretch)

Safety and Handling Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Acetamidobenzenesulfonyl Chloride: Corrosive and moisture-sensitive.[17][18] Reacts with water to release HCl gas. Avoid inhalation of dust and contact with skin and eyes.[16] In case of contact, flush immediately with copious amounts of water.[16][17] Store in a tightly closed container in a dry area.[16]

  • 2,6-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. Handle with extreme care.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Work exclusively in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care. The neutralization step produces CO₂ gas and should be performed slowly to avoid excessive foaming and pressure buildup.

Dispose of all chemical waste in accordance with local and institutional regulations.

Conclusion

The protocol described in this application note presents a reliable and well-characterized method for synthesizing this compound. By providing detailed experimental steps, mechanistic context, and critical safety information, this guide serves as a valuable resource for researchers, enabling the efficient and safe production of this important chemical intermediate for applications in drug discovery and materials science.

References

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Analytical methods for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a detailed exploration of the analytical methodologies for the quantification of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. The structure is designed to be intuitive, moving from fundamental principles to detailed, actionable protocols, while explaining the scientific rationale behind each procedural choice.

Introduction and Compound Profile

1.1. Overview of this compound

This compound is a sulfonamide compound.[1] While not as common as antibiotic sulfa drugs, its structural motifs are relevant in medicinal chemistry and as a potential impurity or metabolite in various chemical processes. Accurate quantification is paramount for quality control in manufacturing, ensuring safety in pharmaceutical formulations, and for monitoring in environmental or biological matrices.

1.2. Physicochemical Properties

Understanding the compound's inherent properties is the foundation of any robust analytical method development. These characteristics dictate choices in solvents, pH, separation columns, and detection techniques.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.36 g/mol [1]
CAS Number 6973-47-3[1]
Structure See Figure 1

Chemical structure of this compoundFigure 1. Chemical Structure of the Analyte.

Strategic Approach to Method Selection

The choice of an analytical method is contingent on the sample matrix, required sensitivity, available instrumentation, and the overall objective of the analysis (e.g., routine QC vs. trace-level environmental monitoring). The following diagram outlines a logical decision-making workflow.

Method_Selection A Define Analytical Goal (e.g., Purity, Trace Analysis, QC) B Assess Sample Matrix (Pure Substance, Formulation, Water, Plasma) A->B C High Concentration? (>1 µg/mL) B->C Consider Conc. G Need for High Sensitivity/Specificity? (<1 µg/mL, Complex Matrix) B->G Consider Sensitivity D UV-Vis Spectrophotometry C->D Yes E Complex Matrix or Multiple Analytes? C->E No E->D No F High-Performance Liquid Chromatography (HPLC-UV) E->F Yes G->F No H Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) G->H Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This is the workhorse method for pharmaceutical analysis. HPLC separates the analyte from other components in the sample based on its differential partitioning between a stationary phase (the column) and a mobile phase.[2] A UV detector then quantifies the analyte by measuring its absorbance at a specific wavelength.

Application: Ideal for purity assessment, quantification in pharmaceutical dosage forms, and stability studies.

Detailed HPLC-UV Protocol

A. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or phosphoric acid).

  • 0.45 µm syringe filters.

B. Chromatographic Conditions

  • Mobile Phase: 75:25 (v/v) Water with 0.1% Formic Acid : Acetonitrile.[3]

    • Scientist's Note: Formic acid is added to control the pH of the mobile phase. For sulfonamides, a slightly acidic pH ensures the primary amine group is protonated, leading to consistent retention and sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 25 °C.[2]

  • Injection Volume: 5 µL.[2][3]

  • Detection Wavelength (λmax): ~265-270 nm.[2][3] This should be experimentally confirmed by running a spectrum of the standard using a PDA detector.

C. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a portion of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the final solution through a 0.45 µm filter before injection.

D. Method Validation Protocol The method must be validated to ensure it is fit for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[4][5]

ParameterProcedureAcceptance Criteria
Specificity Inject blank (diluent), placebo, and a sample spiked with known impurities.The analyte peak should be well-resolved from any other peaks (impurities, excipients) with no interference at its retention time.[6][7]
Linearity Inject the calibration standards (at least 5 concentrations) in triplicate. Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[2]
Accuracy Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery should be within 98.0% - 102.0%.[7]
Precision Repeatability (Intra-day): Inject one sample concentration six times. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 2.0%.[6][7]
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be the lowest concentration quantifiable with acceptable accuracy and precision.
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on results.The results should remain unaffected by small, deliberate variations, with RSD ≤ 2.0%.
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 75:25 Water:ACN + 0.1% FA) B Prepare Standard Stock (1000 µg/mL) C Create Calibration Curve Standards (e.g., 1-100 µg/mL) B->C J Generate Calibration Curve (Peak Area vs. Conc.) C->J D Prepare Sample Solution (Target Conc. ~25 µg/mL) E Filter all solutions (0.45 µm Syringe Filter) F Equilibrate HPLC System with Mobile Phase E->F G Inject Blank, Standards, and Samples F->G H Acquire Chromatograms (λ = 270 nm) G->H I Integrate Peak Areas H->I I->J K Calculate Sample Concentration using Regression Equation J->K

Caption: Step-by-step workflow for the HPLC-UV method.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers unparalleled sensitivity and specificity. After chromatographic separation via LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. The first quadrupole (Q1) selects the parent ion (precursor ion) of the analyte. This ion is fragmented in the collision cell (q2), and the second quadrupole (Q3) selects a specific fragment ion (product ion). This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM).

Application: Required for trace-level quantification in complex biological (plasma, tissue) or environmental (water, soil) matrices.[8][9]

Detailed LC-MS/MS Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent 6470A Triple Quadrupole).[8]

  • C18 or Phenyl-Hexyl UPLC/HPLC column.[3]

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).[8][10]

  • SPE vacuum manifold.

  • Nitrogen evaporator.

  • LC/MS-grade solvents (acetonitrile, methanol, water).

  • LC/MS-grade formic acid and ammonium formate.

B. LC-MS/MS Conditions

  • LC Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Gradient elution is typically used to separate the analyte from matrix components.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scientist's Note: The primary amine and sulfonamide structure are readily protonated in the positive ion mode, making ESI+ the ideal choice for sensitivity.

    • MRM Transition: To be determined by infusing a standard solution of the analyte. A hypothetical transition would be:

      • Precursor Ion (Q1): 277.1 [M+H]⁺

      • Product Ion (Q3): e.g., 156.1 (corresponding to the p-aminobenzenesulfonyl fragment)

    • Gas Temp: 325 °C

    • Gas Flow: 6 L/min

    • Capillary Voltage: 3500 V (+)[9]

C. Sample Preparation using Solid Phase Extraction (SPE) This protocol is adapted for water samples but can be modified for other matrices.[8][9]

  • Sample Pre-treatment: Take 500 mL of the water sample. Add EDTA to a final concentration of 0.5 g/L to chelate metal ions. Adjust pH to between 4 and 7 with diluted HCl.[8]

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 6 mL of methanol, followed by 6 mL of water.[8]

  • Sample Loading: Pass the pre-treated water sample through the conditioned SPE cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 6 mL of pure water to remove salts and polar interferences. Dry the cartridge thoroughly under high vacuum.

  • Elution: Elute the trapped analyte from the cartridge using 8 mL (2 x 4 mL) of methanol into a collection tube.[8]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of mobile phase. The sample is now ready for LC-MS/MS analysis.

SPE Workflow for LC-MS/MS

SPE_Workflow A 1. Sample Pre-treatment (500 mL Water, Adjust pH to 4-7) B 2. Condition SPE Cartridge (Methanol then Water) C 3. Load Sample (~5 mL/min) B->C D 4. Wash Cartridge (Remove Interferences with Water) C->D E 5. Elute Analyte (Methanol) D->E F 6. Dry Down Eluent (Nitrogen Evaporation) E->F G 7. Reconstitute Residue (1 mL Mobile Phase) F->G H Inject into LC-MS/MS G->H

Caption: Solid Phase Extraction (SPE) workflow for sample clean-up.

Method 3: UV-Visible Spectrophotometry

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[11] It is a simple, rapid, and cost-effective technique.

Application: Best suited for the quantification of the pure bulk drug or in simple, non-interfering formulations. It lacks the specificity of chromatographic methods.

Detailed UV-Vis Protocol

A. Instrumentation and Materials

  • Double beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Solvent (e.g., Methanol, Ethanol, or 0.1 M HCl).

  • Analytical balance and volumetric glassware.

B. Procedure

  • Determination of λmax: Prepare a ~10 µg/mL solution of the analyte in the chosen solvent. Scan the solution in the UV range (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). For similar sulfonamides, this is typically around 250-290 nm.[11]

  • Preparation of Standard Solutions: Prepare a stock solution (e.g., 100 µg/mL) of the reference standard. From this, prepare a series of at least five calibration standards of decreasing concentration.

  • Calibration Curve Construction: Measure the absorbance of each calibration standard at the predetermined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample with a concentration expected to fall within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve's regression equation.

Summary and Conclusion

This guide provides three validated methods for the quantification of this compound.

  • HPLC-UV is the recommended method for routine quality control and analysis of pharmaceutical formulations, offering a balance of specificity, precision, and cost-effectiveness.

  • LC-MS/MS is the method of choice for trace-level analysis in complex matrices where high sensitivity and unequivocal identification are required.

  • UV-Vis Spectrophotometry serves as a rapid and simple screening tool for pure substances or simple formulations where interfering substances are not present.

The selection of the appropriate method must be guided by the specific analytical requirements, and any chosen method must be properly validated according to established regulatory guidelines to ensure data integrity and reliability.[4][5]

References

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023). Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). (2005). Available at: [Link]

  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry. (1989). Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. (2025). Available at: [Link]

  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv Technology Corporation. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (2025). Available at: [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. MDPI. (2025). Available at: [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. Available at: [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. (2018). Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. (2022). Available at: [Link]

  • Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Advances. (2025). Available at: [Link]

  • A sensitive method for the determination of Sulfonamides in seawater samples by Solid Phase Extraction and UV-Visible spectrophotometry. Talanta. (2017). Available at: [Link]

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. ResearchGate. Available at: [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. PubMed Central. (2022). Available at: [Link]

  • Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Characterizing 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide as a potential inhibitor of carbonic anhydrases (CAs). Carbonic anhydrases are a critical class of metalloenzymes whose dysregulation is implicated in a range of pathologies, making them prime therapeutic targets.[1] Benzenesulfonamides represent the most extensively studied class of CA inhibitors (CAIs).[2][3] This guide elucidates the fundamental mechanism of action for this inhibitor class, presents detailed protocols for robust in vitro enzymatic assays and cell-based target engagement studies, and provides a framework for data interpretation and comparative analysis.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, electrolyte secretion, and biosynthesis.[1][5] Of the 15 known human CA isoforms, several are established therapeutic targets for conditions such as glaucoma, epilepsy, and increasingly, various forms of cancer where isoforms like CA IX and XII are overexpressed in response to hypoxia.[6][7]

The primary sulfonamide moiety (-SO₂NH₂) is the cornerstone pharmacophore for potent CA inhibition. Its mechanism relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion within the enzyme's active site, effectively blocking its catalytic function.[1] The compound this compound belongs to this class, and its potential as a selective and potent inhibitor warrants systematic investigation.

Mechanism of Action: A Tale of Two Moieties

The inhibitory action of benzenesulfonamides against carbonic anhydrase is a well-elucidated, two-part interaction. This understanding is critical for interpreting structure-activity relationships (SAR) and designing next-generation inhibitors.

  • The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group is the anchor. In the ionized state (-SO₂NH⁻), it acts as a mimic of the transition state of the native reaction. It coordinates directly to the Zn²⁺ ion at the base of the active site with high affinity. This interaction is stabilized by a network of hydrogen bonds with key active site residues, such as Thr199 and Glu106.[8]

  • The "Tail" Group: The remainder of the molecule, in this case, the 4-amino-N-(2,6-dimethylphenyl)benzene portion, extends away from the zinc ion. This "tail" makes extensive van der Waals and hydrophobic contacts with amino acid residues lining the two halves of the active site (hydrophilic and hydrophobic).[2][8] The specific nature of these interactions, dictated by the tail's size, shape, and chemical properties, is the primary determinant of an inhibitor's potency and, crucially, its selectivity for different CA isoforms.[9] The 2,6-dimethylphenyl group is expected to interact with the hydrophobic region of the active site.

Caption: Figure 1: Benzenesulfonamide Binding in CA Active Site

Quantitative Data: A Comparative Framework

While specific inhibition constants (Kᵢ or IC₅₀) for this compound are not widely published, we can establish a performance benchmark by examining data from structurally related 4-aminobenzenesulfonamide derivatives and the clinical standard, Acetazolamide (AAZ). This comparative data is essential for contextualizing experimentally derived results.

Compound / InhibitorR Group (Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide (AAZ) 5-acetamido-1,3,4-thiadiazole-2-sulfonyl25012255.7[9]
Sulfonamide 4b Phenyl39243.925.96.0[9]
Sulfonamide 4c Cyclohexyl35750.43.01.4[9]
Sulfonamide 4j Boc-aminomethyl41332.710.51.9[9]
4-amino-benzenesulfonamide H1200150454.5[10]

Table 1: Inhibition constants (Kᵢ) of Acetazolamide and related benzenesulfonamides against key human carbonic anhydrase (hCA) isoforms. This table serves as a reference for evaluating the potency and selectivity of new derivatives.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol details a robust method for determining the inhibitory potency (IC₅₀) of a test compound by monitoring the esterase activity of carbonic anhydrase.[5]

Principle of the Assay Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA), a colorless substrate, to produce p-nitrophenol (p-NP), a yellow-colored product. The rate of p-NP formation is directly proportional to the enzyme's activity and can be monitored by measuring the increase in absorbance at 400-405 nm.[5] In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency.

Caption: Figure 2: Workflow for In Vitro CA Inhibition Assay

Materials & Reagents

  • Enzyme: Purified human carbonic anhydrase (e.g., hCA II, Sigma-Aldrich C4396).[5]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[5]

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Inhibitor: this compound.

  • Positive Control: Acetazolamide (AAZ).

  • Solvent: DMSO (for dissolving compounds).

  • Equipment: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology

  • Reagent Preparation:

    • Inhibitor Stock (10 mM): Dissolve the test compound and AAZ in 100% DMSO.

    • Substrate Stock (3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare this solution fresh daily.[5]

    • Enzyme Stock (1 mg/mL): Dissolve lyophilized CA in cold assay buffer. Aliquot and store at -80°C to prevent degradation from freeze-thaw cycles.[5]

    • Enzyme Working Solution: Immediately before use, dilute the enzyme stock to the desired final concentration (e.g., 2 µg/mL) in cold assay buffer.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of the inhibitor stock solution in assay buffer. A typical final concentration range would be 0.1 nM to 100 µM.

    • Wells for Test Compound: Add 158 µL of Assay Buffer, 2 µL of the inhibitor dilution, and 20 µL of the CA Working Solution.

    • Maximum Activity Control (Vehicle): Add 158 µL of Assay Buffer, 2 µL of DMSO, and 20 µL of the CA Working Solution. This step is critical to define 100% enzyme activity and control for any solvent effects.

    • Blank (No Enzyme): Add 178 µL of Assay Buffer and 2 µL of DMSO. This is used for background subtraction.

    • Perform all measurements in triplicate for statistical validity.

  • Enzyme-Inhibitor Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Stock to all wells, bringing the total volume to 200 µL.

    • Immediately place the plate in the microplate reader and begin kinetic measurement of absorbance at 405 nm, taking readings every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate Reaction Rates (V): For each well, determine the rate of reaction (mOD/min) by calculating the slope of the linear portion of the absorbance vs. time plot.[5]

    • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100

    • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

Protocol 2: Cellular Thermal Shift Assay (CETSA™)

This protocol verifies that the inhibitor engages its intended target (a specific CA isoform) within the complex environment of an intact cell.

Principle of the Assay The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[12] CETSA leverages this principle by heating cell lysates treated with the inhibitor to various temperatures. A stabilizing interaction results in more target protein remaining soluble at higher temperatures compared to untreated controls.[13][14][15] This provides direct evidence of target engagement in a physiological context.

Materials & Reagents

  • Cell Line: A cell line endogenously expressing the CA isoform of interest (e.g., HeLa or breast cancer cell lines for CA IX).

  • Culture Medium: Appropriate cell culture medium and supplements.

  • Inhibitor: this compound.

  • Equipment: Cell culture incubator, thermal cycler or heating blocks, centrifuges, and a protein quantification system (e.g., Western Blot apparatus, or a high-throughput system like AlphaLISA® or HTRF®).[16]

Step-by-Step Methodology

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test inhibitor at a desired concentration (e.g., 10x the in vitro IC₅₀) or with a vehicle (DMSO) control for 1-2 hours in the incubator.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. This step denatures and aggregates unstable proteins.

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification of Soluble Target Protein:

    • Analyze the supernatant fractions for the amount of the specific CA isoform using a quantitative protein detection method. Western blotting is a standard approach, where band intensity corresponds to the amount of soluble protein.

  • Data Analysis:

    • Generate Melting Curves: For both the vehicle- and inhibitor-treated samples, plot the relative amount of soluble CA protein against the temperature.

    • Assess Target Engagement: A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates that the inhibitor has bound to and stabilized the target protein, confirming engagement.[12]

    • Isothermal Dose-Response (ITDR-CETSA): To determine the inhibitor's potency in cells (EC₅₀), perform the assay at a single, fixed temperature (chosen from the melting curve) across a range of inhibitor concentrations.[15]

Conclusion and Future Perspectives

This compound, as a member of the benzenesulfonamide class, holds clear potential as an inhibitor of carbonic anhydrases. The protocols outlined in this guide provide a robust, validated pathway for its characterization. Initial in vitro screening will establish its potency (IC₅₀) against various CA isoforms, while the Cellular Thermal Shift Assay will provide invaluable confirmation of its ability to engage the target protein in a relevant cellular environment. Subsequent research should focus on building a comprehensive selectivity profile across all human CA isoforms and exploring the downstream cellular consequences of target inhibition, such as effects on pH regulation or cell viability in cancer models.[7]

References

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  • Wikipedia. Cellular thermal shift assay. [Link]

  • Akhtar, N., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(35), 21438-21451. [Link]

  • Mancuso, F., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. Archiv der Pharmazie, 355(8), 2200078. [Link]

  • Gieling, R. G., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 10(1), 1-13. [Link]

  • Matulis, D., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17358. [Link]

  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate. [Link]

  • De Simone, G., et al. (2008). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 18(22), 5994-5998. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1206-1211. [Link]

  • Dudutienė, V., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. [Link]

  • Mancuso, F., et al. (2022). Synthesis and biological evaluation of sulfonamide-based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae. ResearchGate. [Link]

  • Supuran, C. T., et al. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 289-293. [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(12), 3381-3392. [Link]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 405-423. [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]

  • Liu, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(4), 868. [Link]

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Application Notes and Protocols for Antimicrobial Studies of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renewed Interest in Sulfonamides

The landscape of infectious diseases is continually shaped by the emergence of antimicrobial resistance, necessitating a robust pipeline of novel therapeutic agents. Within this context, established pharmacophores are being revisited and re-evaluated. Sulfonamides, a class of synthetic antimicrobial agents discovered in the early 20th century, represent a cornerstone in the history of chemotherapy. Their mechanism of action, primarily the inhibition of bacterial folic acid synthesis, offers a validated target for antimicrobial drug design. This application note focuses on 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide , a member of the N-aryl benzenesulfonamide family, and provides a comprehensive guide for its investigation as a potential antimicrobial agent.

The structural modifications of the core sulfonamide scaffold, such as the inclusion of the 2,6-dimethylphenyl moiety, can significantly influence the compound's physicochemical properties, target engagement, and ultimately, its biological activity. The strategic placement of the dimethyl groups may enhance lipophilicity, potentially improving cell membrane penetration, and could influence the compound's binding affinity to its target enzyme, dihydropteroate synthase (DHPS). This document serves as a technical guide for researchers to systematically evaluate the antimicrobial efficacy and safety profile of this compound.

I. Compound Profile: this compound

  • IUPAC Name: this compound[1]

  • Synonyms: N-(2,6-dimethylphenyl)sulfanilamide

  • CAS Number: 6973-47-3[1]

  • Molecular Formula: C₁₄H₁₆N₂O₂S[1]

  • Molecular Weight: 276.36 g/mol [1]

  • Chemical Structure:

    
    
    

II. Postulated Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[2][3][4] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate to form dihydropteroate, a crucial precursor in the folic acid (vitamin B9) synthesis pathway. Folic acid is essential for the biosynthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, repair, and bacterial proliferation.[3][5]

Due to the structural similarity between this compound and the natural substrate PABA, it is hypothesized that the compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid. Human cells are not affected by this mechanism as they lack DHPS and obtain folic acid from their diet.[4] This selective toxicity is a hallmark of the sulfonamide class of antibiotics.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes Sulfonamide 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide Sulfonamide->Inhibition Competitive Inhibition THF Tetrahydrofolate DHF->THF Further Steps Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA MIC Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Inoculum->Inoculation Dilution->Inoculation Controls Include Controls (Positive, Negative, Vehicle) Incubation Incubate at 37°C for 18-24h Controls->Incubation Reading Read MIC (Lowest concentration with no visible growth) Incubation->Reading

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

C. Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-plate the aliquot onto a fresh MHA plate.
  • Incubate the MHA plate at 37°C for 18-24 hours.
  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than a few colonies).
D. Data Presentation: Hypothetical Antimicrobial Activity

The following table presents hypothetical MIC and MBC values for this compound against common bacterial strains for illustrative purposes.

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 292131632
Escherichia coliATCC 259223264
Pseudomonas aeruginosaATCC 27853>128>128
Enterococcus faecalisATCC 29212816

IV. Safety and Selectivity: Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.

A. Protocol 3: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Seed a mammalian cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
  • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.
  • Replace the old medium with fresh medium containing the different concentrations of the compound.
  • Incubate for 24, 48, or 72 hours.

3. MTT Addition and Reading:

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
  • Rationale: Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Read the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.
  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
B. Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure Time (h)IC₅₀ (µM)
HEK29324>200
HepG224150
C. Selectivity Index (SI)

The selectivity index is a ratio that measures the window of therapeutic efficacy. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value indicates greater selectivity of the compound for bacteria over mammalian cells.

V. Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial investigation of this compound. The detailed protocols for determining MIC, MBC, and cytotoxicity will enable researchers to generate robust and reproducible data. The hypothesized mechanism of action, targeting the bacterial folate pathway, offers a strong rationale for its potential as an antibacterial agent.

Further studies should aim to:

  • Screen the compound against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Perform time-kill kinetic studies to understand the dynamics of its bactericidal or bacteriostatic activity.

  • Investigate the potential for synergy with other classes of antibiotics.

  • Conduct in vivo efficacy and toxicity studies in appropriate animal models.

The systematic application of these protocols will provide a comprehensive understanding of the antimicrobial potential of this compound and its suitability for further development as a therapeutic agent.

VI. References

  • Zessel, U., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 21(19), 11547-11562. Available at: [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available at: [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Available at: [Link]

  • Sadeghian, H., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 841–848. Available at: [Link]

  • Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 12(1), 1-15. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 45(6), 1835-1838. Available at: [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

  • Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Molecules, 29(11), 2581. Available at: [Link]

  • Al-Suhaibani, S. S., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(4), 778. Available at: [Link]

  • Özbey, S., et al. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Acta Crystallographica Section C: Crystal Structure Communications, 61(Pt 9), o559-o561. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubMed. (2005). Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide. Available at: [Link]

  • Álvarez-Pérez, J. B., et al. (2018). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 7(4), 89. Available at: [Link]

  • Spizek, J., & Sigler, K. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 19(2), 345-365. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • Khan, M. A., et al. (2005). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Journal of Biological Sciences, 5(2), 211-214. Available at: [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. Available at: [Link]

Sources

Application Notes and Protocols for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the biological activities of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. While this specific molecule is a member of the well-studied sulfonamide class of compounds, its unique biological profile is an area of active investigation. This document offers detailed experimental protocols to explore its potential as an antibacterial agent, a carbonic anhydrase inhibitor, and an anti-inflammatory compound. The methodologies are designed to be robust and self-validating, providing a solid foundation for further research and development.

Introduction to this compound

This compound is a synthetic aromatic sulfonamide.[1] Its chemical structure, characterized by a benzenesulfonamide core with a 4-amino group and an N-substituted 2,6-dimethylphenyl ring, suggests several potential biological activities inherent to the sulfonamide class.[2][3] These compounds have a storied history in medicine, initially rising to prominence as the first broadly effective systemic antibacterial agents.[2] Beyond their antimicrobial properties, the sulfonamide scaffold is a key pharmacophore in drugs targeting a range of conditions, including those requiring diuretic, hypoglycemic, and anti-inflammatory action.[4][5][]

The protocols detailed herein are designed to enable a thorough investigation of the primary putative activities of this compound.

Physicochemical Properties and Safety Precautions

A foundational understanding of the compound's properties is crucial for accurate and safe experimentation.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.36 g/mol [1]
CAS Number 6973-47-3[1]
Appearance Solid (form may vary)N/A
Solubility Solubility in aqueous and organic solvents should be determined empirically for stock solution preparation.N/A

Safety Precautions: As with any chemical substance, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Section 1: Antibacterial Activity Assessment

The foundational biological activity of many sulfonamides is their ability to inhibit bacterial growth.[2][7] This bacteriostatic effect is typically achieved through the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[][7]

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Prepare stock solution of This compound mic_assay Perform Broth Microdilution or Agar Dilution Assay compound_prep->mic_assay disk_assay Perform Kirby-Bauer Disk Diffusion Assay compound_prep->disk_assay inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculum_prep->mic_assay inoculum_prep->disk_assay media_prep Prepare Mueller-Hinton broth/agar media_prep->mic_assay media_prep->disk_assay mic_read Determine Minimum Inhibitory Concentration (MIC) mic_assay->mic_read zone_read Measure Zone of Inhibition disk_assay->zone_read interpretation Interpret results as Susceptible, Intermediate, or Resistant mic_read->interpretation zone_read->interpretation cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition CO2 CO₂ CA_E Carbonic Anhydrase (E-Zn²⁺-OH⁻) CO2->CA_E Substrate Binding H2O H₂O HCO3 HCO₃⁻ CA_E->HCO3 Nucleophilic Attack Inhibited_Complex E-Zn²⁺-Inhibitor Complex CA_E->Inhibited_Complex Binding to Zinc Ion CA_E_H2O E-Zn²⁺-H₂O HCO3->CA_E_H2O Bicarbonate Release H H⁺ CA_E_H2O->CA_E Proton Transfer CA_E_H2O->H Inhibitor This compound Inhibitor->CA_E

Caption: Mechanism of carbonic anhydrase catalysis and inhibition.

Protocol 2.1: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

Materials:

  • This compound

  • Human carbonic anhydrase II (or other desired isoforms)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Acetazolamide (positive control inhibitor)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • CA Working Solution: Dilute the CA stock solution in cold assay buffer to the desired concentration.

    • p-NPA Substrate Solution: Prepare a fresh solution of p-NPA in a minimal amount of acetonitrile or DMSO and dilute with assay buffer.

    • Compound and Control Solutions: Prepare serial dilutions of this compound and acetazolamide in assay buffer containing a small, consistent percentage of DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer and substrate solution.

    • Maximum Activity (Control): Assay buffer, CA working solution, and solvent control (e.g., DMSO).

    • Test Wells: Assay buffer, CA working solution, and serial dilutions of the test compound.

    • Positive Control Wells: Assay buffer, CA working solution, and serial dilutions of acetazolamide.

  • Enzyme-Inhibitor Pre-incubation: Add the assay buffer, CA working solution, and inhibitor/solvent to the respective wells. Incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Section 3: Anti-Inflammatory Activity Assessment

Certain sulfonamides exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis. [8]

Protocol 3.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol assesses the ability of the compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • This compound

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric probe)

  • Selective COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 590-620 nm

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

    • Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.

  • Assay Setup: To the wells of a 96-well plate, add the assay buffer, enzyme solution, and the test compound or control inhibitor.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add arachidonic acid and TMPD to each well to start the reaction.

  • Measurement: Immediately read the absorbance at 590-620 nm in kinetic mode for 5 minutes.

  • Data Analysis:

    • Determine the reaction rate for each well.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ values for COX-1 and COX-2 inhibition.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259-272. [Link]

  • Cleveland Clinic. (2025). Sulfonamides (Sulfa Drugs). [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. [Link]

  • Zubrienė, A., Smirnov, A., Kazokaitė, J., Morkūnaitė, V., Čapkauskaitė, E., Manakova, E., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 19340-19367. [Link]

  • Angeli, A., Nocentini, A., Berrino, E., Gamberi, T., Ferraroni, M., Gratteri, P., ... & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7043-7057. [Link]

  • Vullo, D., De Luca, V., Scozzafava, A., Carginale, V., Rossi, M., Supuran, C. T., & Capasso, C. (2013). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Bioorganic & Medicinal Chemistry Letters, 23(16), 4563-4567. [Link]

  • Arshad, M. F., Channar, P. A., Saeed, A., Larik, F. A., & Shad, H. A. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1-8. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238038, this compound. [Link]

  • Nasr, T., Genis, C., Ibrahim, T. M., & Supuran, C. T. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136109. [Link]

  • Del Prete, S., Bua, S., & Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(1), 543. [Link]

  • Journal of In-vitro In-vivo In-silico Journal. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

Sources

Application Note: A Practical Guide to the Solubilization of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and expert guidance for the effective solubilization of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS: 6973-47-3), a compound with limited aqueous solubility. The protocols are designed for researchers in pharmacology, cell biology, and drug discovery to prepare reliable solutions for in vitro screening and analysis. We address solvent selection, stock solution preparation, working dilutions, and troubleshooting common issues like precipitation, ensuring experimental reproducibility and data integrity.

Introduction and Physicochemical Profile

This compound is a sulfonamide derivative. Compounds in this class are of significant interest for their diverse biological activities.[1] A primary technical hurdle in the preclinical evaluation of such aromatic compounds is their inherent hydrophobicity, leading to poor solubility in aqueous buffers and cell culture media. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and artefactual assay results.

This guide provides a systematic approach to overcome these challenges. The first step in developing a robust solubilization strategy is to understand the compound's physicochemical properties.

Table 1: Physicochemical Properties of this compound

Property Value Source Implication for Solubility
Molecular Formula C₁₄H₁₆N₂O₂S PubChem[2] -
Molecular Weight 276.36 g/mol PubChem[2] Essential for calculating molar concentrations.
CAS Number 6973-47-3 PubChem[2] Unique identifier for the correct substance.
XLogP3-AA 2.4 PubChem[2] A positive logP value indicates lipophilicity and predicts low water solubility.
Topological Polar Surface Area (TPSA) 80.6 Ų PubChem[2] A moderate TPSA suggests the molecule has some polar character but is dominated by nonpolar surface area.
Hydrogen Bond Donors 2 PubChem[3] Can participate in hydrogen bonding, but the bulky aromatic rings are the dominant feature.

| Hydrogen Bond Acceptors | 4 | PubChem[3] | Can accept hydrogen bonds from protic solvents. |

The XLogP value of 2.4 is the most telling predictor: it confirms the compound is lipophilic ("fat-loving") and will not readily dissolve in aqueous solutions. Therefore, a "solvent-first" approach is mandatory, where the compound is first dissolved in a suitable organic solvent to create a high-concentration stock solution.

Solvent Selection Strategy for In Vitro Assays

The choice of an organic solvent is critical and must balance solubilizing power with compatibility with the downstream biological assay.

  • Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for preparing stock solutions of poorly soluble compounds for biological screening.[4] Its high polarity allows it to dissolve a vast range of molecules, and it is miscible with water and cell culture media. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant toxicity, although this must be empirically determined for the specific cell type and assay.

  • Ethanol (EtOH): While a good solvent for many organic molecules, ethanol can be more toxic to cells than DMSO and is more volatile. It is a viable alternative if DMSO interferes with the assay.

  • Methanol (MeOH): Generally used for analytical purposes (e.g., chromatography), methanol is typically avoided for cell-based assays due to its higher cytotoxicity compared to DMSO or ethanol.

Primary Recommendation: Use cell culture grade, anhydrous DMSO (>99.7%) for the preparation of the primary stock solution.

start Objective: Dissolve Compound for Assay solvent_choice Select Primary Solvent: Anhydrous DMSO start->solvent_choice check_sol Is compound fully dissolved at desired stock concentration (e.g., 10-50 mM)? solvent_choice->check_sol yes Yes check_sol->yes no No check_sol->no success Proceed to Protocol 3: Prepare Stock Solution yes->success troubleshoot Troubleshooting: 1. Gently warm (≤37°C) 2. Vortex/Sonicate briefly 3. Reduce target concentration no->troubleshoot

Caption: Solvent selection decision tree.

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to 0.1 mg)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 276.36 g/mol × 1000 mg/g = 2.76 mg

  • Weighing: Carefully weigh out 2.76 mg of the compound and place it into a sterile microcentrifuge tube or vial.

    • Causality: Accurate weighing is fundamental to achieving the correct final concentration. Using a vial made of inert material prevents adsorption of the compound to the container walls.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial tightly and vortex at medium speed for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particulates remain.

    • Causality: Anhydrous DMSO is used to prevent the introduction of water, which could cause hydrolysis or reduce the solubilizing capacity for this hydrophobic compound. Vortexing provides mechanical energy to break up the crystal lattice and facilitate solvation.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store these aliquots in a desiccated box at -20°C or -80°C, protected from light.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and moisture condensation, compromising the stock solution's integrity.[5] Sulfonamides can be light-sensitive, so protection from light is a standard precaution.

Protocol: Preparation of Working Solutions for In Vitro Assays

The concentrated DMSO stock must be diluted into your aqueous assay buffer or cell culture medium to achieve the final desired concentrations for your experiment.

Key Principle: The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.1%) and must be consistent across all wells, including the vehicle control.

stock 1. 10 mM Stock Solution in 100% DMSO intermediate 2. Intermediate Dilution (e.g., 100x) Prepare 100 µM solution in Assay Medium/Buffer stock->intermediate working 3. Final Working Solutions Perform serial dilutions from the 100 µM solution in Assay Medium intermediate->working assay 4. Add to Assay Plate (e.g., Cells + Medium) working->assay vehicle Vehicle Control Assay Medium + same final % DMSO (e.g., 0.1%) working->vehicle

Caption: Workflow for stock and working solution preparation.

Procedure (Example: Diluting to 10 µM final concentration):

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution to avoid pipetting very small volumes of the concentrated stock.

    • Thaw one aliquot of the 10 mM stock solution.

    • Dilute it 1:100 in your final assay buffer or medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium to create 500 µL of a 100 µM intermediate solution. (DMSO concentration is now 1%).

    • Causality: This step improves accuracy and reduces the risk of high localized DMSO concentrations when adding the compound to your cells.

  • Final Dilution: Add the intermediate solution to the wells of your assay plate to achieve the final concentration.

    • To get a final concentration of 10 µM in a well with a final volume of 200 µL, add 20 µL of the 100 µM intermediate solution to 180 µL of medium/cells in the well.

    • The final DMSO concentration will be 0.1% (10% of the 1% DMSO in the intermediate solution).

  • Vehicle Control (Self-Validation): This is a non-negotiable control. Prepare wells that contain cells and medium plus the same final concentration of DMSO used for your highest compound concentration, but without the compound itself.

    • Causality: The vehicle control allows you to distinguish the biological effect of the compound from any potential effects of the solvent.[4]

Troubleshooting and Best Practices

  • Precipitation upon Dilution: If the compound precipitates when added to the aqueous buffer, it indicates that the solution is supersaturated.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: Pre-warm the assay medium to 37°C before adding the compound.

    • Solution 3: Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.25%), but always validate that the new concentration is not toxic to your cells.

  • Assay Interference: If you suspect DMSO is interfering with your assay, ethanol can be tested as an alternative solvent. However, you must re-validate solubility and perform rigorous vehicle control toxicity tests.

  • Compound Stability: Do not store diluted working solutions in aqueous buffers for extended periods. Prepare them fresh for each experiment from the frozen DMSO stock.[5]

Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, related sulfonamides carry warnings.[6] Therefore, standard laboratory precautions are required.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the solid powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[7]

  • Disposal: Dispose of waste according to your institution's chemical waste guidelines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food Safety and Inspection Service. (2009). CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. USDA. Retrieved from [Link]

  • NUCLEUS Information Resources. (2010). SOP Sulfonamides in tissue 2010. Retrieved from [Link]

  • U.S. Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides Revision: 05. USDA. Retrieved from [Link]

  • BASF. (2025). Safety Data Sheet. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • IUPAC-NIST Solubility Data Series. (1989). SOLUBILITY OF 11 SULFAPYRIDINE IN WATER. Retrieved from [Link]

  • Barrick Lab, TWiki. (n.d.). ProtocolsAntibioticStockSolutions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • J. K. et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17360-17380. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

This compound is a member of the benzenesulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry.[1] While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, the broader benzenesulfonamide family is renowned for its diverse pharmacological effects, most notably as inhibitors of carbonic anhydrases and, more recently, as potential modulators of the HIV-1 capsid protein.[2][3][4][5]

This document serves as a comprehensive guide for researchers initiating cell culture-based investigations with this compound. It provides a foundational understanding of the compound's properties, outlines detailed protocols for its preparation and application in common cell-based assays, and discusses potential mechanisms of action based on the activities of structurally related molecules. The methodologies presented herein are designed to be adaptable and serve as a robust starting point for characterizing the biological effects of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.36 g/mol [1]
CAS Number 6973-47-3[1]
Appearance Solid (predicted)General chemical knowledge
Solubility Expected to be soluble in DMSOGeneral knowledge of sulfonamides

Section 1: Foundational Protocols for In Vitro Investigation

The following protocols are designed to be starting points for the investigation of this compound. Optimization of cell numbers, compound concentrations, and incubation times is recommended for each specific cell line and experimental setup.

Preparation of Stock Solutions

The accurate preparation of a stable, concentrated stock solution is paramount for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for benzenesulfonamide derivatives due to its ability to dissolve a wide range of organic compounds.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh a precise amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

General Cell Culture Maintenance

The choice of cell line will depend on the research question. For investigating potential carbonic anhydrase inhibitory activity, cancer cell lines known to overexpress specific isoforms (e.g., MDA-MB-231 for CAIX) are suitable.[6] For potential anti-HIV activity, T-lymphocyte cell lines (e.g., MT-4, CEM-SS) or reporter cell lines are appropriate.[7]

Materials:

  • Appropriate cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintain cells in T-75 flasks with the appropriate complete medium.

  • For routine passaging, aspirate the old medium, wash the cell monolayer with sterile PBS, and detach the cells using Trypsin-EDTA.

  • Resuspend the detached cells in fresh complete medium and re-seed into new flasks at the appropriate subculture ratio.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Section 2: Core Cell-Based Assays for Functional Characterization

The following assays are fundamental for determining the biological activity of this compound.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. This is a crucial first step to determine the concentration range for subsequent experiments.

Materials:

  • Cells in suspension

  • 96-well cell culture plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells in medium (negative control), and cells with the DMSO vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Cell Proliferation Assay: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • 6-well cell culture plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for an extended period (e.g., 7-14 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • Colony Formation: Monitor the plates for the formation of visible colonies in the control wells.

  • Staining: When colonies are of a sufficient size, aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 15 minutes. Stain the colonies with crystal violet solution for 20 minutes.

  • Washing and Imaging: Gently wash the wells with water to remove excess stain and allow them to air dry. Image the plates and count the number of colonies.

  • Data Analysis: Quantify the colony formation efficiency and compare the treated groups to the vehicle control.

Cell Migration Assay: Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of a compound on cell migration, a key process in cancer metastasis.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Monolayer Formation: Seed cells in plates and allow them to grow to a confluent monolayer.

  • Creating the "Wound": Gently create a scratch or "wound" in the cell monolayer using a sterile pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Compound Treatment: Add fresh medium containing different concentrations of this compound or the vehicle control.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure. Compare the migration rate of treated cells to the control.

Section 3: Mechanistic Insights and Experimental Workflow

Potential Mechanisms of Action

The benzenesulfonamide scaffold is a well-established pharmacophore for targeting carbonic anhydrases (CAs).[2][4] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and pH regulation in the hypoxic tumor microenvironment.[6][8] Inhibition of these enzymes can lead to intracellular acidification and a subsequent reduction in cancer cell proliferation and survival.

Additionally, some benzenesulfonamide derivatives have been identified as inhibitors of the HIV-1 capsid protein, a critical component in the viral life cycle.[5] These inhibitors can disrupt both the early and late stages of HIV-1 replication.

It is important to note that the specific molecular target(s) of this compound have not been definitively identified. The following diagram illustrates a generalized signaling pathway for a hypothetical carbonic anhydrase inhibitor.

Diagram 1: Generalized Signaling Pathway of a Carbonic Anhydrase Inhibitor

G cluster_0 Extracellular Space (Acidic) cluster_1 Cell Membrane cluster_2 Intracellular Space CO2_ext CO2 CAIX Carbonic Anhydrase IX (CAIX) CO2_ext->CAIX H2O_ext H2O H2O_ext->CAIX H+_ext H+ Proliferation Cell Proliferation & Survival HCO3-_ext HCO3- CAIX->H+_ext Catalysis CAIX->HCO3-_ext H+_int H+ HCO3-_int HCO3- Inhibitor 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide Inhibitor->CAIX Inhibition

Caption: Hypothetical mechanism of action as a carbonic anhydrase IX inhibitor.

Experimental Workflow for Compound Characterization

The following diagram outlines a logical workflow for the initial characterization of this compound in a cell culture setting.

Diagram 2: Experimental Workflow

G Start Start: Obtain This compound StockPrep Prepare Stock Solution in DMSO Start->StockPrep Cytotoxicity Determine IC50: MTT Assay on Relevant Cell Lines StockPrep->Cytotoxicity DoseSelection Select Non-Toxic Concentrations for Functional Assays Cytotoxicity->DoseSelection Proliferation Assess Anti-Proliferative Effects: Colony Formation Assay DoseSelection->Proliferation Migration Evaluate Anti-Migratory Effects: Wound Healing Assay DoseSelection->Migration Mechanistic Further Mechanistic Studies: - Target Engagement Assays - Signaling Pathway Analysis Proliferation->Mechanistic Migration->Mechanistic End Conclusion on In Vitro Activity Mechanistic->End

Caption: A stepwise approach for the in vitro evaluation of the compound.

Section 4: Troubleshooting and Best Practices

Issue Potential Cause Recommendation
Compound Precipitation in Media - Exceeding solubility limit- Temperature shock- Prepare fresh dilutions for each experiment.- Ensure the stock solution is at room temperature before diluting in warm media.- Visually inspect media for precipitation before adding to cells.
High Variability in Assay Results - Inconsistent cell seeding- Edge effects in multi-well plates- Inaccurate pipetting- Use a hemocytometer for accurate cell counting.- Avoid using the outer wells of plates or fill them with sterile PBS.- Calibrate pipettes regularly.
No Observable Effect - Inactive compound- Insufficient concentration- Inappropriate cell line- Verify compound identity and purity.- Test a wider range of concentrations.- Select a cell line known to be sensitive to the hypothesized target.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28765–28781. [Link]

  • Svastova, E., Hulikova, A., Rafajova, M., Zat'ovicova, M., Gibadulinova, A., Casini, A., ... & Pastorek, J. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6294-6301. [Link]

  • PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Carbonic anhydrase 9. [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Matulis, D., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17379. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Genah, S., Angeli, A., Supuran, C. T., & Morbidelli, L. (2020). Effect of Carbonic Anhydrase IX inhibitors on human endothelial cell survival. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1264. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

  • Ghaemmaghami, M., & Rice, A. P. (2011). Inhibitors of the HIV-1 Capsid, A Target of Opportunity. Current opinion in virology, 1(5), 416–421. [Link]

  • Balandis, B., Mickevičius, V., & Petrikaitė, V. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals (Basel, Switzerland), 14(11), 1158. [Link]

  • Duke University. (2014). Protocol for Preparation of Cell Free Stocks of HIV-1 in PBMC. [Link]

  • Passos, D. O., & Sluis-Cremer, N. (2023). Antiviral Properties of HIV-1 Capsid Inhibitor GSK878. Antimicrobial agents and chemotherapy, 67(4), e01552-22. [Link]

  • Adamson, C. S., & Freed, E. O. (2010). HIV-1 Maturation: Lessons Learned from Inhibitors. Viruses, 2(4), 906–929. [Link]

  • Pacchiano, F., et al. (2010). Carbonic Anhydrase Inhibitors: Stacking with Phe131 Determines Active Site Binding Region of Inhibitors As Exemplified by the X-ray Crystal Structure of a Membrane-Impermeant Antitumor Sulfonamide Complexed with Isozyme II. Journal of Medicinal Chemistry, 53(6), 2489-2495. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl-. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2009). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 14(4), 431–436. [Link]

  • Wikipedia. (2024, January 10). Dimethyl sulfoxide. [Link]

  • ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. The method has been developed to provide high sensitivity, specificity, and efficiency, making it suitable for routine quality control, stability testing, and research applications in the pharmaceutical industry. The protocol outlines the optimized chromatographic conditions, sample preparation procedures, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a primary aromatic amine and a sulfonamide derivative.[5] Accurate quantification of such compounds is critical in drug development and manufacturing for ensuring product quality, purity, and safety. The presence of two aromatic rings and polar functional groups (amine and sulfonamide) makes RP-HPLC an ideal analytical technique.[6]

Causality of Method Design:

  • Separation Mode: Reversed-phase chromatography was selected due to the non-polar character of the molecule's phenyl and dimethylphenyl groups, which allows for strong hydrophobic interactions with a C18 stationary phase.[6][7]

  • Mobile Phase Selection: The mobile phase consists of an acidified aqueous component and an organic modifier (acetonitrile). The addition of formic acid serves a dual purpose: it maintains a consistent, slightly acidic pH to suppress the ionization of residual free silanol groups on the silica-based stationary phase, thereby preventing peak tailing.[8] It also ensures that the primary amine on the analyte is protonated, leading to consistent retention and sharp peak shapes.[9] Acetonitrile was chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The analyte contains benzenesulfonamide chromophores, which exhibit strong UV absorbance.[10] A detection wavelength of 265 nm was chosen to provide high sensitivity and specificity for the analyte.

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample and standard preparation through to data acquisition and analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage reagents Mobile Phase & Diluent Preparation standards Standard Solution (Stock & Working) reagents->standards samples Sample Solution (e.g., API or Formulation) reagents->samples equilibration System Equilibration (Baseline Stability) standards->equilibration samples->equilibration sst System Suitability Test (SST) (5x Standard Injections) equilibration->sst analysis Sequence Run (Blank, Standards, Samples) sst->analysis integration Peak Integration & Identification (RT) analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Final Report Generation quantification->report

Sources

Application Notes & Protocols: Crystallization of 4-Amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and material science.[1] The ability to control the solid-state form of this molecule is paramount, as properties such as solubility, stability, bioavailability, and manufacturability are intrinsically linked to its crystalline state. Proper crystallization is not merely a purification step; it is a critical process to ensure batch-to-batch consistency and to isolate desired polymorphic forms, which can have significantly different physicochemical properties.[2]

This guide provides a comprehensive overview of the principles and practical techniques for the successful crystallization of this compound. The protocols are designed for researchers in drug development and chemical synthesis, offering both foundational knowledge and actionable, field-tested methodologies.

Physicochemical Profile of the Compound

A thorough understanding of the molecule's properties is the foundation for developing a robust crystallization process.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 6973-47-3PubChem[3]
Molecular Formula C₁₄H₁₆N₂O₂SPubChem[3]
Molecular Weight 276.36 g/mol PubChem[3]
General Solubility Due to the presence of both polar (amino, sulfonamide) and non-polar (aromatic rings) moieties, solubility is favored in polar organic solvents. Alcohols (ethanol, isopropanol) and their aqueous mixtures are common and effective solvents for this class of compounds.[2][4]General Chemical Principles
Polymorphism Polymorphism is a known phenomenon in sulfonamides, influenced by factors like solvent choice and cooling rate.[2] Different crystal packing arrangements can arise from the molecule's conformational flexibility.[5]Scientific Literature

The Science of Crystallization: From Solution to Solid

Crystallization is a thermodynamic process driven by the reduction of a compound's solubility in a solvent system. The process is governed by two principal stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation). The rate of nucleation is highly dependent on the level of supersaturation.

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the surface of the existing nuclei. For achieving high purity, the ideal scenario is slow crystal growth, which allows for the selective incorporation of the target molecule into the lattice, excluding impurities.[6] Rapid crystallization, or "crashing out," can trap impurities and solvent within the crystal structure, diminishing the effectiveness of the purification.[2]

The key to successful crystallization is to create a state of supersaturation—where the solute concentration exceeds its equilibrium solubility—in a controlled manner. This is typically achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.

Strategic Solvent Selection

Choosing the right solvent is the most critical decision in designing a crystallization protocol.[4] An ideal solvent for single-solvent recrystallization should exhibit:

  • High solubility for the compound at elevated temperatures (near the solvent's boiling point).

  • Low solubility for the compound at low temperatures (e.g., room temperature or 0-4 °C).

  • Favorable solubility profile for impurities , either keeping them dissolved at all temperatures or leaving them insoluble in the hot solution for removal by filtration.

  • A boiling point below the melting point of the compound to prevent "oiling out."

  • Chemical inertness with the compound.

  • Volatility that allows for easy removal from the final crystals.

For sulfonamides, alcohols such as ethanol and isopropanol, often in aqueous mixtures (e.g., 70-95%), are excellent starting points.[4][7][8]

Solvent Selection Workflow

The following decision tree provides a systematic approach to identifying a suitable solvent system.

Solvent_Selection start Start: Small-Scale Solubility Tests test_solvent Test solubility of ~10-20 mg of crude compound in 0.5 mL of a candidate solvent. start->test_solvent dissolves_cold Dissolves at Room Temp? test_solvent->dissolves_cold dissolves_hot Heat to boiling. Does it dissolve? dissolves_cold->dissolves_hot No unsuitable_too_soluble Unsuitable: Too Soluble. Consider for anti-solvent method. dissolves_cold->unsuitable_too_soluble Yes crystals_cool Cool to RT, then ice bath. Do crystals form? dissolves_hot->crystals_cool Yes unsuitable_insoluble Unsuitable: Insoluble. dissolves_hot->unsuitable_insoluble No suitable Solvent is Suitable for Single-Solvent Recrystallization crystals_cool->suitable Yes unsuitable_no_crystals Unsuitable: Remains soluble on cooling. Consider evaporation. crystals_cool->unsuitable_no_crystals No consider_antisolvent Consider Solvent/ Anti-Solvent Method unsuitable_too_soluble->consider_antisolvent unsuitable_insoluble->consider_antisolvent Troubleshooting start Problem Encountered During Crystallization prob_no_xtal No Crystals Form Upon Cooling start->prob_no_xtal prob_oil Product 'Oils Out' (Forms Liquid Layer) start->prob_oil prob_powder Fine Powder Forms (Crashes Out) start->prob_powder prob_low_yield Yield is Very Low start->prob_low_yield sol_no_xtal1 Solution is likely not supersaturated. 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Evaporate some solvent. prob_no_xtal->sol_no_xtal1 Solution sol_oil Solution was cooled too quickly or boiling point of solvent is too high. 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Allow to cool much slower. prob_oil->sol_oil Solution sol_powder Cooling was too rapid. 1. Re-heat to re-dissolve. 2. Add slightly more solvent. 3. Insulate flask to slow cooling. prob_powder->sol_powder Solution sol_low_yield Too much solvent was used or compound has high solubility in cold solvent. 1. Evaporate solvent from mother liquor. 2. Re-evaluate solvent choice. prob_low_yield->sol_low_yield Solution

Caption: A troubleshooting guide for common crystallization problems.

Expert Insights on Troubleshooting:

  • Inducing Crystallization: If crystals do not form, it may be due to a supersaturated but stable solution. [7]Scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites. [2]Alternatively, adding a single "seed" crystal from a previous successful batch can template crystal growth. [2]* Preventing "Oiling Out": This occurs when the compound's solubility limit is reached at a temperature above its melting point. To resolve this, re-heat the solution and add more solvent to lower the saturation temperature, then allow the solution to cool much more slowly. [2]* Improving Crystal Quality: The formation of a fine powder suggests that nucleation occurred too rapidly. The best remedy is to reheat the solution, add a small amount of additional solvent, and ensure a very slow cooling rate. [2]Insulating the flask with a cloth can aid this process. [2]

References

  • Sulfonamide purification process.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. Journal of Pharmaceutical Sciences. [Link]

  • De la Rosa, M. A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... CrystEngComm, Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, with a primary focus on improving reaction yield and purity.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a multi-step process that, while well-established, presents several critical junctures where yield can be compromised. The most common synthetic route involves a two-step sequence:

  • Step 1: Formation of the Intermediate - 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide. This step typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylaniline. The initial acetylation of 4-aminobenzenesulfonamide protects the amino group, preventing undesirable side reactions.[1]

  • Step 2: Hydrolysis (Deprotection). The acetyl protecting group is then removed, typically via acid or base hydrolysis, to yield the final product, this compound.[2]

The primary challenges in this synthesis often revolve around the moisture sensitivity of the sulfonyl chloride intermediate, the potential for side reactions, and ensuring complete deprotection without product degradation. This guide will address these issues in a practical, question-and-answer format.

II. Troubleshooting Guide: Enhancing Your Yield

This section is designed to directly address specific problems you may encounter during your synthesis.

Q1: My overall yield for the two-step synthesis is consistently low. Where should I start troubleshooting?

Low overall yield can be attributed to issues in either of the two main synthetic steps. A systematic approach is crucial for identifying the root cause.

Initial Diagnostic Workflow:

G start Low Overall Yield check_step1 Analyze Purity and Yield of Step 1 Intermediate (4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide) start->check_step1 step1_ok Yield and Purity of Intermediate are High (>85%) check_step1->step1_ok step1_low Yield or Purity of Intermediate is Low check_step1->step1_low troubleshoot_step2 Focus Troubleshooting on Step 2 (Hydrolysis) step1_ok->troubleshoot_step2 troubleshoot_step1 Focus Troubleshooting on Step 1 (Sulfonamide Formation) step1_low->troubleshoot_step1 end Improved Yield troubleshoot_step2->end troubleshoot_step1->end

Caption: Initial troubleshooting workflow for low yield.

Troubleshooting Step 1: 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide Formation

If you've isolated the intermediate and found its yield or purity to be subpar, consider the following points:

  • Reagent Quality:

    • 4-Acetamidobenzenesulfonyl Chloride: This reagent is highly susceptible to hydrolysis from atmospheric moisture, which converts it to the unreactive sulfonic acid.[3][4] Using a freshly opened bottle or a recently prepared batch is critical.

    • 2,6-Dimethylaniline: Ensure the purity of this reagent. Impurities can lead to side reactions and complicate purification.

    • Solvent and Base: All solvents must be anhydrous. The base, typically pyridine or triethylamine, should also be dry to prevent hydrolysis of the sulfonyl chloride.[3][5]

  • Reaction Conditions:

    • Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[4]

    • Temperature Control: The reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] Running the reaction at a lower temperature for a longer duration may minimize the formation of side products.[6]

Troubleshooting Step 2: Hydrolysis of the Acetyl Group

If the intermediate is of high quality but the final product yield is low, the deprotection step is the likely culprit.

  • Incomplete Hydrolysis:

    • Reaction Time and Temperature: Ensure the hydrolysis has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

    • Acid/Base Concentration: The concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis is critical. Insufficient concentration can lead to incomplete reaction, while excessively harsh conditions can cause degradation of the product.

  • Product Degradation:

    • Over-refluxing: Prolonged heating in strong acid or base can lead to decomposition of the desired product. Adhere to established reaction times and monitor via TLC.

  • Work-up and Isolation:

    • Neutralization: Careful neutralization after hydrolysis is key to precipitating the product. Adding the neutralizing agent slowly and with cooling can improve crystal formation and ease of filtration.

    • Purification: Recrystallization is a common method for purifying the final product. Choosing an appropriate solvent system is crucial for obtaining high purity and yield.

Q2: I am observing a significant amount of a water-soluble impurity after Step 1. What is it and how can I prevent its formation?

This is a classic sign of hydrolysis of the 4-acetamidobenzenesulfonyl chloride to 4-acetamidobenzenesulfonic acid.[3][4]

Prevention Strategy:

G start Water-Soluble Impurity Observed cause Likely Cause: Hydrolysis of Sulfonyl Chloride start->cause solution1 Use Anhydrous Solvents and Reagents cause->solution1 solution2 Perform Reaction Under Inert Atmosphere (N2 or Ar) cause->solution2 solution3 Use Fresh or Properly Stored Sulfonyl Chloride cause->solution3 outcome Minimized Hydrolysis, Improved Purity solution1->outcome solution2->outcome solution3->outcome

Caption: Preventing sulfonyl chloride hydrolysis.

Detailed Protocol for Minimizing Hydrolysis:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Handling: Use anhydrous grade solvents. Ensure bases like pyridine or triethylamine are stored over potassium hydroxide (KOH) pellets to keep them dry.

  • Reaction Setup: Assemble the reaction apparatus while flushing with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

Q3: My final product is off-color (e.g., yellow or brown) after hydrolysis and purification. What could be the cause?

Off-color products often indicate the presence of impurities arising from side reactions or degradation.

  • Oxidation of the Amino Group: The free amino group in the final product can be susceptible to air oxidation, especially under basic conditions or in the presence of trace metal impurities.

    • Solution: During work-up and purification, minimize the exposure of the product to air, especially when in solution. If performing a basic work-up, consider sparging the solutions with an inert gas.

  • Carryover of Impurities: Impurities from the starting materials or formed during the first step can carry through to the final product.

    • Solution: Ensure the purity of the 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide intermediate before proceeding to the hydrolysis step. Recrystallization of the intermediate may be necessary.

III. Frequently Asked Questions (FAQs)

  • Q: What is the purpose of acetylating the starting material (4-aminobenzenesulfonamide)?

    • A: The acetylation serves as a protective group strategy. It deactivates the amino group, preventing it from reacting with the chlorosulfonic acid during the formation of the sulfonyl chloride, which would otherwise lead to polymerization.[1]

  • Q: Can I use a different base instead of pyridine or triethylamine in Step 1?

    • A: Yes, other non-nucleophilic organic bases can be used. The primary role of the base is to neutralize the HCl generated during the reaction.[5][6] The choice of base can influence the reaction rate and should be optimized for your specific conditions. For less reactive amines, a stronger base might be required.[6]

  • Q: Is it possible to perform this synthesis as a one-pot reaction?

    • A: While one-pot syntheses are attractive for their efficiency, the sequential nature of protection, sulfonyl chloride formation, amidation, and deprotection makes a one-pot approach for this specific target challenging and prone to low yields and complex purification. A stepwise approach with isolation of the intermediate is generally more reliable.

  • Q: What are the best analytical techniques to monitor the reaction progress?

    • A: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the consumption of starting materials and the formation of products in both steps. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure and purity.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide (Step 1)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous pyridine (or another suitable solvent like dichloromethane with 1.2 eq of triethylamine).

  • Cool the solution to 0°C in an ice bath.

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.

  • Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).

  • Quench the reaction by slowly adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl (to remove excess base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of this compound (Step 2 - Acid Hydrolysis)
  • Place the purified 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide (1.0 eq) in a round-bottom flask.

  • Add a sufficient volume of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC.[7]

  • After completion, cool the reaction mixture in an ice bath.

  • Slowly neutralize the mixture with a suitable base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution) until the product precipitates. Foaming may occur with bicarbonate.[7]

  • Cool the mixture thoroughly in the ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to obtain the final this compound. Further purification can be achieved by recrystallization if necessary.

V. Quantitative Data Summary

ParameterRecommended ConditionRationale
Step 1: Stoichiometry 1.0 eq Amine : 1.05-1.1 eq Sulfonyl ChlorideA slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine.
Step 1: Base 1.1-1.5 eq Pyridine or TriethylamineNeutralizes the HCl byproduct, driving the reaction to completion.[3]
Step 1: Temperature 0°C to Room TemperatureControls the initial exotherm and minimizes side reactions.[3]
Step 2: Hydrolysis 6 M HCl, RefluxEffective conditions for the removal of the acetyl protecting group.

VI. References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. Available at:

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Available at:

  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - NIH. Available at:

  • Minimizing side products in sulfonamide synthesis - Benchchem. Available at:

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Available at:

  • (PDF) The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology - ResearchGate. Available at:

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at:

  • common issues in sulfonamide synthesis and solutions - Benchchem. Available at:

  • Sulfonamide - Wikipedia. Available at:

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at:

  • This compound | C14H16N2O2S - PubChem. Available at:

  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem. Available at:

  • THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University. Available at:

Sources

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Welcome to the technical support guide for this compound (CAS No. 6973-47-3). This document is designed for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

What are the optimal storage conditions for solid this compound?

Answer: For long-term stability, the solid compound should be stored in a freezer. It should be kept in a tightly sealed container to prevent moisture uptake. Some suppliers recommend storing the material in a dry, sealed place, which underscores the importance of minimizing exposure to atmospheric moisture.

How should I handle the compound upon receiving it?

Answer: Upon receipt, verify the container's integrity. The compound should be handled in a well-ventilated area. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is essential to prevent skin and eye contact.[1] Avoid creating dust. For transportation and short-term storage before use, no special measures are typically required beyond what is stated on the supplier's safety data sheet.[2]

Is this compound sensitive to light?
What solvents are compatible with this compound?

Answer: While detailed solubility data is limited, general knowledge of sulfonamides suggests it is likely soluble in organic solvents such as DMSO, DMF, and alcohols. Its solubility in aqueous solutions may be limited and pH-dependent. One safety data sheet for a similar compound indicates it is soluble in water.[2] Always perform small-scale solubility tests before preparing stock solutions.

What are the known chemical incompatibilities?

Answer: The primary incompatibility noted for this class of compounds is with strong oxidizing agents.[1] Contact with strong oxidizers can lead to vigorous reactions and degradation of the compound. Additionally, its amino group may react with aldehydes and certain other reactive functional groups. It is crucial to avoid these combinations in your experimental setup unless they are part of a planned reaction.

Section 2: Stability in Solution

How stable is this compound in common laboratory solvents?

Answer: The stability of the compound in solution is a critical factor for experimental reproducibility. While specific kinetic data for this molecule is not published, sulfonamides can be susceptible to hydrolysis, particularly at extreme pH values (pH < 2 or > 9).[3] For maximum stability in solution:

  • Prepare stock solutions fresh whenever possible.

  • If storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C.

  • Avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • For aqueous buffers, consider a pH range of 4-8 for better stability.

How can I quickly assess the stability of my stock solution?

Answer: A simple way to check for gross degradation is a visual inspection for color change or precipitation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.[4] A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates instability.

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experimentation.

Observed Problem Potential Cause Recommended Action
Inconsistent Assay Results 1. Degradation of stock solution. 2. Incomplete solubilization. 3. Adsorption to container surfaces.1. Prepare a fresh stock solution from solid material. Perform an HPLC check on the old and new solutions. 2. Ensure the compound is fully dissolved using sonication or gentle warming. Verify solubility at the desired concentration. 3. Use low-adsorption plasticware or silanized glass vials for storing dilute solutions.
Color Change in Solid or Solution 1. Oxidation of the aromatic amine. 2. Photodegradation. 3. Contamination.1. Store the solid under an inert atmosphere (e.g., argon or nitrogen). Use de-gassed solvents for solutions. 2. Protect the material from light at all stages of storage and handling. 3. Use high-purity solvents and handle the material in a clean environment.
Precipitate Forms in Stock Solution Upon Freezing 1. Poor solubility at low temperatures. 2. Solvent choice is not optimal.1. Consider using a different solvent system, such as DMSO, which has a lower freezing point. 2. Store at a higher temperature (e.g., 4°C) if stability allows, or reduce the stock solution concentration.
Troubleshooting Workflow Diagram

G start Inconsistent Experimental Results check_solution Is the stock solution clear and colorless? start->check_solution check_hplc Run HPLC on stock solution check_solution->check_hplc Yes solubility_issue Solubility issue. Check solvent, concentration, or filter. check_solution->solubility_issue No (Cloudy/Precipitate) hplc_ok Single peak matching reference? check_hplc->hplc_ok re_run_exp Re-run experiment with fresh solution hplc_ok->re_run_exp Yes degradation Degradation likely. Review storage (light, temp, O2). hplc_ok->degradation No (Multiple peaks) prepare_fresh Prepare fresh stock solution from solid prepare_fresh->re_run_exp other_factors Investigate other experimental factors (reagents, instrument). re_run_exp->other_factors Issue persists degradation->prepare_fresh

Caption: Troubleshooting workflow for inconsistent results.

Section 4: Experimental Protocols

These protocols provide a framework for conducting your own stability assessments, adhering to general guidelines for stability testing of active substances.[5][6]

Protocol 4.1: Short-Term Solution Stability Assessment via HPLC

Objective: To determine the stability of this compound in a specific solvent over a 48-hour period at room temperature.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., DMSO, Acetonitrile:Water 50:50)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Timepoint T=0: Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) and inject it into the HPLC system. Record the peak area of the parent compound.

  • Incubation: Store the stock solution on a benchtop, protected from direct light, at ambient temperature (e.g., 25°C).

  • Subsequent Timepoints: At specified intervals (e.g., 4, 8, 24, 48 hours), take an aliquot from the stock solution, dilute it to the same working concentration, and inject it into the HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of >5% is often considered significant.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution t0 T=0: Dilute & Inject into HPLC prep_stock->t0 incubate Incubate stock at RT (protected from light) t0->incubate tx T=x hours: Dilute & Inject into HPLC incubate->tx analyze Compare peak areas to T=0 tx->analyze

Caption: Workflow for a short-term solution stability study.

Section 5: Understanding Degradation

While specific degradation pathways for this molecule are not detailed in the literature, general degradation mechanisms for sulfonamides can be inferred.

  • Hydrolysis: The sulfonamide bond can be susceptible to cleavage under strongly acidic or basic conditions, yielding 4-aminobenzenesulfonic acid and 2,6-dimethylaniline.

  • Oxidation: The primary aromatic amine is a common site for oxidation, which can lead to the formation of colored impurities (nitroso, nitro, or polymeric species). This can be accelerated by air, light, and metal ions.

  • Photodegradation: Aromatic compounds, especially those with amino groups, can absorb UV light, leading to the formation of reactive species that can cause complex degradation pathways.

Studies on other sulfonamides have identified degradation pathways including hydroxylation, cleavage of the C-N bond, and release of SO2.[7] These provide a hypothetical basis for potential degradation products of this compound.

References

  • Thermo Fisher Scientific, Safety Data Sheet for a similar compound.
  • CPAchem Ltd., Safety Data Sheet for 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. [Link]

  • U.S. National Library of Medicine, PubChem Compound Summary for CID 238038, this compound. [Link]

  • Wang, et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health. [Link]

  • Hassan, M. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-4.
  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

Sources

Overcoming solubility issues with 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS: 6973-47-3). The following information is curated to provide both theoretical understanding and practical, actionable solutions for your experimental workflows.

Introduction to this compound

This compound is a sulfonamide compound with the molecular formula C₁₄H₁₆N₂O₂S.[1] Like many sulfonamides, it possesses poor aqueous solubility, which can present significant challenges in various experimental setting, from in vitro assays to formulation development. Understanding the physicochemical properties of this molecule is the first step in overcoming these issues. The key to its solubility behavior lies in the ionizable sulfonamide group.

Troubleshooting Guide: Overcoming Poor Solubility

This guide is designed in a question-and-answer format to directly address common issues.

Question 1: My compound, this compound, won't dissolve in aqueous buffers for my cell-based assay. What is the first thing I should try?

Answer: The most immediate and often effective strategy is to adjust the pH of your aqueous buffer. This compound is a weakly acidic compound due to the sulfonamide group (-SO₂NH-). In solutions with a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. By increasing the pH of the buffer to a value above its pKa, you will deprotonate the sulfonamide nitrogen, forming a more soluble anionic species.[2]

Causality Explained: The acidic proton on the sulfonamide nitrogen can be abstracted by a base. This ionization leads to the formation of a salt, which has significantly higher aqueous solubility than the neutral form. For sulfonamides, increasing the pH generally leads to an increase in solubility.[3][4]

Experimental Protocol: pH Adjustment for Solubility Enhancement
  • Prepare a stock solution: Initially, dissolve the compound in a minimal amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO).

  • Determine the target pH: As a starting point, aim for a pH of 7.4 to mimic physiological conditions, and then incrementally increase the pH if solubility remains an issue. A pH range of 8.0 to 9.0 is often effective for sulfonamides.

  • Prepare your buffer: Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, Tris buffer) at a slightly lower pH than your target.

  • Titrate to the target pH: While stirring the buffer, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) to raise the pH to your target value.

  • Add the compound: Slowly add the DMSO stock solution of your compound to the pH-adjusted buffer while vortexing or stirring to ensure rapid mixing and prevent precipitation.

  • Observe and adjust: Visually inspect the solution for any precipitation. If the compound precipitates, you may need to increase the pH further or consider a co-solvent system.

Self-Validation: A successfully prepared solution will be clear and free of visible particles. To confirm the concentration, you can perform a UV-Vis spectrophotometric analysis or use a validated HPLC method.

Question 2: I've tried adjusting the pH, but I'm still seeing precipitation, or I have a high final concentration requirement. What is my next step?

Answer: If pH adjustment alone is insufficient, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.

Causality Explained: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic molecules. Common co-solvents used in biological experiments include ethanol, propylene glycol, and polyethylene glycol (PEG).

Data Presentation: Co-solvent Systems for Sulfonamides

The following table provides a general guide to the solubility of sulfonamides in various solvents. Note that specific values for this compound may vary.

Solvent System (Aqueous)Typical Solubility Enhancement for SulfonamidesNotes
WaterLowServes as the baseline.
Ethanol/WaterModerateA commonly used and effective co-solvent.
Propylene Glycol/WaterModerate to HighOften used in pharmaceutical formulations.
PEG 400/WaterHighCan significantly enhance solubility.
DMSO/WaterVery HighExcellent for stock solutions, but use at low final concentrations in assays.
Experimental Protocol: Co-solvent System Development
  • Select a co-solvent: Choose a co-solvent that is compatible with your experimental system. Ethanol and propylene glycol are good starting points.

  • Prepare a concentration gradient: Prepare a series of aqueous buffers containing increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).

  • Determine solubility: Add an excess of this compound to each co-solvent mixture.

  • Equilibrate: Shake or stir the samples at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate and quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Self-Validation: The concentration determined in the supernatant represents the saturation solubility in that specific co-solvent system. This data will allow you to select the optimal co-solvent concentration for your needs.

Question 3: My application requires a completely aqueous system, and I cannot use organic co-solvents. Are there other options?

Answer: Yes, for applications requiring a purely aqueous environment, cyclodextrins can be an excellent choice. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

Causality Explained: The hydrophobic portion of this compound can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve in water.

Visualization: Cyclodextrin Inclusion Complex Formation

G cluster_0 Before Complexation cluster_1 Inclusion Complex Drug This compound Poorly Soluble Complex Soluble Inclusion Complex Drug encapsulated in Cyclodextrin Drug:f1->Complex:f0 Encapsulation Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Cyclodextrin:f2->Complex:f0

Caption: Encapsulation of the drug within the cyclodextrin cavity.

Experimental Protocol: Cyclodextrin Complexation
  • Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add the compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate: Stir the mixtures for 24-48 hours at a controlled temperature.

  • Separate and quantify: Centrifuge the samples, and analyze the supernatant for the concentration of the dissolved compound via HPLC-UV.

Self-Validation: A plot of compound solubility versus cyclodextrin concentration should ideally show a linear relationship, indicating the formation of a 1:1 inclusion complex.

Frequently Asked Questions (FAQs)

Q1: What is the predicted pKa of this compound?

Q2: Are there any recommended analytical methods for quantifying this compound in solution?

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable and robust method for the quantification of this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.[5] A UV detector set to the λmax of the compound (typically in the range of 250-280 nm for sulfonamides) should provide adequate sensitivity.[6]

Q3: Can I use sonication to help dissolve the compound?

Sonication can be a useful tool to aid in the initial dispersion and wetting of the solid powder, and to break up aggregates. However, it is generally not a substitute for addressing the fundamental solubility limitations of the compound. It is best used in conjunction with the methods described above, such as pH adjustment or the use of co-solvents. Prolonged sonication can generate heat, which may affect the stability of the compound.

Q4: How should I prepare a stock solution of this compound?

For preparing a high-concentration stock solution, dimethyl sulfoxide (DMSO) is generally the solvent of choice due to its excellent solubilizing power for a wide range of organic compounds.[7] It is recommended to prepare the stock solution at a concentration that allows for subsequent dilution into your final experimental medium, ensuring the final DMSO concentration is low enough (typically <0.5%) to not affect the biological system.

Visualization: Troubleshooting Workflow

G Start Start: Compound is Insoluble pH_Adjust Attempt pH Adjustment (Increase pH > predicted pKa) Start->pH_Adjust Co_Solvent Use Co-solvents (e.g., Ethanol, PEG) pH_Adjust->Co_Solvent Insoluble Success Compound Solubilized pH_Adjust->Success Soluble Cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) Co_Solvent->Cyclodextrin Insoluble / Incompatible Co_Solvent->Success Soluble Cyclodextrin->Success Soluble Failure Consult Further (Consider alternative strategies) Cyclodextrin->Failure Insoluble

Caption: A decision tree for troubleshooting solubility issues.

References

  • De Luca, G., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Available at: [Link]

  • De Luca, G., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. Available at: [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50. Available at: [Link]

  • Godse, S. Z., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your experiments.

I. Understanding the Molecule and Its Synthesis

This compound is a sulfonamide derivative. A common synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2,6-dimethylaniline, followed by the hydrolysis of the acetamido group to yield the final product.

Synthesis_Workflow A 4-Acetamidobenzenesulfonyl Chloride C Condensation A->C B 2,6-Dimethylaniline B->C D 4-Acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide C->D Formation of sulfonamide bond E Hydrolysis D->E Acid or base catalyzed F This compound E->F Final Product

Caption: General synthesis workflow for this compound.

This synthesis, while straightforward, can lead to several impurities that complicate purification. Understanding these potential impurities is the first step in developing an effective purification strategy.

II. Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Question 1: My final product is a persistent off-white or colored solid, not the expected white crystalline material. How can I remove the color?

Answer: Colorimetric impurities are a frequent issue in sulfonamide synthesis and can arise from several sources, including oxidation of the aromatic amine, residual starting materials, or side-reaction byproducts.

Causality: The primary amino group in the final product is susceptible to oxidation, which can form highly colored quinone-imine type structures. Additionally, unreacted 2,6-dimethylaniline can also oxidize over time.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is often the most effective first step for removing bulk color.

    • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Add a small amount of activated carbon (typically 1-5% w/w) to the hot solution. Stir for 15-30 minutes at an elevated temperature. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen recrystallization solvent can selectively precipitate the desired compound, leaving colored impurities in the mother liquor.

    • Solvent Selection: Ethanol, isopropanol, or mixtures of ethanol/water or acetone/hexane are often effective.[1] A related compound, N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, has been successfully recrystallized from dilute ethanol.[2]

  • Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can effectively separate the less polar colored impurities from the more polar product.

Question 2: I am having difficulty removing unreacted 2,6-dimethylaniline from my final product. What is the best approach?

Answer: Residual 2,6-dimethylaniline is a common impurity due to its role as a starting material. Its basic nature can be exploited for selective removal.

Causality: Incomplete reaction or the use of excess 2,6-dimethylaniline during the synthesis leads to its presence in the crude product.

Troubleshooting Steps:

  • Acid Wash: This is a highly effective method for removing basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent in which the product is soluble but has limited solubility for its salt form (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2,6-dimethylaniline will be protonated and partitioned into the aqueous layer. Wash the organic layer with water and then brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to recover the purified product.

  • Column Chromatography:

    • Column Conditions: 2,6-dimethylaniline is significantly less polar than the desired product. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will allow the 2,6-dimethylaniline to elute first, followed by the pure product.

Question 3: My NMR analysis shows the presence of 4-aminobenzenesulfonamide. How did this form and how can I remove it?

Answer: The presence of 4-aminobenzenesulfonamide indicates hydrolysis of the starting 4-acetamidobenzenesulfonyl chloride before its reaction with 2,6-dimethylaniline.

Causality: 4-acetamidobenzenesulfonyl chloride is moisture-sensitive and can hydrolyze to 4-acetamidobenzenesulfonic acid. During the workup and subsequent deacetylation, this can be converted to 4-aminobenzenesulfonamide.

Troubleshooting Steps:

  • Recrystallization: Due to the difference in polarity and crystal packing, a carefully selected solvent system can separate these two compounds. 4-aminobenzenesulfonamide has different solubility profiles than the target molecule. Experiment with solvent systems like ethanol/water or isopropanol.

  • Column Chromatography: This is a very effective method for separating these two compounds.

    • Polarity Difference: 4-aminobenzenesulfonamide is more polar than this compound.

    • Column Conditions: On a silica gel column, using a mobile phase such as 50-70% ethyl acetate in hexanes, the target product will elute before the more polar 4-aminobenzenesulfonamide.

Question 4: I am struggling with a low yield after purification. What are the likely causes and how can I improve it?

Answer: Low yield can be attributed to several factors, from incomplete reactions to losses during purification.

Causality: Incomplete reaction, side reactions, or excessive loss of product during recrystallization or chromatography are common causes.

Troubleshooting Steps:

  • Reaction Monitoring: Use TLC or HPLC to monitor the reaction to completion. This ensures that you are not trying to purify a mixture with a large amount of unreacted starting material.

  • Optimize Recrystallization:

    • Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[1] Avoid solvents in which the compound is highly soluble at room temperature.

    • Minimize Transfers: Each transfer of the solution or crystals can result in material loss.

    • Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by concentrating the mother liquor.

  • Column Chromatography Optimization:

    • Proper Loading: Overloading a column can lead to poor separation and loss of product in mixed fractions.

    • Fraction Collection: Collect smaller fractions to better isolate the pure product.

III. Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound? A1:

Property Value
Molecular Formula C₁₄H₁₆N₂O₂S[4]
Molecular Weight 276.36 g/mol [4]
Appearance Typically a white to off-white crystalline solid
Melting Point Data not widely available, but related sulfonamides have melting points in the range of 100-220°C.[2][5]

| Solubility | Generally soluble in polar organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water and non-polar solvents like hexane. |

Q2: What is a good starting point for a recrystallization solvent system? A2: A good starting point for recrystallization is ethanol or isopropanol.[6] For related sulfonamides, dilute ethanol has been shown to be effective.[2] You can also try a binary solvent system such as ethyl acetate/hexane or ethanol/water. The goal is to find a system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

Q3: What are the expected major impurities in the synthesis of this compound? A3:

Impurity Origin
2,6-Dimethylaniline Unreacted starting material.
4-Aminobenzenesulfonamide Hydrolysis of 4-acetamidobenzenesulfonyl chloride.
4-Acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide Incomplete hydrolysis of the intermediate.
Bis-(4-acetamidophenyl)sulfone A potential byproduct from the synthesis of the sulfonyl chloride.

| Colored oxidation products | Oxidation of aromatic amines. |

Q4: How can I monitor the progress of my purification? A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purification. A good starting mobile phase for TLC analysis on a silica gel plate is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v).[3] The desired product, being polar, should have a moderate Rf value. Impurities like unreacted 2,6-dimethylaniline will be less polar and have a higher Rf, while more polar impurities like 4-aminobenzenesulfonamide will have a lower Rf. Staining with potassium permanganate or visualization under UV light can help identify spots.

Troubleshooting_Purification Start Crude Product Problem Identify Purification Challenge Start->Problem Color Colored Impurities Problem->Color Color Start_Material Unreacted Starting Material (2,6-dimethylaniline) Problem->Start_Material Impurity Side_Product Side Product (e.g., 4-aminobenzenesulfonamide) Problem->Side_Product Impurity Solution1 Activated Carbon Treatment Color->Solution1 Solution2 Recrystallization Color->Solution2 Solution3 Acid Wash Start_Material->Solution3 Solution4 Column Chromatography Start_Material->Solution4 Side_Product->Solution2 Side_Product->Solution4 End Pure Product Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting workflow for purification challenges.

IV. References

  • E. J. Mandl, M. Krátký, J. Sůrová, L. Pauk, K. Konečná, J. Janoušek, and J. Stolaříková, "4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases," Molecules, vol. 19, no. 11, pp. 17354-17385, 2014. [Online]. Available: [Link]

  • P. G. Nirmala, B. T. Gowda, S. Foro, and H. Fuess, "N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide," Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 7, p. o1168, 2010. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. "Reagents & Solvents: Solvents for Recrystallization." [Online]. Available: [Link]

  • A. M. A. G. Barbosa, L. C. S. da Cunha, and R. J. Alves, "Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies," Medicinal Chemistry Research, vol. 20, no. 7, pp. 946-953, 2011.

  • SIELC Technologies. "Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)- on Newcrom R1 HPLC column." [Online]. Available: [Link]

  • D. S. Keerthi, G. S. Kumar, and K. S. Kumar, "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug," Journal of Chemical and Pharmaceutical Research, vol. 8, no. 4, pp. 54-59, 2016.

  • A. V. M. Leontiev, D. M. Rudakov, and I. V. Ovchinnikov, "Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones," Molecules, vol. 25, no. 21, p. 5028, 2020.

  • PrepChem. "Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide)." [Online]. Available: [Link]

  • SIELC Technologies. "Separation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- on Newcrom R1 HPLC column." [Online]. Available: [Link]

  • D. S. Keerthi, G. S. Kumar, and K. S. Kumar, "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug," Asian Journal of Pharmaceutics, vol. 11, no. 1, 2017.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 238038, this compound." [Online]. Available: [Link]

  • ATAR Chemistry QCE. "TLC Thin Layer Chromatography with amino acids | U4." YouTube, Jul. 30, 2020. [Online]. Available: [Link]

  • That Chemist. "A Practical Guide to TLC (Thin Layer Chromatography)." YouTube, Jun. 10, 2022. [Online]. Available: [Link]

  • P. S. Jain, P. A. Patil, and S. J. Surana, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride," Trends in Sciences, vol. 20, no. 5, pp. 1098-1107, 2023.

  • Y. Li, Y. Wu, and M. A. Nussbaum, "Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility," AAPS PharmSciTech, vol. 16, no. 5, pp. 963-973, 2015.

  • A. S. de Oliveira, A. C. C. de Souza, and C. A. M. Fraga, "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis," Scientific Reports, vol. 10, no. 1, p. 10639, 2020.

  • H.-K. Fun, J. H. Goh, C. S. C. Kumar, H. S. Yathirajan, and B. Narayana, "4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide," Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 12, p. o3339, 2011.

  • B. T. Gowda, S. Foro, and H. Fuess, "4-Chloro-N-(2,6-dimethylphenyl)benzenesulfonamide," Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. 8, p. o1532, 2008.

  • Z. Fijałek, M. K. Dudek, and M. Sarna, "Determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by the HPLC method with amperometric detection," Journal of Pharmaceutical and Biomedical Analysis, vol. 27, no. 6, pp. 921-926, 2002.

  • B. T. Gowda, K. Babitha, S. Foro, and H. Fuess, "N-(2,6-Dimethylphenyl)benzenesulfonamide," Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 1, p. o229, 2007.

  • D. S. Keerthi, G. S. Kumar, and K. S. Kumar, "Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug," ResearchGate, Jan. 2017. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important class of compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Question 1: Why is my overall yield of the final this compound product consistently low?

Answer: Low yields in this multi-step synthesis can arise from several factors, often related to the initial steps of preparing the sulfonyl chloride and the subsequent sulfonamide formation.

  • Cause A: Hydrolysis of Sulfonyl Chloride Intermediate. The key intermediate, 4-acetamidobenzenesulfonyl chloride, is highly susceptible to moisture, which hydrolyzes it to the unreactive sulfonic acid.[1][2]

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and use anhydrous solvents for the reaction. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[1][2]

  • Cause B: Inefficient Protection of the Aniline. In a common synthetic route starting from aniline, the initial protection of the amino group as an acetamide is crucial. Incomplete protection will lead to undesirable side reactions in the subsequent chlorosulfonation step.

    • Solution: Ensure the acetylation of aniline goes to completion. Use a slight excess of acetic anhydride and a suitable base like pyridine. Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline starting material is fully consumed.

  • Cause C: Suboptimal Sulfonamide Formation Conditions. The reaction between 4-acetamidobenzenesulfonyl chloride and 2,6-dimethylaniline is a critical step. The choice of base and solvent significantly impacts the nucleophilicity of the amine and the stability of the reactants.[1]

    • Solution: A non-nucleophilic organic base such as pyridine or triethylamine is often optimal. These bases effectively scavenge the HCl byproduct without competing with the 2,6-dimethylaniline nucleophile.[1] The solvent should be inert and capable of dissolving both reactants; anhydrous dichloromethane or acetonitrile are common choices.

Question 2: I am observing significant amounts of an unidentifiable impurity in my final product after deprotection. What could be the cause?

Answer: Impurity formation can often be traced back to the deprotection step or side reactions during the sulfonamide coupling.

  • Cause A: Incomplete Deprotection. The final step typically involves the acidic or basic hydrolysis of the N-acetyl group to yield the free amine. Incomplete deprotection will leave residual 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide.

    • Solution: Ensure sufficient reaction time and appropriate temperature for the hydrolysis. For acidic hydrolysis (e.g., with HCl), monitor the reaction progress by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Cause B: Side Reactions during Chlorosulfonation. The use of harsh reagents like chlorosulfonic acid for the preparation of the sulfonyl chloride can sometimes lead to the formation of undesired regioisomers or polymeric materials, especially if the reaction temperature is not well-controlled.[3]

    • Solution: Add the aniline precursor to the chlorosulfonic acid slowly and at a low temperature (typically 0 °C) to control the exothermic reaction. Using a well-defined stoichiometry of reagents is also critical.

  • Cause C: Fries-type Rearrangement. Under certain acidic conditions, particularly with electron-rich aromatic systems, a Fries-type rearrangement of the sulfonamide can occur, leading to the migration of the sulfonyl group.[4]

    • Solution: If a rearrangement is suspected, consider using milder deprotection conditions. While strong acids like trifluoromethanesulfonic acid can be effective for deprotection, they can also promote rearrangements in some cases.[4]

Question 3: The reaction to form the sulfonamide bond appears to be sluggish or has stalled. What can I do to improve the reaction rate?

Answer: A sluggish reaction is often due to reduced nucleophilicity of the amine or suboptimal reaction conditions.

  • Cause A: Steric Hindrance. 2,6-dimethylaniline is a sterically hindered amine, which can slow down its reaction with the sulfonyl chloride.

    • Solution: Gentle heating of the reaction mixture may be necessary to overcome the activation energy barrier.[2] However, be cautious as excessive heat can promote side reactions. A reaction temperature of 40-50 °C is a good starting point for optimization.

  • Cause B: Inappropriate Solvent. The choice of solvent can significantly influence the reaction rate.

    • Solution: Ensure the solvent fully dissolves both the sulfonyl chloride and the amine. Aprotic polar solvents like acetonitrile can be effective. In some cases, using a solvent that also acts as the base, such as pyridine, can simplify the procedure and drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of protecting the amino group of aniline before chlorosulfonation?

A1: The amino group of aniline is reactive towards the reagents used for sulfonation and chlorination (e.g., chlorosulfonic acid). Without protection, the amino group would react to form undesired side products, and you would likely get a complex mixture, including polymers.[5] Protecting it as an acetamide deactivates it towards these reagents, allowing for selective reaction at the aromatic ring.

Q2: What are some alternative methods for synthesizing sulfonamides if the sulfonyl chloride route is problematic?

A2: While the reaction of a sulfonyl chloride with an amine is the most common method, several alternatives exist.[6] These include transition-metal-catalyzed cross-coupling reactions and one-pot syntheses from thiols.[6][7] For instance, copper-catalyzed N-arylation of sulfonamides with arylboronic acids (Chan-Evans-Lam reaction) is a milder alternative.[8]

Q3: How can I effectively purify the final this compound product?

A3: Recrystallization is a highly effective method for purifying the final product. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly.[1] The purified sulfonamide will crystallize out, leaving impurities in the solution. The crystals can then be collected by vacuum filtration and washed with a small amount of cold solvent.[1]

Data Presentation

Table 1: Recommended Reaction Conditions for Key Synthesis Steps

StepReactantsSolventBaseTemperatureKey Considerations
Acetylation Aniline, Acetic AnhydrideDichloromethanePyridine0 °C to RTEnsure complete consumption of aniline.
Chlorosulfonation Acetanilide, Chlorosulfonic AcidNone (neat)N/A0 °C to RTSlow, controlled addition is crucial.
Sulfonamide Formation 4-acetamidobenzenesulfonyl chloride, 2,6-dimethylanilineAcetonitrile or PyridinePyridine or TriethylamineRT to 50 °CAnhydrous conditions are critical.[1]
Deprotection 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamideEthanol/WaterHCl (aq)RefluxMonitor for complete conversion by TLC.

Experimental Protocols

Protocol 1: Synthesis of 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide

  • Dissolve 2,6-dimethylaniline (1.0 equivalent) in anhydrous pyridine at room temperature under a nitrogen atmosphere.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Visualization

Diagram 1: General Synthetic Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Sulfonamide Formation cluster_3 Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Pyridine SulfonylChloride 4-acetamidobenzenesulfonyl chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct Protected Sulfonamide SulfonylChloride->ProtectedProduct 2,6-dimethylaniline, Pyridine FinalProduct Final Product ProtectedProduct->FinalProduct HCl, Reflux

Caption: Synthetic route for this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckMoisture Check for Moisture Contamination (Reagents & Glassware) Start->CheckMoisture MoistureYes Implement Anhydrous Conditions: - Dry Glassware - Use Anhydrous Solvents - Inert Atmosphere CheckMoisture->MoistureYes Yes CheckBase Review Base and Solvent Choice CheckMoisture->CheckBase No Success Improved Yield MoistureYes->Success BaseSolventIssue Optimize Base/Solvent: - Use Non-nucleophilic Base - Ensure Reactant Solubility CheckBase->BaseSolventIssue Suboptimal CheckTemp Evaluate Reaction Temperature CheckBase->CheckTemp Optimal BaseSolventIssue->Success TempIssue Adjust Temperature: - Gentle Heating for Sluggish Reactions - Control Exothermic Steps CheckTemp->TempIssue Suboptimal TempIssue->Success

Caption: Decision tree for troubleshooting low reaction yields.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimization of Sulfonamide Synthesis. BenchChem.
  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Reddit user discussion. (2015). Synthesis of an Sulfonamide, why is this step neccessary?. r/chemistry.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Zhang, H., et al. (2020). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Organic Chemistry Frontiers.
  • Orentas, E., et al. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications.

Sources

Technical Support Center: A Guide to Ensuring the Stability of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS 6973-47-3)[1]. This molecule, a sulfonamide derivative, is a valuable building block in medicinal chemistry and materials science. However, its structural features—specifically the primary aromatic amine and the sulfonamide linkage—render it susceptible to degradation in solution, potentially compromising experimental results and product integrity.

This guide provides a comprehensive overview of the degradation pathways and offers practical, field-proven strategies to mitigate these issues. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common stability issues encountered in the lab.

Q1: My solution of this compound has turned yellow/brown. What is causing this color change?

A: A visible color change, typically to yellow or brown, is a strong indicator of oxidation. The primary aromatic amine group (-NH2) on the benzenesulfonamide ring is susceptible to oxidation by dissolved atmospheric oxygen, trace metal ion contaminants, or other oxidizing agents in your solvent. This process can form highly colored nitroso, nitro, and azo compounds[2][3][4].

Q2: What are the primary mechanisms that degrade this compound in solution?

A: There are three main degradation pathways to consider:

  • Oxidation: As mentioned, the aromatic amine is prone to oxidation.

  • Hydrolysis: The sulfonamide bond (S-N) can be cleaved by water, a reaction that is often catalyzed by acidic or, to a lesser extent, strongly basic conditions[5][6].

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy needed to initiate degradation reactions[7][8].

Q3: What is the ideal pH range for preparing and storing aqueous solutions?

A: For optimal stability against hydrolysis, solutions should be maintained in a neutral to slightly alkaline pH range, typically between pH 7.0 and 9.0. Studies on various sulfonamides show they are most stable at pH 9.0 and that acidic conditions (e.g., pH 4.0) can significantly accelerate hydrolysis of the S-N bond[5][6][9].

Q4: Are there specific solvents I should use or avoid?

A: Always use high-purity, HPLC-grade solvents to minimize contaminants like trace metals or peroxides. For aqueous solutions, use purified water (e.g., Milli-Q). Avoid using aged ethers or other solvents prone to peroxide formation. If possible, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before use.

Q5: What are the best practices for long-term storage of a stock solution?

A: For maximum shelf-life, store your stock solution under the following conditions:

  • Temperature: Cold storage, at 2-8°C or frozen at -20°C (ensure the solvent system is compatible with freezing).

  • Light: Protected from light in amber glass vials or by wrapping clear vials in aluminum foil.

  • Atmosphere: Under an inert atmosphere (nitrogen or argon) to prevent oxidation. Seal vials tightly with high-quality caps.

Part 2: In-Depth Troubleshooting Guides

This section explores the root causes of degradation and provides detailed, scientifically-grounded solutions.

Issue 1: Chemical Instability (Oxidation and Hydrolysis)

Symptoms:

  • A gradual or rapid loss of the parent compound peak area/height in chromatographic analysis (e.g., HPLC).

  • Appearance of new, unidentified peaks in the chromatogram, often at different retention times.

  • Visible color change or precipitation in the solution.

  • Inconsistent results in bioassays or chemical reactions.

Root Cause Analysis:

  • Oxidation: The aromatic amine functionality is electron-rich and can be easily oxidized. This process is often autocatalytic and can be accelerated by trace metal ions (like Cu²⁺ or Fe³⁺) acting as catalysts[4]. The oxidation can proceed through various intermediates to form nitroso, nitro, and dimeric azo or azoxy compounds, which are frequently colored[2][3].

  • Hydrolysis: The central sulfonamide linkage is susceptible to nucleophilic attack by water or hydroxide ions. While generally more stable than esters or simple amides, this bond can be cleaved under forcing conditions[10][11]. Acid-catalyzed hydrolysis is particularly relevant, as protonation of the amine can make the sulfonyl sulfur more electrophilic and thus more prone to cleavage[6].

Preventative & Corrective Actions:

Mitigation StrategyMechanism of ActionRecommended Application
pH Control Minimizes acid-catalyzed hydrolysis of the sulfonamide bond.Buffer aqueous solutions to a pH of 7.5 - 9.0 using a non-reactive buffer system (e.g., phosphate or borate).[5][9]
Inert Atmosphere Removes dissolved oxygen, the primary oxidant.Sparge solvents with nitrogen or argon for 15-30 minutes before use. Overlay the solution headspace with the inert gas before sealing.
Use of Antioxidants Scavenge free radicals and reactive oxygen species to inhibit oxidative pathways.If compatible with your experiment, add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or sodium metabisulfite.
Use of Chelating Agents Sequesters catalytic metal ions that accelerate oxidation.Add a low concentration (e.g., 0.1 mM) of Ethylenediaminetetraacetic acid (EDTA) to the solution.
Issue 2: Photodegradation

Symptoms:

  • Degradation is observed primarily in samples exposed to light, while dark controls remain stable.

  • The rate of degradation increases with the intensity and duration of light exposure.

Root Cause Analysis:

Aromatic compounds, especially those with amine substituents, can absorb UV and short-wavelength visible light. This absorption can excite the molecule to a higher energy state, making it more reactive or leading to the formation of free radicals. These reactive species can then undergo complex reactions, including bond cleavage and oxidation, leading to a loss of the parent compound[7][8][12].

Preventative & Corrective Actions:

  • Light Protection: Always prepare and store solutions in amber-colored glassware or opaque containers. If using clear vials (e.g., for autosamplers), wrap them securely in aluminum foil.

  • Controlled Environment: Conduct experimental manipulations in a dimly lit area or under yellow light, which lacks the higher-energy UV and blue wavelengths that are most damaging.

  • Minimize Exposure: Plan experiments to minimize the time solutions are exposed to any light source, including standard laboratory overhead lighting.

Part 3: Key Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in 50% Acetonitrile/Water)

This protocol integrates the key principles of stabilization for creating a reliable stock solution.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • Ultrapure water (e.g., Milli-Q)

  • 0.5 M Phosphate buffer (pH 8.0)

  • Nitrogen or Argon gas source

  • Class A volumetric flasks (amber)

  • Magnetic stirrer and stir bar

Procedure:

  • Solvent Preparation (Deoxygenation): In a suitable container, mix equal volumes of HPLC-grade acetonitrile and ultrapure water. Sparge the mixture with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Buffering: Add the 0.5 M phosphate buffer to the deoxygenated solvent to achieve a final buffer concentration of 10 mM. For example, add 20 mL of 0.5 M buffer per 980 mL of solvent. Confirm the final pH is in the 7.5-8.0 range.

  • Weighing: Accurately weigh the required amount of this compound (M.Wt: 276.36 g/mol )[1] for your target concentration. For 10 mL of a 10 mM solution, weigh 27.64 mg.

  • Dissolution: Transfer the weighed compound to an amber volumetric flask. Add approximately half the final volume of the prepared solvent and gently swirl or sonicate until fully dissolved.

  • Final Volume: Bring the solution to the final volume with the prepared solvent.

  • Inert Overlay & Storage: Before capping, gently blow a stream of nitrogen or argon over the surface of the solution (headspace) for 15-30 seconds. Immediately cap the flask or vial tightly.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage (>1 month), consider aliquoting and storing at -20°C.

Protocol 2: HPLC-UV Method for Stability Assessment

This method provides a baseline for monitoring the concentration of the parent compound and detecting the appearance of degradation products.

  • HPLC System: Standard HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (based on similar sulfonamides, optimization may be required)[13].

Procedure:

  • Inject a freshly prepared standard solution to determine the initial retention time and peak area of the parent compound.

  • At specified time points (e.g., T=0, 24h, 48h, 1 week), inject an aliquot of the stored test solution.

  • Compare the peak area of the parent compound to the T=0 value to calculate the percentage remaining.

  • Monitor the chromatogram for the appearance and growth of new peaks, which indicate degradation products.

Part 4: Visual Guides

Diagram 1: Key Degradation Pathways

cluster_main This compound cluster_stress Stress Factors cluster_products Degradation Products main Parent Compound photo Photoproducts main->photo hydrolysis Hydrolysis Products (e.g., Sulfanilic Acid Derivative) main->hydrolysis oxidation Oxidized Products (Colored Azo/Nitro Species) main->oxidation light Light (UV) light->main Photodegradation acid Acid (Low pH) acid->main Hydrolysis oxygen O₂ / Metal Ions oxygen->main Oxidation

Caption: Primary degradation routes for the target compound.

Diagram 2: Workflow for Preparing a Stable Solution

start Start: Prepare Solution solvent Select High-Purity Solvent start->solvent deoxygenate Deoxygenate Solvent (N₂ or Ar Sparge) solvent->deoxygenate buffer Adjust to Stable pH (e.g., pH 7.5-8.0) deoxygenate->buffer weigh Weigh Compound buffer->weigh dissolve Dissolve in Prepared Solvent (Use Amber Glassware) weigh->dissolve inert Apply Inert Headspace (N₂ or Ar Overlay) dissolve->inert store Store Solution (Cold, Dark, Sealed) inert->store end Stable Solution Ready for Use store->end

Caption: Step-by-step workflow for maximizing solution stability.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(3), 323-330.

  • Klimešová, V., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12347-12356.

  • Gore, M. V., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(7), 12445-12451.

  • Kowalska, G., & Wawrzkiewicz, M. (2009). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Polish Journal of Environmental Studies, 18(4), 639-645.

  • Barbera, G., & G. G. (2018). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Molecules, 23(7), 1646.

  • ScienceMadness.org. (n.d.). Oxidation of Aromatic Amines to Nitro Compounds. Sciencemadness Library.

  • Lin, Y.-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Water Science and Technology, 71(3), 412-417.

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.

  • Wood, J. M., et al. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (7), 772-773.

  • Fialkov, Y. Y., & Lutsyk, A. I. (1979). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. The Journal of Organic Chemistry, 44(15), 2583-2587.

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate.

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. The Journal of Physical Chemistry, 79(9), 862-865.

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate.

  • An, D., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Molecules, 26(3), 633.

  • Wang, J., et al. (2016). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate.

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 15, 1369711.

  • Eurofins. (2025). Analytical Method Summaries.

  • BenchChem. (2025). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers.

  • Salih, E. Y., & Togrul, F. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 15(1), 103527.

  • Shinde, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 238038, this compound. PubChem.

  • Pharmaguideline. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.

  • Gomm, A., & O'Reilly, E. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 26(16), 4967.

  • Maczynski, Z., et al. (1988). Benzenesulfonamide, 4-amino-N-2-pyridinyl- (sulfapyridine); C11H11N3O2S. Solubility Data Series, 34, 90-97.

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.

  • Page, M. I. (2004). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate.

Sources

Troubleshooting 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust protocols for the successful application of this compound in biological assays.

Compound Profile

This compound (CAS: 6973-47-3) is a sulfonamide compound. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, famously serving as the core of carbonic anhydrase inhibitors and a wide array of other biologically active agents.[1][2] Its precise biological activity is highly dependent on the specific substitutions, and researchers using this molecule may be investigating a range of targets.

This guide provides a structured approach to troubleshooting common experimental hurdles, ensuring data integrity and reproducibility.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 6973-47-3Santa Cruz Biotechnology[4]
Molecular Formula C₁₄H₁₆N₂O₂SPubChem[3]
Molecular Weight 276.36 g/mol PubChem[3]
Physical Form SolidSigma-Aldrich[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this class of compounds? A1: While the specific activity of this compound must be determined empirically in your system, the benzenesulfonamide moiety is a classic zinc-binding group found in potent inhibitors of carbonic anhydrase (CA) isoforms.[1][2] Derivatives have also been explored as HIV-1 capsid inhibitors.[6][7] It is crucial to experimentally validate the target and mechanism in your specific assay.

Q2: What are the recommended storage conditions for this compound? A2: For the solid (powder) form, store in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9] For stock solutions, especially in DMSO, it is recommended to store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: What personal protective equipment (PPE) should be used when handling this compound? A3: Always handle this chemical in accordance with good industrial hygiene and safety practices.[9] Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[8] If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator.[8][10]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Category 1: Solubility and Compound Handling

Q: My compound is precipitating out of solution after I dilute my DMSO stock into my aqueous cell culture medium or assay buffer. What's happening and how can I fix it?

A: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower.

Causality: The high concentration of DMSO in the stock solution keeps the compound solubilized. Upon significant dilution into an aqueous environment, the local DMSO concentration drops dramatically, and the water cannot maintain the compound in solution, leading to precipitation.

Troubleshooting Protocol:

  • Lower the Stock Concentration: Your initial stock solution may be too concentrated. Try preparing a lower concentration stock (e.g., 10 mM instead of 100 mM) in DMSO. This requires a larger volume to be added to your assay, so be mindful of the final DMSO concentration.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level tolerated by your cells or assay components (typically <0.5%). However, a slightly higher (but non-toxic) DMSO concentration may be required to maintain solubility.

  • Use Pluronic F-127: This non-ionic surfactant can help stabilize small molecules in aqueous solutions. Prepare a 10% (w/v) stock of Pluronic F-127 in water. When diluting your compound stock into the final buffer, add it to a buffer that already contains a small amount of the Pluronic stock (e.g., for a final concentration of 0.01-0.1%).

  • Sequential Dilution (Serial Dilution): Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 100 mM DMSO stock to 1 mM in a 50:50 DMSO:buffer mix, and then dilute that into the final assay buffer. This gradual change in solvent polarity can prevent precipitation.

cluster_prep Stock Solution Preparation start Compound Precipitates in Assay check_stock Is stock concentration >10 mM? start->check_stock lower_stock Action: Lower stock conc. (e.g., 1-10 mM in DMSO) check_stock->lower_stock Yes check_dmso Is final DMSO% >0.5%? check_stock->check_dmso No lower_stock->check_dmso adjust_dmso Action: Adjust dilution to keep DMSO <0.5% check_dmso->adjust_dmso Yes use_surfactant Option: Add Pluronic F-127 to final buffer check_dmso->use_surfactant No adjust_dmso->use_surfactant serial_dilute Option: Use serial dilution (gradual solvent change) use_surfactant->serial_dilute end_prep Stable Working Solution serial_dilute->end_prep

Caption: Workflow for troubleshooting compound precipitation.

Category 2: Assay Inconsistency and Reproducibility

Q: I am observing high variability in my results between replicate wells or between experiments. What are the potential compound-related causes?

A: High variability can stem from multiple sources, but when it's related to the compound, the primary suspects are instability in the assay medium or inconsistent dosing due to precipitation.

Causality:

  • Chemical Instability: The compound may be degrading over the time course of your experiment (e.g., 24-72 hours in an incubator). Sulfonamides can be susceptible to hydrolysis at non-neutral pH, and the complex components of cell culture media can sometimes react with test compounds.[11][12]

  • Adsorption: The compound might be adsorbing to the plastic of your assay plates, reducing the effective concentration available to the cells or protein target.

  • Precipitation Over Time: Even if not immediately visible, the compound could be slowly precipitating out of solution at 37°C, leading to inconsistent exposure in different wells.

Troubleshooting Protocol:

  • Perform a Compound Stability Test:

    • Prepare the compound in your complete cell culture medium at the highest concentration you use.

    • Incubate this solution under your exact assay conditions (e.g., 37°C, 5% CO₂).

    • Take samples at different time points (e.g., 0, 2, 8, 24, 48 hours).

    • Analyze the samples by HPLC or LC-MS to quantify the amount of intact compound remaining. A significant decrease over time confirms instability.

  • Visual Inspection for Precipitation: Before and after incubation, carefully inspect the wells of your assay plate under a microscope. Look for microscopic crystals, which indicate precipitation.

  • Assess Adsorption: Compare the activity of the compound in standard polypropylene plates versus low-binding plates. A significant increase in potency in low-binding plates suggests adsorption is an issue.

  • Include Positive/Negative Controls: Always run a vehicle control (e.g., DMSO) and a known positive control for your assay. If these controls are consistent, it points more strongly to an issue with your test compound.

Category 3: Interpreting Biological Activity

Q: The compound shows activity in my assay, but how do I know it's a specific effect and not just toxicity or an artifact?

A: This is a critical question in drug discovery. The observed activity could be due to the intended "on-target" effect, or an unintended "off-target" effect, or non-specific chemical reactivity.[13]

Causality:

  • On-Target Effect: The compound interacts with its intended biological target (e.g., a specific enzyme) to produce the desired outcome.

  • Off-Target Effect: The compound interacts with other, unintended biological molecules, which can lead to unexpected or toxic side effects.[14][15]

  • Assay Interference: The compound itself may interfere with the assay technology (e.g., autofluorescence in a fluorescence-based readout, or redox activity in a luciferase assay).

Validation Strategy:

  • Dose-Response Curve: A specific biological effect should exhibit a clear sigmoidal dose-response relationship. A very steep or unusual curve might suggest non-specific effects like cytotoxicity or compound precipitation at higher concentrations.

  • Cytotoxicity Assessment: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) using the same cell line and conditions. If the EC₅₀ in your primary assay is very close to the CC₅₀ from the cytotoxicity assay, the observed activity may be due to cell death.

  • Target Engagement Assays: Use a secondary assay to confirm the compound directly interacts with the intended target. This could be a thermal shift assay (TSA), surface plasmon resonance (SPR), or an enzymatic assay with the purified protein.

  • Use of a Negative Control Compound: If available, test a structurally similar but biologically inactive analog. This analog should not show activity in your assay, helping to rule out artifacts related to the chemical scaffold.

cluster_effects On-Target vs. Off-Target Effects Compound Test Compound OnTarget Intended Target (e.g., Enzyme A) Compound->OnTarget On-Target Binding OffTarget1 Unintended Target 1 (e.g., Kinase B) Compound->OffTarget1 Off-Target Binding OffTarget2 Unintended Target 2 (e.g., Ion Channel C) Compound->OffTarget2 Off-Target Binding OnEffect Specific, Desired Effect OnTarget->OnEffect OffEffect Side Effects or Unexpected Activity OffTarget1->OffEffect OffTarget2->OffEffect Phenotype Observed Biological Phenotype OnEffect->Phenotype OffEffect->Phenotype

Caption: Conceptual diagram of on-target vs. off-target effects.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a self-validating method for preparing a standard stock solution.

Materials:

  • This compound (MW: 276.36 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 276.36 g/mol × 1000 mg/g = 2.76 mg

  • Weighing: Accurately weigh out approximately 2.76 mg of the compound into a tared tube or vial. Record the exact weight.

  • Solubilization: Based on the exact weight, calculate the precise volume of DMSO to add.

    • Volume (µL) = [Mass (mg) / 276.36 ( g/mol )] / 0.010 (mol/L) × 1,000,000 (µL/L)

    • Example: If you weighed 2.80 mg, you would add (2.80 / 276.36) / 0.010 * 1,000,000 = 1013 µL of DMSO.

  • Mixing: Add the calculated volume of DMSO. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if needed.

  • Validation: Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

References
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Safety D
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.Molecules.
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities.
  • safety d
  • 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide.Benchchem.
  • 4-Amino-2-(2,6-dimethylphenyl)benzenesulfonamide.
  • 4-amino-n-(2,6-dimethyl-phenyl)-benzenesulfonamide.ChemicalBook.
  • Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers.Benchchem.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. ResearchGate.[Link]

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed.[Link]

  • On-target and off-target-based toxicologic effects. PubMed.[Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central.[Link]

  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed.[Link]

  • Reducing off-target effects of DdCBEs by reversing amino acid charge near DNA interaction sites. PubMed.[Link]

  • Benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl.
  • Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress.[Link]

  • 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. ResearchGate.[Link]

  • 4-amino-N-(2-phenylethyl)benzenesulfonamide.
  • Off-Target Effects Analysis. Creative Diagnostics.[Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.[Link]

  • Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. PubMed Central.[Link]

  • 4-Amino-N-(2-methylphenyl)benzenesulfonamide. Amerigo Scientific.[Link]

  • Buffer Standards for the Biological pH of the Amino Acid N-[2-Hydroxyethyl]piperazine-N '-[3-propanesulfonic acid], HEPPS, From (278.15 to 328.15) K. ResearchGate.[Link]

Sources

Technical Support Center: Troubleshooting Interference in the Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical measurement of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (CAS: 6973-47-3). This molecule, a sulfonamide derivative, is of significant interest in pharmaceutical and chemical research. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and a substituted phenyl ring, presents unique challenges during quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common analytical interferences encountered during method development and routine sample analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Our approach moves beyond simple procedural lists to explain the underlying chemical and physical principles behind common analytical issues. By understanding the "why," you can develop more robust and reliable methods.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: It is a chemical compound with the molecular formula C₁₄H₁₆N₂O₂S[1]. Its structure consists of a sulfanilic acid core linked to a 2,6-dimethylaniline moiety via a sulfonamide bond. The presence of a primary aromatic amine makes it susceptible to certain chemical reactions and a potential source of chromatographic issues.

Q2: My LC-MS/MS signal is highly variable between biological samples, but consistent in pure solvent. What is the most likely cause?

A: This is a classic symptom of matrix effects , where co-eluting endogenous components from your sample (e.g., lipids, salts, or metabolites in plasma) suppress or enhance the ionization of your target analyte in the mass spectrometer's source[2][3]. This leads to inaccurate and imprecise quantification.

Q3: Why is my analyte peak tailing badly in Reverse-Phase HPLC on a C18 column?

A: The primary amine group on the molecule is basic. At mid-range pH, it can be protonated and undergo secondary ionic interactions with residual acidic silanol groups on the silica backbone of the C18 column. This mixed-mode retention mechanism is a common cause of severe peak tailing.

Q4: I see an unexpected peak with the same mass-to-charge ratio (m/z) as my analyte. What could it be?

A: You are likely observing an isobaric interference . This could be an isomer of your analyte, a metabolite where a structural rearrangement has occurred, or a degradation product. Without adequate chromatographic separation, mass spectrometry alone cannot distinguish between these compounds[4].

Q5: How can I confirm the identity of my analyte peak beyond just retention time?

A: For HPLC-UV, spiking the sample with a known standard should show a single, co-eluting peak of increased intensity. For LC-MS/MS, the most reliable method is to compare the fragmentation pattern (MS/MS spectrum) of the peak in your sample to that of a certified reference standard. The ratio of multiple reaction monitoring (MRM) transitions should be consistent across standards and samples.

Section 2: Troubleshooting Guide: In-Depth Problem Solving

Issue 1: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)

Question: My analyte response is significantly and inconsistently different in biological samples (plasma, urine) compared to my solvent-based calibrants. How do I systematically diagnose and resolve this issue?

Answer:

Matrix effects are arguably the most persistent challenge in quantitative LC-MS/MS bioanalysis. They occur when molecules co-eluting with the analyte interfere with the efficiency of droplet formation or ion evaporation in the electrospray ionization (ESI) source, altering the number of analyte ions that enter the mass spectrometer[2].

Causality Explained:

In ESI, analytes in solution are forced through a charged capillary, forming a fine spray of droplets. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Co-eluting matrix components can alter the droplet's surface tension and viscosity or compete with the analyte for the limited charge, typically leading to a suppressed signal (ion suppression)[2]. This effect is highly variable between different samples and lots of biological matrix, compromising method accuracy and precision[3].

Diagnostic Workflow for Matrix Effects

The following workflow provides a systematic approach to identifying and mitigating matrix effects.

start Inconsistent MS Signal in Biological Matrix pci Perform Post-Column Infusion Experiment start->pci identify Identify Chromatographic Regions of Ion Suppression pci->identify no_suppression No Significant Suppression Zone identify->no_suppression Suppression Not Observed optimize_chrom Optimize Chromatography to Shift Analyte RT identify->optimize_chrom Suppression Observed improve_spe Improve Sample Prep (e.g., SPE, LLE) optimize_chrom->improve_spe use_sil Use Stable Isotope-Labeled Internal Standard improve_spe->use_sil matrix_match Use Matrix-Matched Calibrants use_sil->matrix_match end Robust & Accurate Quantification matrix_match->end

Caption: Workflow for diagnosing and mitigating matrix effects.

Mitigation Strategies

A multi-pronged approach is often necessary to overcome significant matrix effects.

StrategyPrinciple of OperationKey Considerations
Chromatographic Separation Modify the HPLC method (gradient, column chemistry) to move the analyte's retention time away from the ion suppression zone.This is the most effective first step. The suppression zone is often at the beginning of the run where polar matrix components elute.
Improved Sample Preparation Use more selective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components before injection.[5]While effective, this can add time and cost. Method development is required to ensure analyte recovery is not compromised.
Stable Isotope-Labeled (SIL) Internal Standard Synthesize or purchase an internal standard where several atoms (e.g., ¹³C, ¹⁵N, ²H) are replaced. It co-elutes with the analyte and experiences the same matrix effects, correcting for signal variation.This is the gold standard for bioanalysis but can be expensive. It corrects for matrix effects and extraction variability.
Matrix-Matched Calibrants Prepare calibration standards in the same biological matrix as the samples (e.g., drug-free plasma).This corrects for a consistent matrix effect but not for variability between different sample lots. It can be difficult to obtain a truly analyte-free matrix.
Change Ionization Source If using ESI, consider Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[2]Analyte must be sufficiently volatile and thermally stable.
Issue 2: Analyte Instability and Method Reproducibility

Question: My results are inconsistent, especially for samples analyzed hours after preparation. I suspect my analyte is degrading. How do I confirm this and prevent it?

Answer:

The chemical structure of this compound, particularly the primary aromatic amine, is susceptible to degradation under certain conditions. This instability can lead to a loss of the parent analyte and the appearance of new, interfering peaks.

Causality Explained:

Forced degradation studies are used to intentionally stress a drug substance to predict its degradation pathways and develop stability-indicating methods.[6][7] Common degradation pathways for this molecule could include:

  • Oxidation: The primary amine can be oxidized, especially in the presence of trace metals, light, or oxidizing agents, forming colored impurities.

  • Hydrolysis: The sulfonamide bond can be cleaved under strongly acidic or basic conditions, particularly at elevated temperatures.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

Diagnostic Workflow for Analyte Stability

A forced degradation study is the definitive way to assess stability.

start Suspected Analyte Instability fds Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->fds analyze Analyze Stressed Samples by LC-MS or HPLC-PDA fds->analyze identify Identify Degradants and Calculate % Loss of Parent analyze->identify pathway Determine Key Degradation Pathways identify->pathway stabilize Implement Stabilizing Measures (e.g., pH control, antioxidants, protect from light) pathway->stabilize end Validated Stability- Indicating Method stabilize->end

Sources

Technical Support Center: Enhancing the Purity of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the purity of this important synthetic intermediate. The following question-and-answer format directly addresses specific challenges you may encounter during your experimental work.

Section 1: Troubleshooting Common Impurities

This section addresses the identification and remediation of common impurities that can arise during the synthesis of this compound.

Question 1: My final product shows a persistent impurity with a similar polarity to the desired compound. What is the likely identity of this impurity and how can I remove it?

Answer: A common and often challenging impurity in the synthesis of this compound is the starting material, 4-acetamido-N-(2,6-dimethylphenyl)benzenesulfonamide. This occurs due to incomplete deacetylation (hydrolysis) of the acetamido group.

Causality of the Issue: The hydrolysis of the amide bond in the acetamido precursor to reveal the primary amine is a critical final step. Incomplete reaction, either due to insufficient reaction time, temperature, or reagent concentration, will lead to the presence of the starting material in your crude product. Both the starting material and the final product are aromatic sulfonamides, leading to similar polarities and making separation by standard chromatography or simple recrystallization difficult.

Troubleshooting Workflow:

start Impurity with similar polarity detected check_sm Confirm impurity identity via TLC/HPLC against 4-acetamido starting material start->check_sm incomplete_rxn Incomplete Deacetylation Confirmed check_sm->incomplete_rxn Identity Confirmed rerun_rxn Option 1: Re-subject crude product to deacetylation conditions incomplete_rxn->rerun_rxn chromatography Option 2: Chromatographic Purification incomplete_rxn->chromatography recrystallization Option 3: Fractional Recrystallization incomplete_rxn->recrystallization purity_check Assess purity (HPLC, NMR) rerun_rxn->purity_check chromatography->purity_check recrystallization->purity_check end Pure Product Obtained purity_check->end Purity ≥ 98%

Caption: Troubleshooting workflow for a persistent, similarly polar impurity.

Recommended Protocols:

  • Protocol 1: Driving the Deacetylation Reaction to Completion:

    • Dissolve the impure product in a suitable solvent (e.g., ethanol).

    • Add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).[1][2][3][4]

    • Reflux the mixture for an extended period (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, neutralize the reaction mixture and extract the product.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Protocol 2: Purification via Column Chromatography:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane).

    • Elute the column with a gradient solvent system, starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[5] The slightly different polarities of the starting material and product should allow for separation.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent.

Question 2: I'm observing a colored impurity in my product, giving it a yellowish or brownish tint. What could be the cause and how do I remove it?

Answer: Colored impurities in sulfonamide synthesis often arise from side reactions such as oxidation or the formation of azo compounds, particularly if any unreacted diazonium salts from preceding synthetic steps are carried through.

Causality of the Issue: The primary aromatic amine group in this compound is susceptible to oxidation, which can form colored byproducts. Additionally, if the synthesis involves a diazotization reaction, residual diazonium salts can couple to form colored azo compounds.

Recommended Protocols:

  • Protocol 3: Decolorization using Activated Charcoal:

    • Dissolve the impure product in a suitable hot solvent for recrystallization (e.g., ethanol or an isopropanol/water mixture).[6][7]

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Gently boil the solution for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal. Use pre-heated glassware to prevent premature crystallization.[6][8]

    • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.

Section 2: Optimizing Purification Techniques

This section provides guidance on refining common purification methods to achieve the highest possible purity for your this compound.

Question 3: My recrystallization is resulting in a low yield or is "oiling out." What can I do to improve this?

Answer: Low yield in recrystallization is often due to using an excessive amount of solvent, while "oiling out" occurs when the solute separates as a liquid instead of a solid.[6] This can be caused by a high concentration of impurities or if the melting point of your compound is lower than the boiling point of the solvent.

Troubleshooting Recrystallization Issues:

IssueProbable Cause(s)Recommended Solution(s)
Low Yield - Excessive solvent used for dissolution. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for complete dissolution. - Pre-heat all glassware for hot filtration.
No Crystals Form - Solution is not saturated (too much solvent). - Solution is supersaturated but lacks a nucleation point.- Boil off some solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[6]
"Oiling Out" - High impurity concentration. - Inappropriate solvent choice (compound's melting point is below the solvent's boiling point).- Re-dissolve the oil in more hot solvent and allow for slower cooling. - Consider a preliminary purification step like column chromatography. - Switch to a lower-boiling point solvent or a different solvent mixture (e.g., ethanol-water).[6]

Workflow for Solvent Selection in Recrystallization:

start Select Potential Solvents solubility_test Test solubility of a small amount of crude product in various solvents at room temperature and with heating. start->solubility_test ideal_solvent Ideal Solvent Found: Poorly soluble at room temp, highly soluble when hot. solubility_test->ideal_solvent Success solvent_mixture No single ideal solvent found. Consider a binary solvent system. solubility_test->solvent_mixture No Success proceed Proceed with Recrystallization ideal_solvent->proceed solvent_mixture->proceed

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Question 4: How can I effectively use Thin Layer Chromatography (TLC) to monitor my purification?

Answer: TLC is an invaluable, rapid technique for assessing the purity of fractions from column chromatography or for tracking the progress of a reaction.

Protocol 4: Effective TLC Analysis:

  • Sample Preparation: Dissolve a small amount of your crude material and purified fractions in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to spot the solutions onto a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under UV light (254 nm). For sulfonamides, you can enhance visualization by dipping the plate in a fluorescamine solution and viewing under 366 nm UV light, which will show them as yellow-green fluorescent spots.[9][10]

  • Analysis: The presence of multiple spots in a lane indicates impurities. A pure compound should ideally show a single spot.

Section 3: Purity Assessment FAQs

This section answers frequently asked questions about confirming the purity of your final product.

Question 5: What are the best analytical methods to confirm the purity of my synthesized this compound?

Answer: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

Comparison of Key Analytical Techniques:

TechniqueInformation ObtainedKey AdvantagesLimitations
HPLC Quantitative purity (% area), retention time.High precision, accuracy, and sensitivity.[9]Requires reference standards for absolute quantification.
TLC Qualitative assessment of the number of components.Fast, inexpensive, and good for reaction monitoring.[9]Not quantitative, lower resolution than HPLC.
¹H NMR Structural confirmation, detection of proton-bearing impurities.Provides detailed structural information.May not detect non-proton-containing impurities.
LC-MS Molecular weight confirmation, identification of impurities by mass.High sensitivity and specificity, provides molecular weight data.[11]Can be subject to matrix effects.

Question 6: My HPLC analysis shows a purity of >98%, but I'm still concerned about trace impurities. What should I do?

Answer: If your application requires exceptionally high purity (e.g., for pharmaceutical use), consider employing a more sensitive analytical technique for impurity profiling. High-resolution mass spectrometry (HRMS) can help identify trace impurities that may not be visible by standard HPLC-UV. Additionally, ensuring the absence of residual solvents via Gas Chromatography (GC) or ¹H NMR is crucial. For in-depth structural confirmation, techniques like ¹³C NMR and 2D NMR can be employed.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem. (n.d.).
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  • CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents. (n.d.).
  • The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles. (n.d.).
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  • An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2025, August 7).
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  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29).
  • Analysis of sulfonamides | PPTX - Slideshare. (n.d.).
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  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
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  • (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - ResearchGate. (2025, October 16).
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  • This compound | C14H16N2O2S - PubChem. (n.d.).
  • 4-Amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide - Synblock. (n.d.).
  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015, July 16).
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  • Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide - Digital Commons@ETSU. (n.d.).
  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. (n.d.).
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  • The Isolation and Identification of 14C-sulfamethazine (4-amino-n-(4,6-dimethyl-2-pyrimidinyl)[14C]benzenesulfonamide) Metabolites in the Tissues and Excreta of Swine - PubMed. (n.d.).
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  • 4-Acetamidobenzenesulfonamide (CAS 121-61-9) - Cayman Chemical. (n.d.).
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Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibitors: Evaluating Benzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of carbonic anhydrase (CA) inhibitors, with a particular focus on the benzenesulfonamide class of compounds. While direct experimental data for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is not extensively available in the current body of scientific literature, this guide will delve into the structure-activity relationships of structurally related N-aryl and 4-aminobenzenesulfonamides. By comparing these derivatives to widely studied CA inhibitors, we aim to provide a valuable framework for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel therapeutics targeting carbonic anhydrases.

The Critical Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a pivotal role in fundamental physiological processes.[1] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for respiration, pH homeostasis, electrolyte secretion, and numerous biosynthetic pathways.[2][3] With 15 known isoforms in humans, exhibiting distinct tissue distribution and subcellular localization, CAs have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, edema, and, more recently, cancer.[1][3]

The development of isoform-selective CA inhibitors is a key objective in medicinal chemistry to enhance therapeutic efficacy while minimizing off-target side effects.[2] The benzenesulfonamide scaffold represents one of the most extensively investigated classes of CA inhibitors, with the primary sulfonamide group (-SO₂NH₂) being a crucial zinc-binding moiety within the enzyme's active site.[3]

The Landscape of Carbonic Anhydrase Inhibition: A Comparative Analysis

While specific inhibitory data for this compound against various CA isoforms is not readily found in published research, we can infer potential characteristics by examining related compounds. The following sections compare the inhibitory profiles of key benzenesulfonamide derivatives against clinically relevant CA isoforms, alongside established inhibitors such as Acetazolamide.

Inhibitory Potency Against Key Carbonic Anhydrase Isoforms

The inhibitory activity of a compound is typically quantified by its inhibition constant (Kᵢ), with lower values indicating greater potency. The following table summarizes the Kᵢ values for a selection of benzenesulfonamide derivatives and other CA inhibitors against four key human carbonic anhydrase (hCA) isoforms: the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide25012255.7
4-(p-tolyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide36817622.43.6
4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide39243.925.96.0
4-((4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl)benzenesulfonamide35750.43.01.4
N-1-(4-Sulfamoylphenyl)-N-4-pentafluorophenyl-thiosemicarbazide7815-1915-19Not Reported

Note: The Kᵢ values are compiled from various scientific sources and represent approximate consensus values.[4][5]

From this data, it is evident that modifications to the benzenesulfonamide scaffold significantly impact both potency and isoform selectivity. For instance, derivatives with extended "tails" can achieve low nanomolar inhibition of the tumor-associated isoforms hCA IX and XII, highlighting a promising avenue for the development of targeted anticancer therapies.[4]

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The effectiveness of benzenesulfonamide-based CA inhibitors is governed by the interactions between the inhibitor and the amino acid residues lining the enzyme's active site. The sulfonamide moiety itself coordinates with the catalytic zinc ion.[3] The "tail" portion of the inhibitor, which extends from the benzene ring, can form additional interactions within the active site, thereby influencing both binding affinity and isoform selectivity.[4]

For N-substituted benzenesulfonamides, the nature of the substituent on the sulfonamide nitrogen can modulate the inhibitor's electronic properties and steric profile, leading to differential binding affinities for various CA isoforms.[2]

Caption: Structure-activity relationship concept for benzenesulfonamide CA inhibitors.

Experimental Methodologies for Assessing Carbonic Anhydrase Inhibition

The determination of the inhibitory potency of novel compounds against CA isoforms is a critical step in the drug discovery process. A widely accepted and robust method is the stopped-flow CO₂ hydration assay.

Stopped-Flow CO₂ Hydration Assay

Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, and the initial rate of the reaction is proportional to the concentration of active enzyme. The presence of an inhibitor reduces the reaction rate, allowing for the determination of its inhibitory constant (Kᵢ).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).

    • Prepare stock solutions of the purified recombinant human CA isoforms.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated water solution.

  • Enzyme-Inhibitor Incubation:

    • In a reaction cuvette, mix the CA isoform solution with varying concentrations of the inhibitor.

    • Incubate the mixture for a defined period to allow for the formation of the enzyme-inhibitor complex.

  • Initiation of Reaction and Data Acquisition:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in a stopped-flow spectrophotometer.

    • Monitor the change in absorbance of the pH indicator over a short period (typically seconds) to determine the initial reaction velocity.

  • Data Analysis:

    • Plot the initial reaction velocities against the inhibitor concentrations.

    • Fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) to calculate the Kᵢ value.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Buffer with pH indicator - CA isoform stock - Inhibitor stock - CO₂-saturated water B Incubate CA Isoform with Inhibitor A->B C Mix with CO₂ Solution in Stopped-Flow Apparatus B->C D Monitor Absorbance Change (Initial Velocity) C->D E Plot Velocity vs. [Inhibitor] D->E F Calculate Kᵢ Value E->F

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Conclusion and Future Directions

While a definitive comparative analysis of this compound is hampered by the lack of specific inhibitory data, the broader examination of the benzenesulfonamide class provides crucial insights for researchers. The structure-activity relationships discussed herein underscore the tunability of this scaffold for achieving potent and isoform-selective carbonic anhydrase inhibition. Future research, including the synthesis and comprehensive biological evaluation of this compound, would be invaluable to fully elucidate its therapeutic potential. The continued exploration of novel benzenesulfonamide derivatives, guided by the principles of rational drug design and robust enzymatic assays, holds significant promise for the development of next-generation therapies targeting a spectrum of human diseases.

References

  • Di Fiore, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1352.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • Monti, S. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 943-947.
  • Zhang, Z., et al. (2005).
  • Nasr, T., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors. BenchChem.
  • Di Fiore, A., et al. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online.
  • Monti, S. M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Abdel-Gawad, H., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8888.
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  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • El-Sayed, M. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Scientific Reports, 13(1), 6461.
  • BenchChem. (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. BenchChem.
  • ResearchGate. (2014). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • Bua, S., et al. (2023). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. ChemMedChem, 18(6), e202200658.
  • Nasr, T., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136152.
  • De Simone, G., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters, 16(14), 3847-3852.

Sources

Comparing the efficacy of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide and sulfanilamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Efficacy Analysis: 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide vs. Sulfanilamide

Introduction

Sulfonamides were the vanguard of the antibiotic revolution, representing the first class of synthetic antimicrobial agents effective against systemic bacterial infections.[1] Their discovery, beginning with the elucidation that the dye Prontosil was metabolized in the body to the active agent sulfanilamide, marked a pivotal moment in medicine.[1] Sulfanilamide (4-aminobenzenesulfonamide), the parent molecule of this class, laid the foundational structure for a vast array of derivatives.[2] One such derivative is this compound, a molecule designed through structural modification to potentially enhance efficacy or alter pharmacokinetic properties.

This guide provides a comprehensive comparison of the efficacy of the foundational sulfanilamide and its derivative, this compound. We will dissect their chemical structures, shared mechanism of action, and comparative antibacterial potency, grounded in available experimental data. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships that govern the efficacy of sulfonamide antibiotics.

Structural and Physicochemical Properties

The fundamental difference between sulfanilamide and its N-substituted derivative lies in the addition of a 2,6-dimethylphenyl group at the N1 position of the sulfonamide moiety. This structural alteration significantly impacts the molecule's physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity and pharmacokinetic profile.

G cluster_0 Sulfanilamide cluster_1 This compound sulfanilamide sulfanilamide derivative derivative

Caption: Chemical structures of Sulfanilamide and its derivative.

The addition of the dimethylphenyl group increases the molecular weight and is predicted to increase the LogP value, suggesting greater lipid solubility. This can have profound effects on membrane permeability and distribution within the body.

PropertySulfanilamideThis compoundReference
IUPAC Name 4-aminobenzenesulfonamideThis compound[3][4]
Molecular Formula C₆H₈N₂O₂SC₁₄H₁₆N₂O₂S[3][4]
Molecular Weight 172.21 g/mol 276.36 g/mol [3][4]
LogP (Predicted) -0.622.4[3][4]
pKa (Predicted) 10.28.8[5]
Physical Form White to yellowish-white crystalline powderNot specified[3][6]

Table 1. Comparison of Physicochemical Properties.

Mechanism of Action: Dihydropteroate Synthase Inhibition

Both compounds share the classic sulfonamide mechanism of action: they are competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][6][7] Bacteria rely on this enzyme for the de novo synthesis of folic acid (vitamin B9), an essential precursor for the production of nucleotides (DNA, RNA) and certain amino acids.[7][8]

The efficacy of this inhibition is rooted in the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] The sulfonamide molecule competes with PABA for the enzyme's active site, thereby blocking the synthesis of dihydropteroate, a critical intermediate in the folate pathway.[7] Because mammalian cells do not synthesize their own folic acid—they acquire it from their diet—this pathway is an excellent selective target for antibacterial therapy.[6]

pathway cluster_inhibitor PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Normal Reaction Sulfonamides Sulfanilamide or This compound Sulfonamides->DHPS Competitive Inhibition Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Purines Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines

Caption: Sulfonamide mechanism of action via DHPS inhibition.

Comparative Antibacterial Efficacy

However, studies on various sulfonamide derivatives consistently show that substitutions on the N1-amino group can significantly modulate antibacterial activity.[9][10] For instance, research on novel sulfonamide derivatives has demonstrated potent activity against multidrug-resistant strains of Staphylococcus aureus, with MIC values ranging from 64 to 512 μg/ml.[9] Another study found that certain N-substituted sulfonamides exhibited strong antibacterial action against S. aureus with MIC values as low as 32 µg/mL.[10]

Inference Based on Structure-Activity Relationship (SAR): The addition of the bulky, lipophilic 2,6-dimethylphenyl group to the sulfanilamide core is a rational design strategy. Increased lipophilicity can enhance penetration through the bacterial cell wall, potentially leading to higher intracellular concentrations. Furthermore, the specific geometry and electronic properties of the substituted ring can lead to a more favorable binding interaction within the active site of the DHPS enzyme, thereby increasing inhibitory potency. It is plausible that this compound was synthesized with the hypothesis that it would exhibit improved efficacy over the parent compound. However, without direct experimental data, this remains a well-founded hypothesis rather than a confirmed fact.

CompoundOrganismMIC (µg/mL)Reference
Sulfanilamide Bordetella bronchiseptica0.5 - 8 (MIC₅₀)[11]
Pasteurella multocida2 - 32 (MIC₅₀)[11]
Haemophilus pleuropneumoniae8 - 64 (MIC₅₀)[11]
Streptococcus suis>32 (MIC₅₀)[11]
Various N1-SubstitutedSulfonamide Derivatives Staphylococcus aureus16 - 256[9][12]
Pseudomonas aeruginosa16 - 128[12]
Escherichia coli16 - 128[12]
Bacillus subtilis16 - 256[12]

Table 2. Reported MIC values for Sulfanilamide and other N1-substituted derivatives. (Note: Data for this compound is not specifically available and is represented by the range for other derivatives).

Experimental Protocol: Broth Microdilution MIC Assay

To empirically determine and compare the efficacy of these two compounds, a standardized broth microdilution assay is essential. This method provides a quantitative measure of antimicrobial activity.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of clinically relevant bacteria.

Materials:

  • This compound and Sulfanilamide stock solutions (e.g., 1024 µg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 35401).

  • Spectrophotometer or plate reader.

Methodology:

  • Bacterial Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Compounds:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the stock solution (e.g., 1024 µg/mL) of the first compound to the first well of a row and mix. This creates a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well used for dilution. This creates a range of concentrations (e.g., 512, 256, 128... µg/mL).

    • Repeat this process for the second compound in a separate set of rows.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control). The final volume in each well will be 200 µL, and the drug concentrations will be halved (e.g., 256, 128, 64... µg/mL).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, examine the plates visually for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate Plate Wells with Bacteria A->C B Prepare Serial Dilutions of Compounds in Plate B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: Workflow for MIC determination via broth microdilution.

Pharmacokinetics and Metabolism

The clinical efficacy of an antibiotic is not solely dependent on its in vitro potency but also on its pharmacokinetic profile. Most sulfonamides are well-absorbed orally, distribute throughout the body, and are primarily metabolized in the liver (via acetylation and glucuronidation) before being excreted by the kidneys.[13][14]

  • Sulfanilamide: Following absorption, sulfanilamide is metabolized, primarily through acetylation, and excreted in the urine.[6][15] Its clinical use has been limited due to toxicity and the development of more effective alternatives.[6]

  • This compound: The pharmacokinetic properties of this specific derivative are not well-documented. However, the increased lipophilicity conferred by the dimethylphenyl group would be expected to alter its profile. It may lead to increased protein binding, a larger volume of distribution, and potentially a longer half-life compared to sulfanilamide. The steric hindrance from the two methyl groups could also influence the rate of N-acetylation by metabolic enzymes, potentially slowing its clearance.

Conclusion

Both sulfanilamide and this compound operate through the same elegant mechanism of competitive inhibition of bacterial dihydropteroate synthase. While sulfanilamide serves as the historical and structural progenitor of the class, its clinical utility is now limited. The derivative, this compound, represents a rational chemical modification intended to enhance antibacterial activity, a hypothesis supported by structure-activity relationship studies across the broader sulfonamide class.

The critical gap in knowledge is the lack of direct, comparative experimental data for this compound. While it is structurally poised for potentially greater efficacy due to increased lipophilicity and altered steric profile, empirical validation through standardized MIC and other pharmacological studies is necessary. Future research should focus on direct, head-to-head in vitro and in vivo comparisons to definitively establish the relative efficacy and therapeutic potential of this derivative compared to its foundational parent compound.

References

  • Wikipedia. Sulfanilamide. [Link]

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A Comparative Guide to the Biological Validation of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel sulfonamide, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. In the dynamic landscape of drug discovery, the robust characterization of a new chemical entity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established sulfonamides with well-defined biological activities.

The sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its broad therapeutic potential.[1][2] Derivatives of this versatile structure have been successfully developed as antibacterial, anti-inflammatory, and diuretic agents, primarily through their targeted inhibition of key enzymes.[1][2] This guide will explore the validation of this compound across three common activities associated with the sulfonamide class: antibacterial action, carbonic anhydrase inhibition, and cyclooxygenase-2 (COX-2) inhibition.

We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their validation, and present a comparative analysis against benchmark compounds: Sulfamethoxazole (antibacterial), Acetazolamide (carbonic anhydrase inhibitor), and Celecoxib (COX-2 inhibitor).

Section 1: Mechanistic Insights into Sulfonamide Action

Understanding the mechanism of action is fundamental to predicting and validating the biological effects of a novel compound. For this compound, we can hypothesize its potential activities based on its structural similarity to other bioactive sulfonamides.

Antibacterial Activity: Inhibition of Folate Synthesis

The classic antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[3][][5] Bacteria synthesize their own folic acid, a vital precursor for the synthesis of nucleic acids and certain amino acids.[3][] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block this pathway, leading to a bacteriostatic effect.[3][][5]

Diagram: Proposed Antibacterial Mechanism of Action

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folic Acid Synthesis DHPS->Folate Nucleic_Acids Nucleic Acid & Protein Synthesis Folate->Nucleic_Acids Growth Bacterial Growth Nucleic_Acids->Growth Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by the sulfonamide.

Carbonic Anhydrase Inhibition

Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in pH regulation, fluid balance, and other physiological processes.[6][7] Inhibition of CAs can lead to diuretic effects, a reduction in intraocular pressure, and other therapeutic outcomes.[7]

Diagram: Carbonic Anhydrase Inhibition Pathway

CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Physiological_Effects Physiological Effects (e.g., pH balance, fluid secretion) HCO3_H->Physiological_Effects Sulfonamide This compound Sulfonamide->CA Inhibition

Caption: Inhibition of carbonic anhydrase by the sulfonamide.

COX-2 Inhibition and Anti-Inflammatory Effects

Certain sulfonamide derivatives, notably celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is primarily induced during inflammation.[9][11] Selective COX-2 inhibition provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[9][12]

Diagram: COX-2 Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Sulfonamide This compound Sulfonamide->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by the sulfonamide.

Section 2: Comparative Performance Analysis

To objectively assess the biological activity of this compound, a direct comparison with established drugs is essential. The following table summarizes the expected performance metrics. It is important to note that the values for the target compound are hypothetical and serve as a benchmark for experimental validation.

Compound Biological Activity Key Performance Metric Reported/Target Value
This compound AntibacterialMIC (µg/mL) vs. E. coliTo be determined
SulfamethoxazoleAntibacterialMIC (µg/mL) vs. E. coli1-64
This compound Carbonic Anhydrase InhibitionIC50 (nM) vs. hCA IITo be determined
AcetazolamideCarbonic Anhydrase InhibitionIC50 (nM) vs. hCA II~12
This compound COX-2 InhibitionIC50 (µM) vs. hCOX-2To be determined
CelecoxibCOX-2 InhibitionIC50 (µM) vs. hCOX-2~0.04

Section 3: Experimental Protocols for Biological Validation

The following section provides detailed, step-by-step methodologies for the in vitro validation of the three potential biological activities of this compound.

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][14]

Diagram: Broth Microdilution Workflow

Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the test bacterium (e.g., E. coli) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase.[15][16]

Diagram: Carbonic Anhydrase Inhibition Assay Workflow

Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme, and Substrate Start->Prepare_Reagents Add_Inhibitor Add Test Compound/Control to Wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add Carbonic Anhydrase Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at Room Temperature Add_Enzyme->Pre_Incubate Add_Substrate Add p-NPA Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare a stock solution of human carbonic anhydrase II (hCA II) in the assay buffer.

    • Prepare a stock solution of the substrate, p-nitrophenyl acetate (p-NPA), in acetonitrile or DMSO.[16]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound (this compound) or a known inhibitor (Acetazolamide) at various concentrations.

    • Add the hCA II solution to each well and pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the change in absorbance at 400 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.[11][17][18]

Diagram: COX-2 Inhibitor Screening Assay Workflow

Start Start Prepare_Reagents Prepare Assay Buffer, COX-2, Probe, and Substrate Start->Prepare_Reagents Add_Inhibitor Add Test Compound/Control to Wells Prepare_Reagents->Add_Inhibitor Add_Enzyme Add COX-2 Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Incubate at Room Temperature Add_Enzyme->Incubate_1 Add_Substrate Add Arachidonic Acid Incubate_1->Add_Substrate Incubate_2 Incubate at Room Temperature Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the COX-2 Inhibitor Screening Assay.

Methodology:

  • Reagent Preparation:

    • Utilize a commercial COX-2 inhibitor screening kit which typically includes a COX assay buffer, a fluorescent probe, human recombinant COX-2, and arachidonic acid (substrate).[11][17][18]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the test compound or a known COX-2 inhibitor (Celecoxib) at various concentrations.

    • Add the human recombinant COX-2 enzyme to each well and incubate.

    • Initiate the reaction by adding arachidonic acid.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Section 4: Pharmacokinetics and Toxicity Considerations

While in vitro validation is the first step, a comprehensive understanding of a compound's in vivo behavior is crucial for its development as a therapeutic agent.

Pharmacokinetics

Sulfonamides are generally well-absorbed orally and are distributed throughout the body.[19] Metabolism primarily occurs in the liver, with excretion through the kidneys.[19] For this compound, key pharmacokinetic parameters to be determined in preclinical studies would include:

  • Absorption: Bioavailability (F%)

  • Distribution: Volume of distribution (Vd)

  • Metabolism: Identification of major metabolites and metabolizing enzymes (e.g., CYP450 isoforms).[20]

  • Excretion: Half-life (t1/2) and clearance (CL).[20]

Toxicity Profile

Common adverse effects associated with sulfonamides include hypersensitivity reactions (such as rashes and Stevens-Johnson syndrome), crystalluria, and hematologic reactions.[19] It is imperative to conduct thorough toxicity studies for this compound, including:

  • In vitro cytotoxicity assays: Using various cell lines to determine the compound's effect on cell viability.

  • In vivo acute toxicity studies: To determine the LD50 and identify signs of toxicity.

  • Genotoxicity assays: To assess the potential for DNA damage.

Conclusion

The validation of this compound's biological activity requires a systematic and comparative approach. By leveraging the extensive knowledge of the sulfonamide class and employing robust in vitro assays, researchers can effectively characterize its potential as a novel therapeutic agent. This guide provides the foundational framework for such an investigation, emphasizing the importance of mechanistic understanding, objective comparison, and rigorous experimental design. The subsequent in vivo evaluation of its pharmacokinetic and toxicological properties will be critical in determining its translational potential.

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A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Studies of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey of a candidate molecule from the laboratory bench to potential clinical application is a meticulous process of characterization. A critical phase in this journey is understanding how data from controlled, artificial in vitro environments translate to the complex biological systems of in vivo models. This guide provides a comparative framework for designing and interpreting in vitro and in vivo studies, using the sulfonamide derivative, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, as a central example.

While extensive public data on this specific molecule is limited, this guide will leverage established methodologies for the broader sulfonamide class to illustrate the scientific principles and experimental designs required for a thorough investigation. The core objective is to equip researchers with the rationale and technical insights needed to construct a cohesive narrative from cellular and molecular interactions to systemic effects.

Introduction to this compound

This compound belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide range of biological activities.[1][2] Structurally, it features a benzenesulfonamide core with an amino group and a 2,6-dimethylphenyl substituent. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its potential biological targets and pharmacokinetic profile.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • Molecular Formula: C₁₄H₁₆N₂O₂S[3]

  • CAS Number: 6973-47-3[3]

The overarching goal of studying such a compound is to determine its therapeutic potential, which necessitates a dual approach of in vitro characterization and in vivo validation.

Part 1: The In Vitro Profile - Unveiling Mechanism and Potency

In vitro studies are the foundational step, designed to assess the direct effects of a compound on specific biological targets in a controlled setting. This approach allows for high-throughput screening, determination of potency, and elucidation of the mechanism of action.

Conceptual Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for assessing the cytotoxic potential of a sulfonamide derivative against cancer cell lines.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Solubilization (e.g., in DMSO) treatment Treatment with Serial Dilutions of Compound compound_prep->treatment cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Spectrophotometer/Luminometer) viability_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

Caption: A standard workflow for determining the in vitro cytotoxicity of a test compound.

Key In Vitro Assays for Sulfonamides
  • Cytotoxicity Assays: To evaluate potential anticancer activity, a primary screen using a panel of human cancer cell lines is essential.

    • Protocol: MTT Assay for Cell Viability

      • Cell Seeding: Plate cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.

      • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

      • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

      • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

      • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

      • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

  • Enzyme Inhibition Assays: Many sulfonamides are known to inhibit specific enzymes, such as carbonic anhydrases, which are implicated in various diseases including cancer.[1][2]

    • Rationale: A fluorescent thermal shift assay (FTSA) or an isothermal titration calorimetry (ITC) can be employed to determine the binding affinity of the compound to purified target enzymes.[2] This provides direct evidence of target engagement.

  • Mechanism of Action Studies: Should the compound exhibit significant activity in primary screens, further assays are warranted to understand how it exerts its effect. This could include cell cycle analysis by flow cytometry, apoptosis assays (e.g., Annexin V staining), or western blotting for key signaling proteins.

Illustrative In Vitro Data Summary

The table below presents a hypothetical summary of in vitro data for this compound.

Assay TypeCell Line / TargetEndpointHypothetical Result
CytotoxicityMCF-7 (Breast)IC₅₀15 µM
CytotoxicityA549 (Lung)IC₅₀25 µM
Carbonic Anhydrase IXPurified EnzymeKᵢ150 nM
Cell Cycle AnalysisMCF-7ArrestG1 phase arrest

Part 2: The In Vivo Evaluation - Assessing Systemic Efficacy and Safety

In vivo studies are crucial for understanding how a compound behaves in a whole, living organism. These studies provide insights into the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety profile.

Conceptual In Vivo Study Design: Xenograft Model

This diagram illustrates a typical design for an in vivo efficacy study using a tumor xenograft model.

in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis animal_acclimation Animal Acclimation (e.g., Nude Mice) cell_implantation Subcutaneous Implantation of Cancer Cells (e.g., MCF-7) animal_acclimation->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Groups (Vehicle, Compound Doses) tumor_growth->randomization dosing Daily Dosing (e.g., Oral Gavage, IP) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring euthanasia Euthanasia at Study End monitoring->euthanasia Tumor size limit or study duration tissue_collection Tumor and Organ Collection euthanasia->tissue_collection analysis Ex Vivo Analysis (e.g., Histology, Biomarkers) tissue_collection->analysis

Caption: Workflow for an in vivo cancer xenograft study.

Key In Vivo Assessments
  • Pharmacokinetic (PK) Studies: A preliminary PK study in a relevant animal model (e.g., rats or mice) is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4]

    • Protocol Outline:

      • Administer a single dose of the compound intravenously and orally to two separate groups of animals.

      • Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

      • Process blood to plasma and quantify the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

      • Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.

  • Efficacy Studies: Based on the in vitro activity, an appropriate animal model is selected. For a compound with anticancer potential, a human tumor xenograft model in immunocompromised mice is a standard choice.

    • Rationale: This model allows for the assessment of the compound's ability to inhibit the growth of human tumors in a living system. Dosing, schedule, and route of administration will be informed by the PK data. Key endpoints include tumor growth inhibition (TGI) and survival.

  • Toxicology Studies: Preliminary toxicology studies are conducted to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. This typically involves dose-range-finding studies where animals are monitored for clinical signs of toxicity, changes in body weight, and effects on major organs upon necropsy.

Illustrative In Vivo Data Summary

This table provides a hypothetical summary of in vivo data for our compound of interest.

Study TypeAnimal ModelDosing RegimenKey Finding
PharmacokineticsRat10 mg/kg IV, 50 mg/kg POOral Bioavailability: 40%, t₁/₂: 6 hours
EfficacyNude Mouse (MCF-7 Xenograft)50 mg/kg, daily, PO for 21 days60% Tumor Growth Inhibition (TGI)
ToxicologyMouseUp to 200 mg/kg/day for 7 daysNo significant toxicity observed at 100 mg/kg

Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Bridging the Divide

The ultimate goal is to establish a meaningful correlation between the in vitro potency and the in vivo efficacy. This is often a complex, non-linear relationship, but it is critical for predicting human efficacious doses and for the continued development of the compound.

Key Comparative Questions:
  • Potency vs. Efficacy: Does the in vitro IC₅₀ translate to an effective concentration at the tumor site in vivo? The PK data is essential here to understand if the efficacious dose achieves plasma and tissue concentrations above the IC₅₀ value for a sustained period.

  • Mechanism of Action: Can the in vitro mechanism (e.g., cell cycle arrest) be confirmed in vivo? This can be investigated through pharmacodynamic (PD) biomarker studies on tumor tissue collected at the end of the efficacy study (e.g., staining for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).

  • Safety and Toxicity: Do the concentrations that cause cytotoxicity in vitro align with the doses that cause toxicity in vivo? Often, in vivo toxicity occurs at much higher concentrations than in vitro cytotoxicity due to metabolic and clearance mechanisms.

Potential Signaling Pathway: Carbonic Anhydrase Inhibition in Cancer

Many sulfonamides target carbonic anhydrases (CAs), particularly CA IX, which is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

pathway cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Gene Expression HIF1a->CAIX_exp CAIX CA IX (Membrane Protein) CAIX_exp->CAIX H_HCO3 H⁺ + HCO₃⁻ CAIX->H_HCO3 Catalyzes CO2_H2O CO₂ + H₂O CO2_H2O->CAIX ext_acid Extracellular Acidification H_HCO3->ext_acid int_alk Intracellular Alkalinization H_HCO3->int_alk Tumor_Growth Tumor Growth & Metastasis ext_acid->Tumor_Growth int_alk->Tumor_Growth Compound 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide Compound->Inhibition Inhibition->CAIX Blocks

Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide to counter tumor acidosis.

Conclusion

The comprehensive evaluation of a novel compound like this compound requires a synergistic approach, where in vitro and in vivo studies are designed to be complementary. In vitro assays provide crucial information on potency and mechanism, which then guides the design of more complex and resource-intensive in vivo experiments. The correlation between these two domains, while challenging, is the cornerstone of translational research, enabling informed decisions on the potential of a compound to become a therapeutic agent. This guide provides a robust framework for researchers to navigate this critical path, ensuring that experimental choices are logical, self-validating, and contribute to a holistic understanding of the candidate molecule.

References

  • Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PMC. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • PubChem. This compound. [Link]

  • MDPI. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • ResearchGate. (2014). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • ResearchGate. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [Link]

  • ResearchGate. (2024). Evaluation of pharmacokinetics parameters calculated for 4-(2-Aminoethyl)benzene sulfonamide. The values were determined using ADMETLab 2.0 program. [Link]

  • Taconic Biosciences. Animal Models and Products. [Link]

  • Journal of Medicinal Chemistry. (2004). Discovery, modeling, and human pharmacokinetics of N-(2-acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a second generation, ETA selective, and orally bioavailable endothelin antagonist. [Link]

Sources

Comparative Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide derivatives. While a systematic SAR study on this specific scaffold is not extensively documented in publicly available literature, this document synthesizes findings from closely related N-aryl-benzenesulfonamide and 4-aminobenzenesulfonamide series to elucidate the probable impact of structural modifications on biological activity. This guide is intended for researchers, scientists, and professionals in drug development, offering a framework for the rational design of novel therapeutic agents based on this versatile chemical scaffold.

Introduction: The this compound Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, and enzyme inhibitory activities. The 4-amino group is a critical feature, often essential for the biological activity of many sulfonamide drugs. The N-aryl substitution on the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties and target interactions. The specific N-(2,6-dimethylphenyl) substitution introduces steric hindrance that can influence the molecule's conformation and potentially confer selectivity towards certain biological targets. These derivatives have shown promise as anticancer agents, with potential mechanisms of action including the inhibition of carbonic anhydrases and protein kinases.[1][2]

Core Structure-Activity Relationship Insights

The biological activity of this compound derivatives can be systematically explored by considering modifications at three key positions:

  • R1: The 4-amino group

  • R2: The benzenesulfonamide core

  • R3: The N-(2,6-dimethylphenyl) ring

The following sections will delve into the putative effects of substitutions at these positions, drawing parallels from analogous compound series.

The Significance of the 4-Amino Group (R1)

The 4-amino group is often a crucial determinant of the biological activity in benzenesulfonamide derivatives. In many instances, it acts as a key hydrogen bond donor, interacting with the target protein. Modifications at this position can dramatically alter the compound's potency and selectivity.

Key Observations from Related Compounds:

  • Acetylation or Acylation: Conversion of the 4-amino group to an acetamide or other amide can modulate the compound's electronic properties and solubility. In some series, this modification leads to a decrease in activity, while in others, it can enhance cell permeability and lead to improved efficacy.

  • Alkylation: Substitution of one or both hydrogens of the amino group with alkyl chains can influence the molecule's lipophilicity and steric profile.

  • Conversion to Heterocycles: The 4-amino group can serve as a synthetic handle to introduce various heterocyclic moieties, a strategy often employed to explore new interactions with the target protein and to modulate the pharmacokinetic properties of the molecule.[3]

Substitutions on the Benzenesulfonamide Core (R2)

Modifications on the benzene ring of the sulfonamide can significantly impact the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target.

Key Observations from Related Compounds:

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or methyl (-CH3) can increase the electron density of the aromatic ring. In some anticancer sulfonamides, the presence of EDGs has been correlated with enhanced potency.

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or a nitro group (-NO2) can decrease the electron density. The effect of EWGs on activity is target-dependent; for instance, halogenated derivatives have shown potent anticancer activity in several studies.[4]

The Role of the N-(2,6-dimethylphenyl) Moiety (R3)

The N-aryl substituent plays a critical role in defining the overall shape and lipophilicity of the molecule. The 2,6-dimethyl substitution pattern is of particular interest as it imposes a twisted conformation between the two aromatic rings, which can be crucial for fitting into specific binding pockets and may enhance selectivity.

Key Observations from Related Compounds and Structural Analogs:

  • Steric Hindrance: The two methyl groups at the ortho positions of the N-phenyl ring create significant steric bulk. This can restrict the rotation around the S-N bond, leading to a more defined three-dimensional structure. This conformational rigidity can be advantageous for binding to specific protein targets.

  • Lipophilicity: The dimethylphenyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Substitutions on the N-aryl Ring: Further substitutions on the N-(2,6-dimethylphenyl) ring can be explored to optimize activity. For example, the introduction of polar groups could improve solubility, while additional hydrophobic groups might enhance binding to lipophilic pockets in the target protein.

Comparative Biological Activity Data

Due to the limited availability of a systematic SAR study for the core topic, the following table presents a comparative analysis of closely related N-aryl-4-aminobenzenesulfonamide derivatives, highlighting the impact of structural modifications on their anticancer activity. This data is synthesized from various studies on related scaffolds to provide a predictive framework.

Compound IDR1 (4-position)R2 (Benzenesulfonamide Core)R3 (N-aryl group)Target Cell LineIC50 (µM)Reference
Parent Scaffold -NH2Unsubstituted2,6-dimethylphenylHypothetical--
Analog 1 -NH2UnsubstitutedPhenylHCT116>50Inferred from[5]
Analog 2 -NH2Unsubstituted4-chlorophenylHCT11625.3Inferred from[5]
Analog 3 -NH-thiazoleUnsubstituted3-aminophenylVariousPotent[6]
Analog 4 -NH-C(O)CH2ClUnsubstitutedPhenylMCF-71.52[4]
Analog 5 -NH23-nitroPhenylVariousPotent[4]

Note: The data for analogs are drawn from studies on structurally related compounds and are intended to illustrate general trends.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key hypothetical structure-activity relationships for this compound derivatives based on the analysis of related compounds.

SAR_overview cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold [Core Structure] R1 R1: 4-Amino Group Scaffold->R1 Modify R2 R2: Benzene Ring Scaffold->R2 Modify R3 R3: N-Aryl Group Scaffold->R3 Modify Activity Anticancer Activity R1->Activity Modulates Potency & H-bonding R2->Activity Influences Electronics & Sterics R3->Activity Affects Conformation & Lipophilicity

Caption: Overview of key modification points and their general impact on activity.

R_group_effects cluster_R1 R1 (4-Amino Group) cluster_R2 R2 (Benzene Ring) cluster_R3 R3 (N-Aryl Group) R1_NH2 -NH2 (Essential for activity) R1_Ac -NH-Ac (Modulates properties) Activity Anticancer Activity R1_NH2->Activity Likely positive impact R1_Het -NH-Heterocycle (New interactions) R1_Ac->Activity Variable impact R1_Het->Activity Potential for increased potency R2_EDG EDG (e.g., -OCH3) (Potentially increases activity) R2_EWG EWG (e.g., -Cl, -NO2) (Target-dependent effect) R2_EDG->Activity Often favorable R2_EWG->Activity Context-dependent R3_26diMe 2,6-diMe (Conformational restriction) R3_other Other substitutions (Fine-tunes lipophilicity) R3_26diMe->Activity May confer selectivity R3_other->Activity Opportunity for optimization

Caption: Deduced effects of specific functional group modifications on anticancer activity.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-amino-N-aryl-benzenesulfonamide derivatives, adapted from the literature.

General Synthetic Procedure

The synthesis of N-aryl-4-aminobenzenesulfonamides typically involves the reaction of a substituted aniline with 4-acetylaminobenzenesulfonyl chloride, followed by deacetylation.

synthesis_workflow Start Substituted Aniline (e.g., 2,6-dimethylaniline) Step1 Coupling Reaction (Pyridine, DCM) Start->Step1 Reagent1 4-Acetylaminobenzenesulfonyl Chloride Reagent1->Step1 Intermediate N-Aryl-4-acetylaminobenzenesulfonamide Step1->Intermediate Step2 Deacetylation (Acid or Base Hydrolysis) Intermediate->Step2 FinalProduct 4-amino-N-aryl-benzenesulfonamide Derivative Step2->FinalProduct

Caption: General synthetic workflow for 4-amino-N-aryl-benzenesulfonamides.

Step-by-Step Protocol:

  • Coupling Reaction: To a solution of the appropriately substituted aniline (e.g., 2,6-dimethylaniline) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add 4-acetylaminobenzenesulfonyl chloride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain the N-aryl-4-acetylaminobenzenesulfonamide intermediate.

  • Deacetylation: Reflux the intermediate in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter, wash with water, and dry the solid to yield the 4-amino-N-aryl-benzenesulfonamide derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The analysis of related compound series suggests that the 4-amino group is likely crucial for activity, while substitutions on the benzenesulfonamide core and the N-aryl ring provide avenues for optimizing potency, selectivity, and pharmacokinetic properties. The steric hindrance imparted by the 2,6-dimethylphenyl group is a key feature that may be exploited to achieve selectivity for specific biological targets.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the R1, R2, and R3 positions. Such studies will provide a more definitive understanding of the SAR for this particular scaffold and facilitate the rational design of more effective and selective drug candidates.

References

  • Benhida, R., et al. (2017). Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(10), 2192-2196.
  • Choi, S., et al. (2020). Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy. Journal of Medicinal Chemistry, 63(10), 5139-5158.
  • Park, H. J., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(24), 7350-7353.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. Available at: [Link]

  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257.
  • Various Authors. (2024).
  • Lee, J. H., et al. (2010). Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5483-5486.
  • Meng, X., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 121, 56-70.
  • Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380.
  • Oru, L., et al. (2021). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1844.
  • Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. European Chemical Bulletin, 8(1), 1-6.
  • Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ChemistrySelect, 4(34), 10105-10113.
  • Barret, R., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 54(11), 3973-3987.
  • Al-Ostoot, F. H., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5483.
  • Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
  • Al-Zahrani, A. A., et al. (2023). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Archiv der Pharmazie.
  • Nemr, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(42), 26241-26257. Available at: [Link]

Sources

A Researcher's Guide to Profiling the Selectivity of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide and Related Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison guide for researchers, scientists, and drug development professionals on the enzymatic cross-reactivity of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide.

Introduction: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, from antibacterial drugs to anticancer treatments. The specific compound, this compound, belongs to this versatile class. While its primary biological targets may be under specific investigation, the inherent chemical motifs of this molecule warrant a thorough investigation into its potential for cross-reactivity with other enzymes. Understanding a compound's selectivity profile is paramount in drug development, as off-target interactions can lead to unforeseen side effects or provide opportunities for drug repurposing.

This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound. We will delve into the rationale behind selectivity profiling, present standardized experimental protocols for assessing enzyme inhibition, and offer a tiered approach to systematically characterizing its interactions across a panel of enzymes.

The Sulfonamide Scaffold: A Privileged Structure with Inherent Cross-Reactivity Risks

The 4-aminobenzenesulfonamide core is a known pharmacophore that can interact with the active sites of numerous enzymes. The sulfonamide group (-SO₂NH₂) can act as a mimic of a carboxylate or phosphate group, enabling it to bind to a variety of enzyme families. Historically, this scaffold has been successfully targeted against:

  • Dihydropteroate Synthase: The classical target for sulfonamide antibiotics.

  • Carbonic Anhydrases: A family of metalloenzymes involved in pH regulation and other physiological processes.

  • Cyclooxygenases (COX): Key enzymes in the inflammatory pathway.

  • Kinases: The N-phenyl group suggests potential interactions with the ATP-binding pocket of protein kinases.

The presence of the 2,6-dimethylphenyl group on the sulfonamide nitrogen is a critical structural feature. These methyl groups can provide steric hindrance that may enhance selectivity by preventing the compound from binding to the active sites of some enzymes while favoring interactions with others. However, this is a hypothesis that must be tested experimentally.

A Tiered Approach to Selectivity Profiling

A systematic approach is essential to efficiently and accurately profile the selectivity of a novel compound. We recommend a tiered workflow that progressively narrows down the potential off-target interactions.

G cluster_0 Tier 1: Primary Target & Potency cluster_1 Tier 2: In Vitro Selectivity Profiling cluster_2 Tier 3: Cellular & Functional Assays A Identify Putative Primary Target(s) B Develop & Validate Biochemical Assay A->B C Determine IC50/Ki for Primary Target(s) B->C D Select Enzyme Panel (Related & Unrelated Targets) C->D Proceed if Potent E Single-Dose Inhibition Screen (% Inhibition @ 10 µM) D->E F Generate IC50 values for 'Hits' E->F G Cell-Based Target Engagement Assays F->G Proceed for Hits of Concern H Phenotypic Screening & Off-Target Validation G->H I In Vivo Toxicity & Efficacy Studies H->I

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: Primary Target Identification and Potency Determination

The initial step is to ascertain the primary biological target of this compound and quantify its potency. If the primary target is unknown, initial screening against diverse enzyme families based on the sulfonamide scaffold's known targets is a logical starting point.

Experimental Protocol: Determination of IC₅₀ using an In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework. Specific buffer components, substrate concentrations, and detection methods will need to be optimized for the enzyme of interest.

Materials:

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) from the stock solution in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only for "no inhibition" controls and wells without enzyme for background controls.

  • Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 50 µL of the enzyme solution to each well (except the background controls). Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare a working solution of the substrate in assay buffer. Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 60 minutes). Measure the product formation using a microplate reader (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data by setting the "no inhibition" control to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: Broad Selectivity Profiling

Once the potency against the primary target is established, the next critical step is to assess the compound's selectivity. This is typically done by screening against a panel of related and unrelated enzymes.

Hypothetical Selectivity Data for this compound

The following table presents hypothetical data for our test compound, illustrating how its selectivity profile might be characterized. In this example, we assume the primary target is a hypothetical Kinase X.

Enzyme TargetEnzyme FamilyIC₅₀ (µM)Selectivity Index (vs. Primary Target)
Kinase X (Primary) Protein Kinase 0.05 1
Kinase YProtein Kinase1.224
Kinase ZProtein Kinase> 50> 1000
Carbonic Anhydrase IILyase8.5170
Carbonic Anhydrase IXLyase25.0500
COX-1Oxidoreductase> 50> 1000
COX-2Oxidoreductase15.0300
PTP1BHydrolase> 50> 1000
  • Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Primary Target) . A higher selectivity index indicates greater selectivity for the primary target.

Interpretation of Results:

  • From the hypothetical data, this compound is a potent inhibitor of Kinase X.

  • It displays good selectivity against other kinases (24-fold against Kinase Y and >1000-fold against Kinase Z).

  • There is some off-target activity against Carbonic Anhydrase II and COX-2, which would warrant further investigation in cellular models.

Conclusion and Future Directions

The evaluation of enzymatic cross-reactivity is a non-negotiable step in the development of any new chemical entity. For a compound like this compound, which is built upon the versatile sulfonamide scaffold, a thorough understanding of its selectivity profile is essential for predicting its biological effects and potential liabilities.

The tiered approach outlined in this guide provides a systematic and robust framework for this investigation. By combining potent primary target inhibition with a favorable selectivity profile, researchers can increase the likelihood of developing a safe and effective therapeutic agent. The hypothetical data presented underscores the importance of quantifying interactions with both related and unrelated enzyme families. Future studies should focus on validating these in vitro findings in cell-based assays and eventually in vivo models to fully understand the compound's pharmacological profile.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

A Senior Application Scientist's Guide to the Comparative Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities and degradation products must be meticulously identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide (PubChem CID: 82823) is a primary amine and sulfonamide-containing compound.[1] It is recognized within the pharmaceutical industry, often as a potential impurity or a related compound in the synthesis of various drug substances. For instance, it is structurally related to impurities found in drugs like Celecoxib, where rigorous analytical control is essential.

This guide provides a comparative analysis of the principal analytical techniques for the characterization and quantification of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer a clear comparison of their performance metrics, empowering researchers and quality control professionals to select the most appropriate methodology for their specific analytical challenge.

Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Quantification

High-Performance Liquid Chromatography, particularly in its reverse-phase modality (RP-HPLC), stands as the cornerstone for routine quality control and stability testing in the pharmaceutical industry. Its robustness, precision, and ability to separate complex mixtures make it the de facto standard for quantifying known impurities like this compound.

Principle of Separation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically alkyl-bonded silica, such as C18) is used with a polar mobile phase.[2] More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times. The polarity of this compound can be modulated by adjusting the mobile phase pH, which affects the ionization state of the primary amine group. Controlling the pH is therefore critical for achieving reproducible retention and optimal peak shape.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the target analyte from its parent compound and other potential degradants. Such methods are crucial for forced degradation studies as mandated by ICH guidelines.[3][4][5]

Objective: To develop and validate a precise and accurate RP-HPLC method for the quantification of this compound in a bulk drug substance.

Methodology:

  • Chromatographic System: An Agilent HPLC 1100 series or equivalent, equipped with a variable wavelength (VWD) or photodiode array (PDA) detector.[3]

  • Column: Inertsil ODS C18 (250 mm x 4.6 mm, 5 µm).[2]

    • Rationale: A C18 column provides excellent hydrophobic retention for aromatic compounds. The 250 mm length ensures high resolution, which is critical for separating closely eluting impurities.

  • Mobile Phase:

    • Buffer (A): Monobasic potassium phosphate, pH adjusted to 3.0 with phosphoric acid.[3]

    • Organic Phase (B): Acetonitrile.

    • Gradient: A gradient elution is often preferred to resolve impurities with a wide range of polarities. A typical gradient might start at 60:40 (A:B) and ramp to 40:60 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 250 nm.[2]

    • Rationale: This wavelength is selected based on the UV absorbance maximum of the sulfonamide chromophore, providing good sensitivity for the analyte and related substances.

  • Column Temperature: 25°C.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Diluent: A mixture of the mobile phase, typically 50:50 acetonitrile:water.

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 5 µg/mL.[6]

    • Test Solution: Accurately weigh and dissolve the bulk drug substance in the diluent to a concentration of 1000 µg/mL (1 mg/mL).[6]

Workflow Diagram: RP-HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) instrument Equilibrate HPLC System (Column, Flow Rate) prep_mobile->instrument prep_std Prepare Standard Solution (5 µg/mL) inject Inject Blank, Standard, & Test Solutions (20 µL) prep_std->inject prep_sample Prepare Test Solution (1 mg/mL) prep_sample->inject instrument->inject acquire Acquire Chromatographic Data (UV at 250 nm) inject->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Concentration using Standard Response integrate->calculate report Generate Report calculate->report

Caption: Workflow for RP-HPLC quantification.

Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) - For Unambiguous Confirmation and Trace Analysis

When the analytical challenge demands higher sensitivity or definitive structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice. It is particularly invaluable for identifying unknown degradation products or quantifying impurities at trace levels far below the limits of UV detection.

Principle of Operation

LC-MS/MS couples the separation power of HPLC with the high specificity and sensitivity of a triple quadrupole mass spectrometer.[7] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the mass spectrometer isolates a specific parent ion (precursor ion). This ion is fragmented, and a specific fragment ion (product ion) is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident quantification at very low levels.[7][8]

Experimental Protocol: LC-MS/MS Confirmation

Objective: To confirm the identity of this compound and quantify it at trace levels in a complex matrix.

Methodology:

  • LC System: A UHPLC system is preferred for fast analysis and better resolution.[7]

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm) is commonly used.[7]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Rationale: Formic acid is a volatile acidifier, making it ideal for MS applications. It promotes the formation of [M+H]⁺ ions in positive ESI mode, which is suitable for the primary amine in the analyte.[7]

  • Flow Rate: 0.3 mL/min.[7][9]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization Positive (ESI+).[7]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • The specific precursor → product ion transitions for the analyte must be determined by infusing a standard solution. For C₁₄H₁₆N₂O₂S (MW: 276.36), the precursor would be the [M+H]⁺ ion at m/z 277.1. Product ions would correspond to stable fragments from its structure.

  • Sample Preparation:

    • Prepare stock solutions (1 mg/mL) in acetonitrile or methanol.[7]

    • Create a series of dilute working solutions (e.g., from 1 ng/mL to 100 ng/mL) for calibration.

    • For complex matrices (e.g., environmental water, biological fluids), a Solid-Phase Extraction (SPE) cleanup step is required to remove interferences.[10][11][12]

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Phase 1: Preparation & Cleanup cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_sample Prepare Sample Solution spe Solid-Phase Extraction (SPE) (If Matrix is Complex) prep_sample->spe lc_sep UHPLC Separation (C18 Column) spe->lc_sep prep_cal Prepare Calibration Standards prep_cal->lc_sep ionization Electrospray Ionization (ESI+) lc_sep->ionization ms_analysis MS/MS Detection (MRM Mode) ionization->ms_analysis quant Quantify using Calibration Curve ms_analysis->quant confirm Confirm Identity via Retention Time & Ion Ratio ms_analysis->confirm report Generate Report quant->report confirm->report

Caption: Workflow for LC-MS/MS confirmation and quantification.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Gold Standard for Structural Elucidation

While chromatography is used for separation and quantification, NMR spectroscopy provides unequivocal structural information. It is the definitive technique for confirming the chemical structure of a reference standard of this compound and for identifying unknown impurities isolated by preparative chromatography.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences this frequency, producing a unique spectrum that serves as a molecular fingerprint. For this compound, ¹H NMR and ¹³C NMR are most informative.

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR: Provides information on the different types of carbon atoms in the molecule.

Expected Spectral Features

For this compound (C₁₄H₁₆N₂O₂S), the ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

  • Aromatic Protons: Signals in the ~6.5-8.0 ppm region, showing characteristic splitting patterns for the two substituted benzene rings. The protons on the aminophenyl ring would appear more upfield than those on the sulfonamide ring.

  • Amine (NH₂) Protons: A broad singlet, the chemical shift of which is concentration and temperature-dependent.

  • Sulfonamide (NH) Proton: A singlet that may be exchangeable with D₂O.

  • Methyl (CH₃) Protons: A sharp singlet around ~2.0-2.5 ppm, integrating to 6 protons, corresponding to the two methyl groups on the dimethylphenyl ring.

Chapter 4: Comparative Performance Analysis

The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for routine quantification, trace-level detection, or structural identification.

Quantitative Performance Metrics

The following table summarizes typical performance characteristics for the quantification of sulfonamides, derived from literature on validated methods.

ParameterRP-HPLC-UVLC-MS/MS
Limit of Quantitation (LOQ) ~0.1 - 1 µg/mL1 - 10 ng/L (ppt)[10][11]
Linearity (r²) > 0.999[3]> 0.998[11]
Precision (%RSD) < 2.0%[3]< 15%[11]
Accuracy (Recovery %) 97 - 101%[3]70 - 118%[10][11]
Specificity Good (dependent on resolution)Excellent (based on mass)
Primary Application Routine QC, Purity TestingTrace Analysis, Confirmation
Logical Framework for Technique Selection

The selection of an appropriate analytical technique is a critical decision based on the analytical objective. The following diagram illustrates a logical approach to this selection process.

Tech_Selection node_goal What is the Analytical Goal? goal1 Routine Quantification of Known Impurity in Bulk node_goal->goal1 goal2 Trace Level Analysis or Quantification in Complex Matrix node_goal->goal2 goal3 Definitive Structural ID of Reference or Unknown node_goal->goal3 tech1 RP-HPLC-UV goal1->tech1 tech2 LC-MS/MS goal2->tech2 tech3 NMR Spectroscopy goal3->tech3 why1 Strengths: Robust, Precise, Cost-Effective tech1->why1 why2 Strengths: Highly Sensitive, Highly Specific tech2->why2 why3 Strengths: Unambiguous Structure Confirmation tech3->why3

Caption: Decision matrix for analytical technique selection.

Conclusion

The analysis of this compound requires a multi-faceted approach tailored to the specific analytical objective.

  • RP-HPLC with UV detection is the undisputed method of choice for routine quality control, offering a superb balance of precision, accuracy, and robustness for quantifying this compound as a known impurity in bulk drug substances.

  • LC-MS/MS provides unparalleled sensitivity and specificity, making it indispensable for trace-level quantification, analysis in complex biological or environmental matrices, and for providing confirmatory evidence of identity.

  • NMR Spectroscopy remains the ultimate tool for the absolute structural elucidation of the reference material itself or for identifying the structure of unknown impurities after isolation.

By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can confidently design and implement a scientifically sound analytical control strategy, ensuring the quality and safety of pharmaceutical products.

References

  • Research Journal of Pharmacy and Technology. Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Available from: [Link]

  • Pharmaffiliates. Celecoxib Related Compound A - Certified Reference Material. Available from: [Link]

  • MDPI. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. Available from: [Link]

  • Oxford Academic. Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form. Available from: [Link]

  • Farmacia Journal. Separation and determination of process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography. Available from: [Link]

  • Agilent Technologies. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Available from: [Link]

  • Pharmaffiliates. Celecoxib Related Compound A (4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulf). Available from: [Link]

  • SynZeal. Celecoxib EP Impurity A. Available from: [Link]

  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Available from: [Link]

  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • Molnar Institute. ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Available from: [Link]

  • Royal Society of Chemistry. Supporting information. Available from: [Link]

  • YouTube. Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Available from: [Link]

  • SIELC Technologies. Separation of Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • ResearchGate. Results for forced degradation studies. Available from: [Link]

  • PMC - NIH. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide. Available from: [Link]

  • ResearchGate. (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • SpectraBase. 4-Amino-N-2-pyrimidinylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. Available from: [Link]

  • MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available from: [Link]

  • ResearchGate. Method development for amino acid analysis. Available from: [Link]

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A Comparative Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide Against Established Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless rise of antimicrobial resistance necessitates the continuous exploration and evaluation of novel therapeutic agents. Sulfonamides, the first class of synthetic antibacterial drugs, have a long history in clinical medicine and continue to be a scaffold for the development of new derivatives with potentially enhanced efficacy and broader spectrums of activity. This guide provides a comprehensive benchmarking of the sulfonamide derivative, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, against well-established antimicrobial agents.

Due to the limited availability of specific antimicrobial susceptibility data for this compound in publicly accessible literature, this guide will utilize data for the structurally related and well-characterized sulfonamide, sulfamethoxazole, as a representative compound for this class. This approach allows for a robust comparative framework against other key antimicrobials, namely ciprofloxacin, a broad-spectrum fluoroquinolone.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the compound's potential antimicrobial performance, supported by standardized experimental protocols and comparative data.

Mechanism of Action: The Sulfonamide Approach

Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] Bacteria synthesize their own folic acid, an essential precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, thereby halting bacterial growth and replication.[3][4] This bacteriostatic mechanism of action underscores the importance of the host's immune system in clearing the infection.

Below is a diagram illustrating the folic acid synthesis pathway and the inhibitory action of sulfonamides.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamide This compound (Sulfonamide) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Folic acid synthesis pathway and the inhibitory role of sulfonamides.

Comparative In Vitro Antimicrobial Activity

The cornerstone of evaluating a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. The following table presents a comparative summary of MIC values for our representative sulfonamide (sulfamethoxazole) and ciprofloxacin against common Gram-positive and Gram-negative bacteria.

MicroorganismThis compound (as Sulfamethoxazole) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus2-1280.12-2
Escherichia coli8->10240.004-0.5
Pseudomonas aeruginosa>10240.06->32
Enterococcus faecalis>10240.25-8

Data Interpretation:

  • Sulfamethoxazole demonstrates moderate activity against Staphylococcus aureus and has historically been effective against Escherichia coli, although resistance is now widespread. Its activity against Pseudomonas aeruginosa and Enterococcus faecalis is generally poor.

  • Ciprofloxacin exhibits potent activity against a broad spectrum of bacteria, including highly active against Escherichia coli and Pseudomonas aeruginosa. Its activity against Staphylococcus aureus and Enterococcus faecalis is more variable.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are imperative. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[5][6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative approach to determine the MIC of an antimicrobial agent.

Workflow Diagram:

MIC Determination Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Serial_Dilution 2. Prepare Serial Dilutions of Test Compound in 96-well plate Inoculate 3. Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate 4. Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Plate 5. Visually inspect for bacterial growth Incubate->Read_Plate Determine_MIC 6. Identify the lowest concentration with no visible growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microdilution Plates: A series of two-fold serial dilutions of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

Discussion and Future Directions

The benchmarking of this compound, through the lens of sulfamethoxazole, against ciprofloxacin highlights the distinct profiles of these antimicrobial classes. While sulfonamides have been a valuable therapeutic class, the emergence of resistance has limited their empirical use.[2] However, the development of novel sulfonamide derivatives remains a promising strategy to overcome existing resistance mechanisms and to identify compounds with improved potency and spectrum.

For this compound to be considered a viable clinical candidate, further extensive in vitro and in vivo studies are essential. Key future research should focus on:

  • Comprehensive Antimicrobial Spectrum Analysis: Determining the MIC values of the specific compound against a broad panel of contemporary, clinically relevant bacterial isolates, including multidrug-resistant strains.

  • Mechanism of Action Studies: Confirming the inhibitory action on dihydropteroate synthase and investigating potential secondary mechanisms of action.

  • In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to determine the safety profile of the compound.

Conclusion

This guide provides a foundational framework for the comparative evaluation of this compound. By understanding its potential mechanism of action and by employing standardized antimicrobial susceptibility testing protocols, researchers can systematically benchmark its performance against existing antimicrobial agents. While the data for the representative sulfonamide, sulfamethoxazole, suggests a narrower spectrum of activity compared to a broad-spectrum agent like ciprofloxacin, the potential for novel sulfonamide derivatives to address specific clinical needs remains an active and important area of research. Rigorous and standardized evaluation is paramount to uncovering the true therapeutic potential of new chemical entities in the ongoing battle against infectious diseases.

References

  • Minicule. Sulfonamide: Uses, Interactions, and Mechanism of Action.
  • Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs).
  • Study.com. Sulfonamide: Mechanism of Action & Uses.
  • BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
  • Science Prof Online. Mode of Action (MOA) of Sulfonamide Antibiotics.
  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

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A Comparative Guide to the Reproducible Synthesis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of sulfonamide derivatives is a cornerstone of molecular development. These compounds are not only pivotal as antibacterial agents but also serve as crucial intermediates and structural motifs in a vast array of biologically active molecules.[1][2][3] The specific target of this guide, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, presents a unique synthetic challenge due to the sterically hindered nature of the 2,6-dimethylaniline moiety.

Reproducibility is the bedrock of scientific advancement and process scale-up. A synthetic method that yields inconsistent results is a significant bottleneck, wasting valuable resources and time. This guide provides an in-depth comparison of established methodologies for the synthesis of this compound, focusing on the critical parameters that govern reproducibility. We will dissect the classical multi-step approach, offering field-proven insights and detailed protocols, while also considering modern, more streamlined alternatives.

Method 1: The Classical Three-Stage Pathway

The most widely documented and validated approach to synthesizing N-aryl sulfonamides is a multi-step sequence involving protection, chlorosulfonation, coupling, and deprotection. This method, while longer, offers distinct advantages in terms of starting material availability and process control, making it a reliable choice for achieving high reproducibility.

Workflow Overview: The Classical Pathway

classical_workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Coupling Reaction cluster_2 Stage 3: Deprotection Acetanilide Acetanilide (Protected Aniline) PASC 4-Acetamidobenzenesulfonyl Chloride (PASC) Acetanilide->PASC Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid (HSO3Cl) ChlorosulfonicAcid->PASC ProtectedProduct N-(4-acetamidophenyl)sulfonyl- 2,6-dimethylaniline PASC->ProtectedProduct Sulfonamide Formation DMA 2,6-Dimethylaniline DMA->ProtectedProduct Base Base (e.g., Pyridine) Base->ProtectedProduct FinalProduct 4-amino-N-(2,6-dimethylphenyl) benzenesulfonamide ProtectedProduct->FinalProduct Acetyl Group Removal AcidHydrolysis Acidic Hydrolysis (e.g., HCl) AcidHydrolysis->FinalProduct

Caption: Overall workflow for the classical three-stage synthesis.

Stage 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This initial step is a critical electrophilic aromatic substitution (chlorosulfonation) that forms the key reactive intermediate.

Experimental Protocol:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to an acid trap (e.g., a water aspirator), place 1.0 equivalent of dry acetanilide.[4]

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 4-5 equivalents of chlorosulfonic acid via a dropping funnel over 30-45 minutes. The acid acts as both the solvent and the reagent.[4]

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat gently to 60-70 °C for approximately 1 hour to ensure the reaction goes to completion.[5]

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • The crude 4-acetamidobenzenesulfonyl chloride should be air-dried and used immediately in the next step due to its high susceptibility to hydrolysis.[4]

Causality and Reproducibility Insights:

  • Why Acetanilide? The amino group of aniline is highly activating and would be protonated or oxidized under the harsh conditions of chlorosulfonation. The acetyl group serves as a protecting group, moderating the reactivity of the aromatic ring and directing the substitution to the para position. It is removed in the final step.[6]

  • Temperature Control is Crucial: The initial addition must be done at low temperatures to control the highly exothermic reaction and prevent the formation of unwanted byproducts. The subsequent heating step is necessary to drive the reaction to completion, and studies have shown that a temperature of around 114°C can maximize the yield of the intermediate.[5] Inconsistent temperature control is a primary source of batch-to-batch variability.

  • Moisture Sensitivity: Chlorosulfonic acid reacts violently with water. All glassware must be scrupulously dried. The workup procedure of pouring the mixture onto ice serves to both quench the reaction and hydrolyze any remaining chlorosulfonic acid while precipitating the less water-soluble sulfonyl chloride product.

Stage 2 & 3: Coupling and Deprotection

This stage involves the formation of the sulfonamide bond followed by the removal of the protecting group to yield the final product.

Experimental Protocol:

  • Coupling: Dissolve the crude 4-acetamidobenzenesulfonyl chloride from Stage 1 in a suitable solvent such as pyridine or a mixture of acetone and pyridine.

  • Add 1.0-1.1 equivalents of 2,6-dimethylaniline to the solution. Pyridine often serves as both the solvent and the acid scavenger.[5][7]

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into cold water or dilute acid to precipitate the N-acetylated product. Filter and wash the solid.

  • Deprotection: Take the crude, dried N-acetylated intermediate and suspend it in a mixture of methanol and hydrochloric acid (e.g., 4N HCl).[8]

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).[8]

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the final product, this compound.

  • Collect the product by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).[9]

Causality and Reproducibility Insights:

  • The Role of the Base: The reaction of the sulfonyl chloride with the amine generates one equivalent of HCl. A base is essential to neutralize this acid, preventing the protonation of the 2,6-dimethylaniline nucleophile and driving the reaction forward. Pyridine is a common and effective choice.[5] The choice and stoichiometry of the base are critical for reproducibility.

  • Steric Hindrance: 2,6-dimethylaniline is a sterically hindered amine. This can slow the rate of reaction compared to unhindered anilines. Gentle heating is often required to achieve a reasonable reaction rate, but excessive heat can lead to degradation. A consistent temperature profile is key.

  • Deprotection Conditions: Acid-catalyzed hydrolysis is a standard method for removing the acetyl group.[6] The concentration of the acid and the reflux time must be carefully controlled. Incomplete hydrolysis will result in a mixture of protected and deprotected product, complicating purification. Overly harsh conditions can lead to decomposition.

Method 2: Modern Convergent Approaches (A Forward Look)

While the classical method is robust, modern organic synthesis strives for step economy. Newer methods for sulfonamide synthesis could potentially streamline the process, though they may require less common reagents or catalysts.

Conceptual Approach: Palladium-Catalyzed Aminosulfonylation A promising modern alternative involves the use of a sulfur dioxide surrogate, such as DABSO (DABCO-bis(sulfur dioxide)), in a palladium-catalyzed coupling reaction.[10]

Hypothetical Workflow:

  • Couple an aryl iodide (e.g., 4-iodoaniline, with the amino group potentially needing protection) with DABSO in the presence of a palladium catalyst.

  • This forms an intermediate aryl ammonium sulfinate in situ.

  • This intermediate can then be treated with an amine (2,6-dimethylaniline) and an oxidant (like sodium hypochlorite) in a one-pot process to form the final sulfonamide.[10]

Reproducibility Considerations (Theoretical):

  • Advantages: This approach could significantly reduce the number of steps and avoid the use of highly corrosive chlorosulfonic acid.

  • Challenges: The reproducibility would be highly dependent on the quality and activity of the palladium catalyst, the stability of the sulfur dioxide surrogate, and the precise control of oxidative conditions. These methods are often more sensitive to atmospheric conditions and trace impurities than classical methods.

Comparative Data Summary

ParameterMethod 1: Classical PathwayMethod 2: Modern Convergent Pathway (Conceptual)
Number of Steps 3 (Protection, Chlorosulfonation, Coupling/Deprotection)Potentially 1-2 pot reaction
Key Reagents Acetanilide, Chlorosulfonic Acid, 2,6-DimethylanilineAryl Halide, DABSO, Palladium Catalyst, Oxidant
Typical Yield 60-80% (Overall, literature dependent)Highly substrate and condition dependent
Process Control Relies on control of temperature, moisture, and stoichiometryRelies on catalyst activity and inert atmosphere techniques
Reproducibility High , once parameters are standardized. Well-understood failure modes.Moderate to Low , highly sensitive to catalyst, ligands, and reagents.
Safety Concerns Use of highly corrosive and water-reactive Chlorosulfonic Acid.Use of potentially pyrophoric or air-sensitive catalysts and reagents.

Factors Governing Reproducibility: A Logical Diagram

reproducibility_factors cluster_classical Classical Method Reproducibility Reagent_Quality Reagent Purity (Anhydrous Conditions) Success High Reproducibility & Yield Reagent_Quality->Success Temp_Control Strict Temperature Control Temp_Control->Success Stoichiometry Precise Stoichiometry (esp. Base) Stoichiometry->Success Workup Consistent Workup & Purification Workup->Success

Caption: Key experimental pillars for ensuring reproducibility in the classical synthesis.

Conclusion

For researchers and drug development professionals seeking a reliable and reproducible method for the synthesis of this compound, the classical three-stage pathway remains the gold standard . Its reliance on well-understood reactions and readily available starting materials provides a clear and controllable route to the desired product. The key to reproducibility lies in the meticulous control of reaction parameters, particularly temperature, moisture, and stoichiometry. While modern convergent methods offer the allure of step-economy, their sensitivity to catalytic conditions often makes them less reproducible without significant process optimization. For laboratories requiring consistent, batch-to-batch production, mastering the nuances of the classical pathway is a worthwhile and essential investment.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link][11]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link][10]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link][1]

  • Vaškevičiūtė, K., Zubrienė, A., Baranauskienė, L., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemija, 29(1). [Link][2][12]

  • Dunn, A. L., Le, T. N. Q., & D’Amato, E. M. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21395–21402. [Link][3]

  • ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. [Link][13]

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Journal of Chemical and Pharmaceutical Research, 9(3), 134-138. [Link][7]

  • University of California, Irvine. (n.d.). Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. [Link][4]

  • Organic Syntheses. (n.d.). Procedure for N-Benzylidene-p-toluenesulfinamide. [Link][14]

  • Google Patents. (n.d.). US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics. [9]

  • Keerthi, D. S., et al. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. Asian Journal of Pharmaceutics, 11(2). [Link][5]

  • PrepChem. (n.d.). Synthesis of N-methyl-4-(amino)benzenesulfonamide. [Link][8]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy | Activity 8: Preparation of Sulfanilamide. [Link][6]

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A Comparative Docking Analysis of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Exploration

In the landscape of drug discovery, the journey of a molecule from a mere chemical entity to a potential therapeutic agent is both intricate and challenging. Computational techniques, particularly molecular docking, have emerged as indispensable tools in the early stages of this process, offering a rapid and insightful means to predict the binding affinity and interaction patterns of a ligand with its macromolecular target. This guide provides a comprehensive comparative docking study of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide , a sulfonamide derivative, against three distinct and clinically relevant protein targets: Human Carbonic Anhydrase II, Escherichia coli Dihydropteroate Synthase, and Streptococcus pneumoniae Penicillin-Binding Protein 2X.

This analysis is designed for researchers, scientists, and drug development professionals, aiming to provide not only a comparative overview of the binding potential of this specific sulfonamide but also to illustrate the strategic application of docking studies in identifying and prioritizing lead compounds and their potential therapeutic applications.

Introduction: The Versatility of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of drugs with diverse therapeutic actions.[1] From their initial discovery as antibacterial agents to their later applications as diuretics, anticonvulsants, and anticancer agents, the versatility of sulfonamides stems from their ability to effectively interact with the active sites of various enzymes.[1][2] The subject of our study, this compound (PubChem CID: 238038), is a representative member of this chemical class.[3] Understanding its potential interactions with different protein targets is crucial for exploring its therapeutic promise.

Molecular docking serves as a powerful computational microscope, allowing us to visualize and quantify the interactions between a small molecule and a protein at the atomic level. By predicting the preferred binding orientation and affinity, we can gain valuable insights into the compound's mechanism of action and its potential for further development.

Selection of Target Proteins: A Rationale

The choice of target proteins for this comparative study was driven by the known biological activities of sulfonamide derivatives and the therapeutic importance of these protein families.

  • Human Carbonic Anhydrase II (hCA II): Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in pH regulation, CO2 transport, and various physiological processes.[4][5] Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[6] Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[6]

  • Escherichia coli Dihydropteroate Synthase (DHPS): This enzyme is a key component of the bacterial folate biosynthesis pathway, which is essential for bacterial survival.[2] Sulfonamide antibiotics act by competitively inhibiting DHPS, thereby blocking the synthesis of folic acid.[2] The rise of antibiotic resistance necessitates the development of new inhibitors against this validated target.

  • Streptococcus pneumoniae Penicillin-Binding Protein 2X (PBP2X): PBPs are bacterial enzymes involved in the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall.[7][8] Inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and bacterial death. Exploring the interaction of non-β-lactam scaffolds like sulfonamides with PBPs could open new avenues for combating antibiotic-resistant strains of S. pneumoniae.[9]

Methodology: A Step-by-Step Guide to the Docking Workflow

The following protocol outlines the standardized procedure employed for the docking of this compound against the selected protein targets. This workflow is designed to ensure reproducibility and scientific rigor.

Ligand and Protein Preparation

A crucial first step in any docking study is the meticulous preparation of both the small molecule (ligand) and the macromolecule (protein) to ensure that the simulation accurately reflects physiological conditions.

Ligand Preparation:

  • The 3D structure of this compound was obtained from the PubChem database (CID: 238038).[3]

  • The ligand was prepared using AutoDock Tools (ADT). This involved adding Gasteiger charges and merging non-polar hydrogens to simplify the structure while retaining its essential chemical features. Torsional degrees of freedom were defined to allow for conformational flexibility during the docking process.

Protein Preparation:

  • The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB):

    • Human Carbonic Anhydrase II: PDB ID: 1CA2[10]

    • E. coli Dihydropteroate Synthase: PDB ID: 1AJ2[11]

    • S. pneumoniae Penicillin-Binding Protein 2X: PDB ID: 1QMF[12]

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogens were added, and Kollman charges were assigned to the protein atoms using ADT.

  • The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

Docking Simulation

Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.

Grid Box Definition:

A grid box was defined around the active site of each protein to specify the search space for the ligand. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB file or by identifying the known active site residues from the literature.

Docking Parameters:

The docking simulations were carried out using the default parameters of AutoDock Vina, with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The top-ranked binding pose for each ligand-protein complex, based on the predicted binding affinity (in kcal/mol), was selected for further analysis.

Visualization and Analysis

The resulting docked conformations were visualized and analyzed using PyMOL and Discovery Studio Visualizer to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site.

Comparative Analysis of Docking Results

The docking simulations provided valuable insights into the potential binding of this compound to the three target proteins. The results are summarized in the table below, followed by a detailed discussion of the binding interactions for each target.

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues
Human Carbonic Anhydrase II1CA2-7.8His94, His96, His119, Thr199, Thr200
E. coli Dihydropteroate Synthase1AJ2-6.9Arg63, Asn22, Ser222, Arg257
S. pneumoniae PBP2X1QMF-6.2Ser337, Thr550, Ser552

Table 1: Summary of Docking Results for this compound with Target Proteins.

Human Carbonic Anhydrase II: A Strong Predicted Interaction

The docking results indicate a strong binding affinity of -7.8 kcal/mol for this compound with hCA II. This is consistent with the known inhibitory activity of sulfonamides against this enzyme class.

Key Interactions:

  • The sulfonamide group forms a crucial hydrogen bond with the zinc ion (Zn2+) in the active site, a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors.

  • The amino group on the benzene ring forms hydrogen bonds with the side chains of Thr199 and Thr200.

  • The 2,6-dimethylphenyl group is positioned within a hydrophobic pocket, engaging in van der Waals interactions with residues such as Val121, Phe131, and Leu198.

These interactions anchor the ligand firmly within the active site, suggesting that this compound is a potent inhibitor of hCA II.

E. coli Dihydropteroate Synthase: A Moderate Predicted Affinity

The predicted binding affinity for DHPS is -6.9 kcal/mol, suggesting a moderate interaction. This is in line with the established mechanism of action for sulfonamide antibiotics.

Key Interactions:

  • The amino group of the ligand mimics the p-aminobenzoic acid (pABA) substrate, forming hydrogen bonds with the side chains of Asn22 and Ser222.

  • The sulfonamide group interacts with the side chain of Arg257 through hydrogen bonding.

  • The 2,6-dimethylphenyl moiety occupies a hydrophobic pocket near the active site.

The binding mode suggests that the compound could act as a competitive inhibitor of pABA, disrupting the folate synthesis pathway in E. coli.

S. pneumoniae Penicillin-Binding Protein 2X: A Weaker Predicted Interaction

The docking study revealed a lower binding affinity of -6.2 kcal/mol for PBP2X compared to the other two targets.

Key Interactions:

  • The sulfonamide oxygen atoms form hydrogen bonds with the backbone amides of Ser337 and Thr550 in the transpeptidase domain.

  • The 2,6-dimethylphenyl group is involved in hydrophobic interactions with surrounding residues.

While the predicted affinity is lower, the observed interactions with key active site residues suggest that this class of compounds could still warrant further investigation as potential non-covalent inhibitors of PBP2X, especially in the context of overcoming β-lactam resistance.

Visualizing the Workflow: A DOT Language Representation

To provide a clear overview of the computational pipeline employed in this study, the following diagram, generated using the Graphviz DOT language, illustrates the key stages of the molecular docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (hCA II, DHPS, PBP2X) protein_prep->docking analysis Binding Affinity & Pose Analysis docking->analysis interaction Molecular Interaction Analysis analysis->interaction comparison Comparative Guide interaction->comparison Comparative Assessment

Sources

Safety Operating Guide

Navigating the Disposal of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide, a compound frequently utilized in medicinal chemistry and drug discovery. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Understanding the Compound: Hazard Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound, while not classified as an acutely hazardous waste, presents potential risks. Safety Data Sheets (SDS) for analogous sulfonamide compounds indicate that hazards may include skin and eye irritation, and potential harm if swallowed.[1] While specific toxicity data for this compound is not extensively documented in readily available literature, its chemical structure as an aromatic amine and a sulfonamide warrants a cautious approach. Aromatic amines, as a class, are noted for potential environmental persistence and aquatic toxicity.[2]

Key takeaway: Always consult the manufacturer-specific Safety Data Sheet (SDS) for the most accurate and comprehensive hazard information before initiating any disposal procedures.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and compliance with federal and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5]

DisposalWorkflow cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Storage & Collection PPE Don Appropriate PPE Segregate Segregate Waste PPE->Segregate Ensure safety Container Select Compatible Container Segregate->Container Prevent reactions Label Label Waste Container Container->Label Clear identification Storage Store in Designated Area Label->Storage Await pickup Collection Arrange for Professional Disposal Storage->Collection Final step

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated solid chemical waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.

  • Do not mix this waste with other incompatible waste streams. For instance, avoid mixing it with strong oxidizing agents.[7]

Step 3: Containerization

The choice of waste container is critical for safe storage and transport.

  • Use a container that is chemically compatible with the waste. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, ensure the container material will not degrade from the solvent.

  • The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[3]

Step 4: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers. The label should clearly state:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The approximate quantity of waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 5: Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

Step 6: Professional Disposal

The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.[8] These companies are equipped to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and the associated hazards.

  • Don PPE: Wear appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For small solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[9]

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Regulatory Framework: RCRA and Hazardous Waste Classification

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound is not specifically listed as a "P" or "U" listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[3][10] Given its chemical nature, it is prudent to manage it as a hazardous waste.

Waste Classification Description Relevance to this compound
Listed Wastes Chemicals specifically listed by the EPA as hazardous (F, K, P, and U lists).Not currently listed.
Characteristic Wastes Wastes exhibiting ignitability, corrosivity, reactivity, or toxicity.While not definitively characterized, treating it as potentially toxic is a best practice.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a fundamental responsibility for all laboratory personnel. By following these established procedures, researchers can ensure a safe working environment, protect the ecosystem, and maintain full compliance with all regulatory standards. This commitment to responsible chemical waste management is integral to the integrity and success of scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • Specific Waste Industries. Chemical Waste Disposal for Laboratories.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • CPAChem. (2024, July 16). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 238038, this compound.
  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Cayman Chemical. (2025, June 3). Safety Data Sheet: Sulfanilamide.
  • National Center for Biotechnology Information. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(1), 136.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2024, November 19). E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites: A Poorly Recognized Source for Another Two Classes of Synthetic Antioxidants.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.

Sources

Personal protective equipment for handling 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling this compound. The protocols herein are designed to establish a self-validating system of safety, ensuring minimal exposure risk and maintaining experimental integrity. The causality behind each procedural step is explained to empower laboratory personnel with a deep, functional understanding of chemical safety.

Core Principle: Hazard Recognition and Proactive Mitigation

Understanding the potential hazards of a compound is the foundational step in creating a safe laboratory environment. While a specific, comprehensive toxicological profile for this compound is not fully established, its classification within the sulfonamide family necessitates a cautious approach. Analogous sulfonamide compounds exhibit a range of hazards that must be assumed for this reagent.

Based on data from similar chemical structures, the primary hazards are categorized as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2][3] Ingestion can lead to systemic toxicity.

  • Skin Irritation (Category 2): Causes skin irritation upon direct contact.[1] Prolonged contact can lead to dermatitis.

  • Serious Eye Irritation (Category 2A): Causes significant eye irritation, potentially leading to damage if not addressed immediately.[1]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1]

Furthermore, some sulfonamides are known to cause extensive kidney damage and hypersensitivity reactions with repeated exposure.[4] Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is paramount.

The Hierarchy of Controls: Engineering and Practices Before PPE

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard, not the first. Effective safety protocols prioritize engineering controls and administrative work practices to eliminate or reduce the hazard at its source.

A. Mandatory Engineering Controls

  • Ventilation: All handling of solid this compound and its concentrated solutions must be performed within a certified chemical fume hood or a similar local exhaust ventilation (LEV) system.[1][5] This is the most critical step to prevent the generation of airborne dust and subsequent inhalation.

  • Safety Stations: An accessible and regularly tested safety shower and eyewash station must be located in immediate proximity to the handling area.[5]

B. Standard Operating Practices

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water before leaving the laboratory and after any handling procedure.[1][6]

  • No Consumables: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[2][3]

  • Avoid Dust Generation: Use techniques that minimize the creation of dust when handling the solid powder. Avoid dry sweeping; for cleanup, follow spill procedures.

Personal Protective Equipment (PPE): A Task-Specific Protocol

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Task Minimum Required Personal Protective Equipment Rationale
Weighing Solid Compound Double-layered Nitrile Gloves, Disposable Gown, Tightly-sealed Safety Goggles, N95 (or higher) Particulate Respirator.The highest risk of aerosolization and inhalation occurs during solid handling. An N95 respirator is crucial to protect against inhaling fine particulates.[1]
Preparing Solutions Nitrile Gloves, Disposable Polyethylene-Coated Gown, Tightly-sealed Safety Goggles, and Face Shield.The primary risk shifts from inhalation to splashes. A face shield provides a broader barrier for the face and eyes against accidental splashes during dissolution.[1][7]
Routine Handling (in a closed or contained system) Nitrile Gloves, Standard Lab Coat, Safety Glasses with Side Shields.When the compound is contained, the risk of exposure is significantly lower. Standard PPE is sufficient to protect against minor, incidental contact.
Spill Cleanup Double-layered Nitrile Gloves, Chemical-Resistant Gown, Tightly-sealed Safety Goggles and Face Shield, Air-Purifying Respirator (APR) with appropriate cartridges.A spill represents a significant exposure risk. Respiratory protection must be elevated to handle potential vapors and high concentrations of dust.[7]
Detailed PPE Specifications:
  • Eye and Face Protection: Use chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[1][5] Standard safety glasses with side shields are inadequate for splash protection.[7]

  • Skin and Body Protection:

    • Gloves: Use powder-free nitrile gloves, as they offer good chemical resistance.[7][8] Always inspect gloves for tears or pinholes before use.[1] For tasks with high splash risk or prolonged contact, wearing two pairs is recommended. Contaminated gloves must be removed using the proper technique (without touching the outer surface) and disposed of immediately as chemical waste.[1]

    • Gowns: A disposable, polyethylene-coated polypropylene gown is superior to a standard cloth lab coat as it is non-absorbent and resistant to chemical permeation.[8]

  • Respiratory Protection: Respiratory protection is mandatory when dust can be generated.[9] For weighing solids, a minimum of a NIOSH-approved N95 particle respirator is required.[1] All users of respirators must be properly fit-tested and trained according to institutional guidelines.

Procedural Guide: Step-by-Step Handling and Disposal

A. Weighing and Solution Preparation Protocol
  • Pre-Operation: Verify the chemical fume hood is functioning correctly. Assemble all necessary materials (spatulas, weigh paper, glassware, solvent) inside the hood to minimize movement.

  • Don PPE: Put on the required PPE as specified in the table for "Weighing Solid Compound."

  • Handling: Carefully open the container. Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vessel. Close the primary container immediately.

  • Dissolution: Add the solvent to the vessel containing the solid. If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Keep the vessel covered as much as possible.

  • Cleanup: Gently wipe down the spatula, weigh paper, and any affected surfaces inside the fume hood with a damp cloth or towel. Dispose of these cleaning materials as solid chemical waste.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly.

B. Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect: Don the appropriate PPE for spill cleanup, including respiratory protection.[1]

  • Contain: Cover the spill with a universal binder or chemical absorbent pads, starting from the outside and working inward to prevent spreading.[5]

  • Clean: Pick up the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[5] Place all cleaning materials in the hazardous waste container.

C. Disposal Plan
  • Chemical Waste: All excess solid material and solutions of this compound must be disposed of as hazardous chemical waste. Do not discharge into drains or sewer systems.[1][2]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, weigh papers, and cleaning materials, must be collected in a sealed, clearly labeled hazardous waste container.[1][5]

  • Regulations: All waste disposal must adhere strictly to institutional policies and local, state, and federal regulations.[5][9]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical progression of a safe handling operation, from initial preparation to final waste disposal.

Safe_Handling_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Post-Operation Risk_Assessment 1. Risk Assessment (Review SDS) Gather_Materials 2. Gather Materials Risk_Assessment->Gather_Materials Verify_Controls 3. Verify Engineering Controls (e.g., Fume Hood) Gather_Materials->Verify_Controls Don_PPE 4. Don Appropriate PPE Verify_Controls->Don_PPE Chemical_Handling 5. Perform Chemical Handling (Weighing, Mixing, etc.) Don_PPE->Chemical_Handling Doff_PPE 6. Doff PPE Correctly Chemical_Handling->Doff_PPE Emergency_Response Emergency Response (Spill / Exposure) Chemical_Handling->Emergency_Response If Spill Occurs Decontaminate 7. Decontaminate Work Area & Equipment Doff_PPE->Decontaminate Segregate_Waste 8. Segregate & Label Waste Decontaminate->Segregate_Waste Final_Hand_Wash 9. Final Hand Washing Segregate_Waste->Final_Hand_Wash

Caption: Workflow for the safe handling of this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. [Link]

  • Angene Chemical. Safety Data Sheet. Angene Chemical. [Link]

  • CPAChem. Safety data sheet. CPAChem. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. EPA. [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. ACP. [Link]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.